Sodium molybdate dihydrate
描述
属性
IUPAC Name |
disodium;dioxido(dioxo)molybdenum;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2Na.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEIWTXVNPKYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MoNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-95-0 (Parent) | |
| Record name | Sodium molybdate(VI) dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7051505 | |
| Record name | Sodium molybdate (Na2MoO4) dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
| Record name | Sodium molybdate(VI) dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10102-40-6 | |
| Record name | Sodium molybdate(VI) dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), disodium, dihydrate, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium molybdate (Na2MoO4) dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdate (MoO42-), sodium, hydrate (1:2:2), (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MOLYBDATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F2SXI1704 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Molybdate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), a compound of interest in various scientific and industrial fields. This document details its crystallographic properties, experimental protocols for its synthesis and analysis, and its role in biological pathways.
Introduction
Sodium molybdate dihydrate is a white, crystalline solid that serves as a key source of molybdenum for various applications, including as a corrosion inhibitor, a nutritional supplement, and a precursor in the synthesis of catalysts and pigments.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties and to advancing its applications, particularly in materials science and drug development, where molybdate-containing enzymes are of significant interest.
This guide summarizes the key structural features of this compound, provides detailed methodologies for its characterization, and visualizes its involvement in essential biological processes.
Crystal Structure and Properties
This compound crystallizes in the orthorhombic system, belonging to the centrosymmetric space group Pbca.[2][3] The crystal structure is characterized by layers of molybdate tetrahedra (MoO₄²⁻) and water molecules, which are interconnected by sodium cations (Na⁺).[4][5]
The molybdate anion adopts a tetrahedral geometry.[3] There are two distinct sodium coordination environments. One sodium cation is coordinated to two water molecules and oxygen atoms from three different molybdate tetrahedra, resulting in a square-pyramidal arrangement. The other sodium ion is surrounded by six oxygen atoms from the molybdate anions in an octahedral coordination.[2][6] These structural features are stabilized by a network of hydrogen bonds involving the water molecules and the oxygen atoms of the molybdate tetrahedra.[4]
Crystallographic Data
The crystallographic data for this compound has been determined through single-crystal X-ray diffraction and neutron powder diffraction studies. The unit cell parameters from various studies are summarized in the table below, demonstrating good agreement across different analytical methods.
| Parameter | Value (Capitelli et al., 2006)[7] | Value (Matsumoto et al., 1975)[4] | Value (Fortes et al., 2015)[2] |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pbca | Pbca | Pbca |
| a (Å) | 8.4758 | 8.463(3) | 8.483(1) |
| b (Å) | 10.5588 | 10.552(3) | 10.577(2) |
| c (Å) | 13.8214 | 13.827(6) | 13.842(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1238.3 | 1234.8 | 1242.0(2) |
| Z | 8 | 8 | 8 |
Selected Bond Lengths
The table below presents selected interatomic distances within the this compound crystal structure, as determined by neutron powder diffraction.
| Bond | Distance (Å)[6] |
| Mo-O1 | 1.773(2) |
| Mo-O2 | 1.764(1) |
| Na1-O2 | 2.437(3) |
| Na1-O2' | 2.417(3) |
| Na1-O4 | 2.410(3) |
| Na2-O1 | 2.312(3) |
| Na2-O5 | 2.415(3) |
Experimental Protocols
Synthesis and Crystallization of this compound
High-quality single crystals of this compound suitable for X-ray diffraction can be synthesized via a slow evaporation or a precipitation method.
Protocol: Precipitation and Recrystallization [7]
-
Preparation of the initial solution: Dissolve molybdic acid (MoO₃) in a minimum volume of triple distilled water. To this solution, add an equimolar amount of an organic thiolate, such as glutathione, also dissolved in a minimum volume of distilled water, with constant stirring.
-
pH adjustment: Adjust the pH of the resulting yellow solution to 7.0 by the dropwise addition of a dilute sodium hydroxide (B78521) (NaOH) solution. Continue stirring for 30 minutes.
-
Precipitation: Add 80-100 mL of distilled ethanol (B145695) to the solution and stir for an additional 45 minutes. Cool the mixture in a refrigerator for 1 hour to facilitate precipitation.
-
Isolation and purification of the powder: Filter the resulting sticky orange precipitate. Wash the solid multiple times with distilled ethanol, followed by a final wash with diethyl ether. Dry the product under vacuum to obtain an orange powder.
-
Crystallization: Dissolve the purified powder in distilled water to create a highly concentrated solution. Add distilled ethanol dropwise until turbidity is observed. Seal the container and leave it undisturbed. Diffractable single crystals should form within a short period.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the crystal structure of a material.
Generalized Protocol for SC-XRD Data Collection and Structure Refinement
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD area detector).[7]
-
Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.
-
Perform a preliminary screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames with appropriate exposure times.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz and polarization effects, as well as absorption.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using full-matrix least-squares methods against the experimental data. This involves refining atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms.
-
Locate hydrogen atoms from a difference Fourier map and include them in the final refinement cycles.
-
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for phase identification and for confirming the bulk purity of a crystalline sample.
Generalized Protocol for PXRD Analysis
-
Sample Preparation: Finely grind the crystalline this compound sample to a homogeneous powder to ensure random orientation of the crystallites.
-
Data Collection:
-
Mount the powder sample in a sample holder.
-
Place the sample in a powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Collect the diffraction pattern by scanning a range of 2θ angles (e.g., 10-80°) with a defined step size and counting time.
-
-
Data Analysis:
-
Identify the peak positions (2θ) and their relative intensities.
-
Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase identity of this compound.
-
Perform Rietveld refinement to refine the lattice parameters and other structural details from the powder data.
-
Role in Biological Systems: The Molybdenum Cofactor Pathway
Molybdate, for which sodium molybdate is a readily bioavailable source, is an essential trace element for most biological organisms. It is a critical component of the molybdenum cofactor (Moco), which is required for the activity of a class of enzymes known as molybdoenzymes.[8][9] These enzymes catalyze crucial redox reactions in carbon, nitrogen, and sulfur metabolism.[8]
The following diagram illustrates the generalized biosynthesis pathway of the Molybdenum Cofactor and its incorporation into apoenzymes to form functional molybdoenzymes.
Caption: Generalized pathway of Molybdenum Cofactor (Moco) biosynthesis and activation of molybdoenzymes.
Conclusion
This technical guide has provided a detailed analysis of the crystal structure of this compound, presenting key crystallographic data and experimental protocols for its synthesis and characterization. The orthorhombic crystal structure, with its layered arrangement of molybdate tetrahedra, water molecules, and coordinating sodium ions, is well-established. The outlined protocols for synthesis, SC-XRD, and PXRD offer a practical framework for researchers in the field. Furthermore, the visualization of the Molybdenum Cofactor biosynthesis pathway highlights the biochemical significance of molybdate, connecting the fundamental crystal structure of its sodium salt to its vital role in biological systems. This comprehensive understanding is crucial for the targeted design of new materials and for advancements in drug development targeting molybdoenzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. [arxiv.org]
- 3. Sodium molybdate - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Exposure to Molybdate Results in Metabolic Disorder: An Integrated Study of the Urine Elementome and Serum Metabolome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molybdenum’s Role as an Essential Element in Enzymes Catabolizing Redox Reactions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molybdate uptake interplay with ROS tolerance modulates bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Molybdate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), a compound of significant interest in various scientific and industrial fields, including catalysis, agriculture, and as a supplement in pharmaceuticals. This document details established synthesis protocols and a full suite of characterization techniques, presenting quantitative data in accessible formats and visualizing experimental workflows.
Synthesis of Sodium Molybdate Dihydrate
This compound is commonly synthesized through the reaction of molybdenum trioxide with sodium hydroxide (B78521) in an aqueous solution.[1] This method is favored for its simplicity and high yield. For achieving high purity, a subsequent recrystallization step is often employed.[1]
Experimental Protocol: Laboratory Synthesis
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Molybdenum Trioxide (MoO₃)
-
Sodium Hydroxide (NaOH)
-
Distilled or Deionized Water
-
Ethanol (B145695) (for washing)
-
Beakers
-
Stirring Rod
-
Hotplate with Magnetic Stirrer
-
Filtration Apparatus (e.g., Büchner funnel and flask)
-
Drying Oven
Procedure:
-
Dissolution of Sodium Hydroxide: In a beaker, dissolve a stoichiometric amount of sodium hydroxide in distilled water with stirring.
-
Reaction with Molybdenum Trioxide: While stirring, slowly add molybdenum trioxide powder to the sodium hydroxide solution. The reaction is exothermic. For industrial-scale production, this reaction is often carried out at elevated temperatures, typically between 60°C and 70°C, to ensure complete reaction.[1][2]
-
Filtration: After the molybdenum trioxide has completely dissolved, filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. This compound crystals will precipitate out of the solution. To maximize yield, the solution can be further cooled in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water, followed by a wash with ethanol to aid in drying.
-
Drying: Dry the purified crystals in an oven at a temperature below 100°C to avoid the loss of water of hydration.[3]
Purification by Recrystallization
For applications requiring high purity, this compound can be further purified by recrystallization.
Procedure:
-
Dissolve the synthesized this compound in a minimum amount of hot distilled water.
-
Filter the hot solution to remove any remaining insoluble impurities.
-
Allow the solution to cool slowly to room temperature, inducing crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold distilled water and ethanol, and dry as described above.
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following are the key analytical techniques employed for this purpose.
X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the crystalline structure of a material. This compound crystallizes in the orthorhombic system with the space group Pbca.[4]
Experimental Protocol: A powdered sample of the synthesized this compound is uniformly spread on a sample holder. The sample is then analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range of 10-80° with a continuous scan.
Quantitative Data:
| Crystallographic Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pbca | [4] |
| a | 8.4758 Å | [4] |
| b | 10.5588 Å | [4] |
| c | 13.8214 Å | [4] |
| α, β, γ | 90° | [4] |
Table 1: Crystallographic data for this compound.
| d-spacing (Å) | Relative Intensity (%) | (hkl) | Reference |
| 6.92 | 100 | (002) | [4] |
| 4.243 | 20 | (200) | [4] |
| 4.206 | 32 | (022) | [4] |
| 3.618 | 31 | (202) | [4] |
| 3.310 | 31 | (220) | [4] |
| 3.169 | 49 | (131) | [4] |
| 3.067 | 21 | (114) | [4] |
| 2.987 | 30 | (222) | [4] |
| 2.681 | 15 | (204, 311) | [4] |
Table 2: Principal powder X-ray diffraction peaks for this compound.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman
FTIR and Raman spectroscopy are used to identify the vibrational modes of the molybdate anion (MoO₄²⁻) and the water of hydration, confirming the chemical identity of the compound.
Experimental Protocol:
-
FTIR: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Raman: The powdered sample is placed on a microscope slide and analyzed using a Raman spectrometer equipped with a laser source (e.g., Nd:YAG).[3] Spectra are typically collected over a similar wavenumber range as FTIR.
Quantitative Data:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3440 | O-H stretching vibrations of water | [4] |
| ~3301 | O-H stretching vibrations of water | [4] |
| ~1620 | H-O-H bending vibrations of water | [5] |
| ~830 | Mo-O stretching vibrations (ν₃) | [6] |
| ~550 | Mo-O bending vibrations (ν₄) | [6] |
Table 3: Key FTIR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~890 | Symmetric Mo-O stretching (ν₁) | [7] |
| ~830 | Asymmetric Mo-O stretching (ν₃) | [7] |
| ~320 | Mo-O bending (ν₂, ν₄) | [7] |
Table 4: Key Raman shifts for this compound.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to study the thermal stability of this compound and to quantify the water of hydration. The compound loses its two water molecules upon heating.[8]
Experimental Protocol: A small, accurately weighed sample of this compound is placed in an alumina (B75360) or platinum crucible. The sample is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[9]
Quantitative Data:
| Temperature Range (°C) | Mass Loss (%) | Event | Reference |
| ~100 - 150 | ~14.88 | Loss of two water molecules (dehydration) | [3][8] |
Table 5: Thermal decomposition data for this compound. The theoretical mass loss for two water molecules is approximately 14.89%.
Scanning Electron Microscopy (SEM)
SEM is employed to visualize the surface morphology and crystal habit of the synthesized this compound.
Experimental Protocol: A small amount of the crystalline powder is mounted on an aluminum stub using double-sided carbon tape. To prevent charging in non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample surface.[10][11] The sample is then imaged in the SEM at various magnifications.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the synthesis and characterization of this compound.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for this compound.
References
- 1. This compound Production Processes - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 2. Preparation of sodium molybdate from molybdenum concentrate by microwave roasting and alkali leaching [ijmmm.ustb.edu.cn]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of deuterated this compound and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iitk.ac.in [iitk.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Molybdate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) is a white, crystalline salt that serves as a primary source of molybdenum.[1] Its utility spans various industrial and scientific applications, including as a corrosion inhibitor, an agricultural micronutrient, and a catalyst in chemical synthesis.[1][2][3] In the context of drug development and biomedical research, understanding the precise physical and chemical characteristics of this compound is paramount for its effective and safe application. This technical guide provides a comprehensive overview of the core properties of sodium molybdate dihydrate, methods for its characterization, and a visualization of its thermal behavior.
Core Physical and Chemical Properties
This compound is a stable compound under normal conditions, presenting as an odorless, white crystalline solid.[2][4][5] It is readily soluble in water, a characteristic that facilitates its use in numerous aqueous systems.[2][6] The presence of two water molecules in its crystal lattice significantly influences its physical properties, particularly its thermal stability.[2]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various sources.
| Property | Value | References |
| Chemical Formula | Na₂MoO₄·2H₂O | [1][4][7] |
| Molecular Weight | 241.95 g/mol | [1][5][8] |
| Appearance | White crystalline solid/powder | [2][4][5] |
| Melting Point | 687 °C (1269 °F; 960 K) for the anhydrous form | [1][4][7] |
| Decomposition Temperature | Begins to lose water of crystallization at approximately 100 °C (212 °F) | [4][7][9][10] |
| Density | 3.78 g/cm³ (solid) | [1] |
| Solubility in Water | 84 g/100 mL at 100 °C; 76 g/100 mL at 25 °C; 840 g/L at 20 °C | [1][5][6][7] |
| pH of 5% Solution | 7.0 - 10.5 | [7][11] |
| Crystal System | Orthorhombic | [3][12][13] |
| Space Group | Pbca | [12][13][14] |
| Unit Cell Dimensions | a = 8.463 Å, b = 10.552 Å, c = 13.827 Å | [12][13] |
Crystal Structure
This compound crystallizes in the orthorhombic system.[3][12][13] The crystal structure consists of tetrahedral molybdate anions (MoO₄²⁻) and sodium cations (Na⁺), with the water molecules playing a crucial role in the crystal lattice.[1][2] The molybdate ion has a tetrahedral geometry.[2] The structure is composed of alternating layers of molybdate tetrahedra and water molecules, interconnected by sodium cations and hydrogen bonds.[13][14]
Chemical Reactivity and Stability
This compound is a stable compound under recommended storage conditions.[2][15] It is incompatible with strong oxidizing agents and can react violently with interhalogens and molten magnesium.[4][11]
-
Reaction with Acids: It reacts with strong acids to form molybdic acid or its polymers.[2]
-
Redox Behavior: The molybdenum in sodium molybdate is in the +6 oxidation state, making it a potential oxidizing agent, though it is not a particularly strong one. It can be reduced to lower oxidation states of molybdenum under specific conditions.[2]
-
Thermal Stability: Upon heating, this compound loses its water of crystallization, starting at around 100 °C, to form the anhydrous salt (Na₂MoO₄).[4][7][10] The anhydrous form is stable up to its melting point of 687 °C.[1][7]
Experimental Protocols for Characterization
The characterization of this compound involves several analytical techniques to determine its physical and chemical properties.
X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure, phase purity, and unit cell dimensions.
-
Methodology: A powdered sample of this compound is irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peaks, can be compared to standard reference patterns (e.g., from the International Centre for Diffraction Data) to confirm the identity and crystal structure of the compound. The unit cell parameters can be refined from the positions of the diffraction peaks.
Thermogravimetric Analysis (TGA)
-
Objective: To study the thermal stability and decomposition behavior, specifically the loss of water of crystallization.
-
Methodology: A small, accurately weighed sample of this compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve will show a weight loss step corresponding to the dehydration process, which typically begins around 100 °C.[4][7] The percentage of weight loss can be used to confirm the number of water molecules in the hydrated salt.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present in the molecule, particularly the molybdate ion and the water of hydration.
-
Methodology: A sample is prepared, typically as a KBr pellet or a Nujol mull, and placed in the path of an infrared beam. The spectrometer measures the absorption of infrared radiation at various wavelengths. The resulting spectrum will show characteristic absorption bands for the Mo-O stretching and bending vibrations of the molybdate tetrahedron and the O-H stretching and H-O-H bending vibrations of the water molecules.
Solubility Determination
-
Objective: To quantify the solubility of this compound in a given solvent (e.g., water) at various temperatures.
-
Methodology: A saturated solution of this compound is prepared by adding an excess of the salt to the solvent at a specific temperature and allowing it to equilibrate with continuous stirring. A known volume of the clear, saturated solution is then carefully removed and its solvent evaporated to dryness. The mass of the remaining solid is measured, from which the solubility can be calculated in grams per 100 mL or other appropriate units. This process is repeated at different temperatures to determine the solubility curve.
Visualization of Thermal Decomposition
The following diagram illustrates the thermal decomposition pathway of this compound upon heating.
Caption: Thermal decomposition of this compound.
Conclusion
This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound. The presented data, experimental methodologies, and visual representation of its thermal behavior offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental characteristics is critical for the appropriate and innovative application of this versatile molybdenum compound in scientific research and development.
References
- 1. Sodium molybdate - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | 10102-40-6 [chemicalbook.com]
- 4. northmetal.net [northmetal.net]
- 5. This compound(10102-40-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. brglimited.com [brglimited.com]
- 7. aaamolybdenum.com [aaamolybdenum.com]
- 8. This compound | H4MoNa2O6 | CID 16211258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. climaxmolybdenum.com [climaxmolybdenum.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Crystal structure of this compound, Na/sub 2/MoO/sub 4/. 2H/sub 2/O (Journal Article) | ETDEWEB [osti.gov]
- 15. assets.greenbook.net [assets.greenbook.net]
Solubility of Sodium Molybdate Dihydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) in organic solvents. Due to a notable gap in readily available, quantitative data for a wide range of pure organic solvents, this document summarizes existing information and provides a general experimental framework for determining solubility in the laboratory. This guide is intended to be a valuable resource for scientists and researchers working with sodium molybdate dihydrate in non-aqueous systems.
Overview of Solubility Characteristics
This compound, an inorganic salt, is well-known for its high solubility in water.[1] Its solubility in organic solvents, however, is generally very low.[2] This is attributed to the high lattice energy of the salt and the large difference in polarity between the ionic solute and most non-aqueous solvents. While many sources qualitatively describe it as "insoluble" in solvents like acetone, ethanol, and dimethyl sulfoxide (B87167) (DMSO), some quantitative data exists for specific solvent mixtures, particularly with water.[2][3][4][5]
Quantitative Solubility Data
The available quantitative data on the solubility of this compound in organic and aqueous-organic solvent systems is limited. The following table summarizes the key findings from the literature. It is important to note that the solubility in pure organic solvents is expected to be significantly lower than in aqueous mixtures.
| Solvent System | Temperature (°C) | Solubility |
| Water | 0 | 560 g/L[6] |
| Water | 20 | 840 g/L[7] |
| Water | 25 | 760 g/L (76 g/100 cm³)[8][9] |
| Water | 100 | 840 g/100 mL[2][10][11] |
| Water | 100 | 1150 g/L[6] |
| 5% (v/v) Ethanol in Water | 27 | 256 g/L[12] |
| 50% (v/v) Ethanol in Water | 27 | 37.8 g/L[12] |
| Acetone | Not Specified | Insoluble[3][4][5] |
| Ethyl Acetate | Not Specified | Insoluble[3][4] |
| Ethanol (anhydrous) | Not Specified | Insoluble[3][4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Insoluble[3][4] |
| Hydrocarbons | Not Specified | Insoluble[2] |
Experimental Protocol for Solubility Determination
Given the scarcity of data, experimental determination of solubility is often necessary. The following is a generalized protocol based on established methods for determining the solubility of inorganic salts in organic solvents. This method is suitable for obtaining quantitative solubility data.
Materials and Equipment
-
This compound (analytical grade)
-
Organic solvent of interest (high purity)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials or flasks with secure caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., ICP-MS, ICP-OES for molybdenum content, or gravimetric analysis)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant using a syringe filter compatible with the organic solvent to remove all undissolved solids. This step is critical to prevent artificially high solubility measurements.
-
-
Quantification:
-
Gravimetric Method: Accurately weigh a known volume of the clear filtrate. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried residue (sodium molybdate) is achieved. Calculate the solubility based on the mass of the residue and the initial volume of the filtrate.
-
Spectroscopic Method (ICP-MS/OES): Dilute the clear filtrate to a suitable concentration with an appropriate solvent. Analyze the concentration of molybdenum using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Calculate the concentration of this compound based on the measured molybdenum concentration.
-
-
Data Reporting:
-
Express the solubility in standard units such as g/L, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the key factors influencing the solubility of an ionic compound like this compound in a given solvent.
Caption: Factors influencing the solubility of ionic compounds.
Experimental Workflow for Solubility Determination
The diagram below outlines the general workflow for the experimental determination of solubility as described in the protocol.
Caption: A generalized workflow for determining solubility.
Conclusion
The solubility of this compound in organic solvents is generally low, a critical consideration for its application in non-aqueous systems. This guide consolidates the limited available quantitative data and provides a robust experimental protocol for researchers to determine solubility in specific solvents of interest. The provided diagrams offer a visual representation of the theoretical factors influencing solubility and a practical workflow for its experimental determination. Further research is warranted to expand the database of quantitative solubility data for this compound in a wider array of organic solvents to support its diverse applications in research and industry.
References
- 1. This compound Technical Grade | AAA Molybdenum Products, Inc. [aaamolybdenum.com]
- 2. saltise.ca [saltise.ca]
- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Sodium molybdate - Wikipedia [en.wikipedia.org]
- 7. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 8. researchgate.net [researchgate.net]
- 9. aaamolybdenum.com [aaamolybdenum.com]
- 10. researchgate.net [researchgate.net]
- 11. northmetal.net [northmetal.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Thermal Decomposition Pathway of Sodium Molybdate Dihydrate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the thermal decomposition behavior of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), a compound of significant interest in various industrial and scientific applications. This document, tailored for researchers, scientists, and drug development professionals, details the dehydration process and subsequent phase transitions, supported by quantitative data and established experimental protocols.
Thermal Decomposition Profile
The thermal decomposition of sodium molybdate dihydrate is primarily characterized by the loss of its two molecules of water of hydration. This process occurs in a single, well-defined step, culminating in the formation of anhydrous sodium molybdate (Na₂MoO₄).
The dehydration process typically commences at approximately 100°C. The anhydrous form of sodium molybdate is stable over a wide temperature range and melts at approximately 687°C. Upon further heating to decomposition, hazardous fumes, including sodium and molybdenum oxides, may be released.
A summary of the key thermal events is presented in the table below.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (ΔH) | Resulting Product |
| Dehydration | ~100 - 150 | ~14.89% | Endothermic | Anhydrous Sodium Molybdate (Na₂MoO₄) |
| Melting | ~687 | - | Endothermic | Molten Sodium Molybdate |
| Decomposition | > 687 | - | - | Sodium Oxides, Molybdenum Oxides |
Note: The theoretical mass loss for the complete dehydration of Na₂MoO₄·2H₂O is 14.89%. Actual experimental values may vary slightly.
Experimental Protocols
The data presented in this guide are typically obtained through simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques allow for the precise measurement of mass loss and heat flow as a function of temperature.
Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)
A standard experimental protocol for the thermal analysis of this compound is as follows:
-
Instrument: A simultaneous TGA-DSC instrument is employed.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina (B75360) or platinum.
-
Atmosphere: The experiment is conducted under a controlled, inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to ensure the efficient removal of evolved water vapor.
-
Heating Rate: A linear heating rate is applied, typically in the range of 5-20°C/min. A common rate for clear resolution of thermal events is 10°C/min.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to observe all desired thermal events, for instance, up to 800°C to include the melting of the anhydrous salt.
-
Data Analysis: The TGA curve is analyzed to determine the percentage of mass loss at each decomposition step. The DSC curve is used to identify the nature of the thermal events (endothermic or exothermic) and to quantify the associated enthalpy changes.
Visualizing the Decomposition Pathway
The thermal decomposition of this compound can be represented as a straightforward, single-step dehydration process. The following diagram, generated using the DOT language, illustrates this logical relationship.
This guide provides foundational knowledge for professionals working with this compound, enabling a better understanding of its thermal stability and behavior under various temperature conditions. The provided data and protocols serve as a valuable resource for experimental design and interpretation in research and development settings.
An In-depth Technical Guide to the Molecular Geometry and Bonding of Sodium Molybdate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and bonding of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), a compound of significant interest across various scientific disciplines, including catalysis, agriculture, and materials science. This document summarizes key structural data, details the experimental protocols for its characterization, and presents a visual representation of its intricate bonding network.
Molecular Structure and Geometry
Sodium molybdate dihydrate is an inorganic salt that crystallizes as a white, crystalline solid. The fundamental structure consists of sodium cations (Na⁺), molybdate anions (MoO₄²⁻), and water molecules of hydration.[1][2][3] The geometry and interconnectivity of these components define the compound's overall solid-state architecture.
The Molybdate Anion (MoO₄²⁻)
The molybdate anion is the core structural unit containing the molybdenum atom. In aqueous solutions and in the solid state, the MoO₄²⁻ ion adopts a tetrahedral geometry .[1][4] This arrangement is analogous to the sulfate (B86663) ion (SO₄²⁻). The molybdenum atom resides at the center of the tetrahedron, covalently bonded to four oxygen atoms at the vertices.[5] The Mo-O bond distances are approximately 1.78 pm.[4]
Crystal Structure
This compound crystallizes in the orthorhombic crystal system with the space group Pbca .[2][6][7][8] The crystal structure is characterized by alternating layers of molybdate tetrahedra and water molecules. These layers are interconnected by the sodium cations and an extensive network of hydrogen bonds.[7][8]
There are two crystallographically distinct sodium sites within the unit cell.[6] One sodium cation is coordinated to two water molecules and oxygen atoms from three different molybdate anions, resulting in a square-pyramidal arrangement. The other sodium site is six-fold coordinated by two water molecules and four oxygen atoms from the molybdate tetrahedra, forming an octahedral geometry.[9] These sodium-oxygen polyhedra share edges and corners to form layers.[6][9]
The water molecules play a crucial role in stabilizing the crystal lattice. They form hydrogen-bonded chains that link the molybdate tetrahedra.[6][10] This hydrogen bonding network, along with the ionic interactions between the sodium cations and molybdate anions, contributes to the overall stability of the dihydrate form.
Quantitative Structural Data
The precise geometric parameters of this compound have been determined through single-crystal X-ray diffraction and neutron diffraction studies. The following tables summarize the key quantitative data.
Table 1: Crystal System and Unit Cell Parameters
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2][6][7][8] |
| Space Group | Pbca | [2][6][7][8] |
| a | 8.463(3) Å | [7][8] |
| b | 10.552(3) Å | [7][8] |
| c | 13.827(6) Å | [7][8] |
| Z (formula units per unit cell) | 8 | [7][8] |
Table 2: Selected Interatomic Distances
| Bond/Interaction | Distance (Å) | Reference |
| Mo-O | ~1.77 - 1.79 | [9] |
| Na1-O (octahedral) | ~2.40 - 2.48 | [9] |
| Na2-O (square-pyramidal) | ~2.31 - 2.42 | [9] |
| O-H···O (Hydrogen Bond) | ~2.01 - 2.16 | [11] |
Bonding
The bonding in this compound is a composite of ionic, covalent, and hydrogen bonds, which collectively dictate its chemical and physical properties.
-
Ionic Bonding: The primary electrostatic attraction occurs between the positively charged sodium ions (Na⁺) and the negatively charged molybdate ions (MoO₄²⁻). This ionic interaction is fundamental to the formation of the salt.
-
Covalent Bonding: Within the molybdate anion, the bonds between the central molybdenum atom and the four oxygen atoms are predominantly covalent in nature.
-
Hydrogen Bonding: The two water molecules of hydration are integral to the crystal structure, forming a network of hydrogen bonds. The hydrogen atoms of the water molecules form hydrogen bonds with the oxygen atoms of the molybdate anions, and the oxygen atoms of the water molecules are coordinated to the sodium cations.[7][8] This extensive hydrogen bonding network contributes significantly to the stability of the crystal lattice.
Experimental Protocols
The determination of the molecular geometry and crystal structure of this compound relies on sophisticated analytical techniques, primarily single-crystal X-ray diffraction and neutron diffraction.
Single-Crystal X-ray Diffraction
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution.[6] An alternative method involves dissolving the compound in distilled water to form a concentrated solution, followed by the addition of ethanol (B145695) to induce crystallization.[11]
-
Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[11]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.[11]
Neutron Diffraction
Methodology:
-
Sample Preparation: For neutron diffraction, a deuterated sample (Na₂MoO₄·2D₂O) is often used to minimize the incoherent scattering from hydrogen atoms, which improves the signal-to-noise ratio.
-
Data Collection: The powdered or single-crystal deuterated sample is placed in a neutron beam. The scattered neutrons are detected at various angles to obtain a diffraction pattern. Time-of-flight neutron powder diffraction is a common technique for such studies.[9]
-
Structure Refinement: The positions of all atoms, including the deuterium (B1214612) atoms, are refined from the neutron diffraction data. This technique is particularly powerful for accurately locating the positions of light atoms like hydrogen (or deuterium), providing a more complete picture of the hydrogen bonding network.[9]
Visualization of the Molecular Structure and Bonding
The following diagram, generated using the DOT language, illustrates the coordination environment of the molybdenum and sodium ions and the role of the water molecules in the crystal lattice of this compound.
Caption: Coordination and bonding in this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. Sodium molybdate - Wikipedia [en.wikipedia.org]
- 5. Molybdate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of this compound, Na/sub 2/MoO/sub 4/. 2H/sub 2/O (Journal Article) | ETDEWEB [osti.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structures of deuterated this compound and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to Sodium Molybdate Dihydrate (CAS No. 10102-40-6) for Researchers and Drug Development Professionals
Abstract
Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), CAS number 10102-40-6, is a water-soluble, crystalline inorganic salt with diverse applications in scientific research and drug development. This technical guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and key applications, with a focus on its role as an enzyme inhibitor in the study of cellular signaling pathways. Detailed experimental methodologies, including its use as a phosphatase inhibitor in protein extraction and analysis, are presented. Furthermore, this document elucidates the mechanism of action of sodium molybdate dihydrate in modulating critical signaling cascades, such as the glucocorticoid receptor and TGF-β/Smad pathways, supported by visual diagrams to facilitate understanding. Analytical data, including spectroscopic information, are also provided to offer a complete profile of this versatile compound for the scientific community.
Physicochemical Properties
This compound is a white, crystalline powder that is freely soluble in water.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 10102-40-6 | [2] |
| Molecular Formula | Na₂MoO₄·2H₂O | [2] |
| Molecular Weight | 241.95 g/mol | [2] |
| Appearance | White crystalline powder or colorless crystals | [1] |
| Density | 3.28 g/cm³ | [2] |
| Melting Point | Loses water of crystallization at ~100 °C; the anhydrous form melts at 687 °C | [2] |
| Solubility in Water | 56 g/100 mL at 0 °C; 84 g/100 mL at 100 °C | [2] |
| pH | 7.0 - 10.0 for a 5% solution in water | [3] |
| Stability | Stable under normal storage conditions.[3] Incompatible with strong oxidizing agents. |
Analytical Data
Spectroscopic Data
Infrared (IR) and Raman spectroscopy are valuable techniques for the structural characterization of this compound. The IR spectrum exhibits characteristic bands corresponding to the O-H stretching of the water of crystallization and the Mo=O stretching of the molybdate anion.[4]
-
Infrared (IR) Spectrum: The FT-IR spectrum of this compound shows distinct peaks. The bands around 3440 cm⁻¹ and 3301 cm⁻¹ are attributed to the O-H stretching vibrations of the water molecules.[5]
-
Raman Spectrum: The Raman spectrum of this compound provides complementary vibrational information, with characteristic bands for the molybdate ion.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ⁹⁵Mo NMR studies have been conducted on this compound. The ⁹⁵Mo nuclear quadrupolar coupling constant of 1.15 MHz indicates a significant deviation from tetrahedral symmetry at the molybdenum nucleus.[8]
Safety and Handling
While not classified as a hazardous substance, proper laboratory safety precautions should always be observed when handling this compound.[9]
| Aspect | Recommendation | Reference |
| General Handling | Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling. | [9] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, gloves, and a lab coat are recommended. In case of insufficient ventilation, use a suitable respirator. | [3][9] |
| Storage | Store in a cool, dry, well-ventilated area in tightly closed containers. | [3] |
| First Aid Measures | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms persist. | [3] |
| Toxicity | May be harmful if swallowed or inhaled, causing irritation to the respiratory and digestive tracts. Large doses can lead to gastrointestinal distress. | [3][9] |
Applications in Research and Drug Development
This compound is a versatile tool in the laboratory, primarily utilized for its ability to inhibit a range of phosphatases.
Enzyme Inhibition
Sodium molybdate is a well-established inhibitor of acid and protein tyrosine phosphatases (PTPs).[6][10] This inhibitory action is crucial for preserving the phosphorylation state of proteins during cell lysis and protein extraction, which is essential for studying signaling pathways. It is a common component of commercially available phosphatase inhibitor cocktails.[10][11] The mechanism of inhibition is believed to involve molybdate acting as a phosphate (B84403) analog, competitively inhibiting the phosphatase enzymes.[12]
Modulation of Signaling Pathways
Sodium molybdate has been extensively used to study the glucocorticoid receptor (GR). It stabilizes the non-activated, cytosolic form of the GR by preventing its transformation to the DNA-binding state.[9][13] This effect is thought to be mediated through direct interaction with the receptor or associated proteins, making it a valuable tool for dissecting the steps of GR activation and translocation.[3][4]
Recent studies have indicated that sodium molybdate can modulate the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. In a model of cisplatin-induced chronic kidney disease, sodium molybdate administration was shown to inhibit this pathway, leading to a reduction in fibrosis.[3][14] The proposed mechanism involves the down-regulation of the pro-fibrotic Smad3 and up-regulation of the anti-fibrotic Smad7.[3][14]
Experimental Protocols
Preparation of a Sodium Molybdate Stock Solution for Phosphatase Inhibition
A common stock solution concentration for sodium molybdate as a phosphatase inhibitor is 100 mM.
Materials:
-
This compound (CAS No. 10102-40-6)
-
Nuclease-free water
-
Sterile conical tube or bottle
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out 2.42 g of this compound.
-
Dissolve the powder in 90 mL of nuclease-free water.
-
Gently mix until the solid is completely dissolved.
-
Adjust the final volume to 100 mL with nuclease-free water.
-
Sterile filter the solution using a 0.22 µm filter.
-
Aliquot into smaller, single-use volumes and store at -20°C. The stock solution is stable for several months when stored properly.
Use of Sodium Molybdate in Cell Lysis and Protein Extraction
Sodium molybdate is typically added to the lysis buffer immediately before use to prevent dephosphorylation of target proteins.
Materials:
-
Cell culture or tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
100 mM Sodium Molybdate stock solution
Procedure:
-
Prepare the complete lysis buffer on ice by adding the protease inhibitor cocktail (typically at a 1:100 dilution) and sodium molybdate to the lysis buffer base. The final concentration of sodium molybdate can range from 1 mM to 20 mM, depending on the specific application and cell type. A final concentration of 1-2 mM is common in phosphatase inhibitor cocktails.[10][11]
-
For adherent cells, wash the cell monolayer with ice-cold PBS.
-
Aspirate the PBS and add the complete, ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the complete lysis buffer.[15]
-
For tissues, homogenize the tissue in the complete lysis buffer.[16]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[15]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
The protein extract is now ready for downstream applications such as protein quantification and Western blotting.
Conclusion
This compound is an indispensable reagent for researchers and drug development professionals, particularly in the field of cell signaling. Its well-characterized physicochemical properties and established role as a phosphatase inhibitor make it a reliable tool for preserving the integrity of phosphoproteins during experimental procedures. A thorough understanding of its handling requirements and its modulatory effects on key signaling pathways, such as the glucocorticoid receptor and TGF-β/Smad pathways, enables its effective application in elucidating complex biological processes. The experimental protocols provided herein offer a practical guide for its use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium molybdate - Wikipedia [en.wikipedia.org]
- 3. The modulatory effect of sodium molybdate against cisplatin-induced CKD: Role of TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of deuterated this compound and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | H4MoNa2O6 | CID 16211258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. biobasic.com [biobasic.com]
- 12. scispace.com [scispace.com]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
- 15. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 16. ptglab.com [ptglab.com]
A Technical Guide to the Theoretical and Experimental Crystal Structure of Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the theoretical and experimentally determined crystal structures of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O). A thorough understanding of the precise three-dimensional arrangement of atoms in this compound is critical for its application in various fields, including as a reagent in drug development and a material in catalysis. This document summarizes key crystallographic data, details the experimental and theoretical methodologies used for structure determination, and presents a logical workflow for the comparison of these structures.
Data Presentation: Crystallographic Parameters
Table 1: Experimental Unit Cell Parameters for Na₂MoO₄·2H₂O
| Parameter | Matsumoto et al. (1975)[1][2][3] | Capitelli et al. (2006)[4][5] | Fortes (2015) (Neutron Diffraction)[6][7][8][9][10][11] |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pbca | Pbca | Pbca |
| a (Å) | 8.463(3) | 8.4758(10) | 8.483(1) |
| b (Å) | 10.552(3) | 10.5588(10) | 10.577(2) |
| c (Å) | 13.827(6) | 13.8214(10) | 13.842(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1234.8 | 1237.9 | 1242.0(2) |
| Z | 8 | 8 | 8 |
Table 2: Selected Experimental Bond Lengths (Å) in Na₂MoO₄·2H₂O
| Bond | Capitelli et al. (2006)[8] | Fortes (2015) (Neutron Diffraction)[8] |
| Mo–O1 | 1.772(1) | 1.773(2) |
| Mo–O2 | 1.767(1) | 1.764(1) |
| Na1–O2 | 2.446(2) | 2.437(3) |
| Na1–O2' | 2.419(2) | 2.417(3) |
| Na1–O4' | 2.395(2) | 2.410(3) |
| Na2–O1'' | 2.319(2) | 2.312(3) |
| Na2–O5 | 2.403(2) | 2.415(3) |
Table 3: Fractional Atomic Coordinates from Matsumoto et al. (1975) [12]
| Atom | x | y | z |
| Na1 | 0.6565 | 0.4952 | 0.4145 |
| Na2 | 0.5385 | 0.2083 | 0.2528 |
| Mo | 0.7505 | 0.1119 | 0.0003 |
| O1 | 0.7491 | 0.2573 | 0.0452 |
| O2 | 0.5788 | 0.0461 | 0.0178 |
| O3 | 0.8943 | 0.0461 | 0.0573 |
| O4 | 0.7818 | 0.1001 | 0.8901 |
| O5 (H₂O) | 0.5000 | 0.3808 | 0.1500 |
| O6 (H₂O) | 0.7818 | 0.3901 | 0.3073 |
Methodologies: Experimental and Theoretical Protocols
Experimental Structure Determination
The experimental crystal structure of Na₂MoO₄·2H₂O has been elucidated primarily through single-crystal X-ray diffraction and confirmed by neutron powder diffraction.
Single-Crystal X-ray Diffraction (as per Capitelli et al., 2006)[5]
-
Crystal Growth: Single crystals of Na₂MoO₄·2H₂O suitable for X-ray diffraction were grown from an aqueous solution. In the work by Capitelli et al. (2006), orange-colored crystals were obtained and harvested for analysis[5].
-
Data Collection: A single crystal was mounted on a diffractometer (e.g., a Nonius Kappa CCD area detector). X-ray data were collected at a controlled temperature (293 K) using MoKα radiation (λ = 0.71070 Å)[5]. Data were collected in ω and φ scan modes.
-
Data Correction: The raw diffraction data were corrected for Lorentz and polarization effects, as well as for absorption.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods (e.g., with software like SIR97). The structure was then refined using a full-matrix least-squares technique based on F², for instance, with SHELXL-97. Non-hydrogen atoms were refined with anisotropic thermal parameters, while hydrogen atoms were located through difference-Fourier maps and refined isotropically[5].
Neutron Powder Diffraction (as per Fortes, 2015)[6][7][8][9][10][11]
-
Sample Preparation: A deuterated sample (Na₂MoO₄·2D₂O) was used to minimize the incoherent scattering from hydrogen atoms.
-
Data Collection: Time-of-flight neutron powder diffraction data were collected at 295 K. The use of neutrons allows for more precise localization of lighter atoms, such as oxygen, in the presence of heavy atoms like molybdenum[6][7][8][9][10][11].
-
Structure Refinement: The structural parameters were refined from the neutron diffraction data, providing high-precision interatomic distances and angles. This technique is particularly valuable for accurately determining the hydrogen-bond geometry[6][7][10][11].
Theoretical Structure Prediction Methodology
While a specific theoretical structure for Na₂MoO₄·2H₂O is not detailed in the searched literature, the following outlines the standard ab initio computational approach for predicting the crystal structure of such a hydrated inorganic salt.
Density Functional Theory (DFT) Calculations
-
Initial Structure Generation: The process begins with the generation of a plausible initial structure. This can be based on known structures of similar compounds or generated using crystal structure prediction algorithms that explore various possible packing arrangements and space groups.
-
Geometry Optimization: The initial structure undergoes geometry optimization using DFT. This is an iterative process where the total energy of the crystal is calculated for a given atomic arrangement, and then the positions of the atoms and the unit cell parameters are systematically varied to find the configuration with the lowest energy. This process continues until the forces on the atoms and the stress on the unit cell fall below a defined threshold.
-
Selection of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional (e.g., PBE, B3LYP) and the basis set (e.g., 6-31G*, plane waves). For solid-state calculations, plane-wave basis sets are common, often used in conjunction with pseudopotentials to describe the core electrons.
-
Dispersion Corrections: For molecular crystals and hydrated salts where van der Waals interactions are significant, dispersion corrections (e.g., DFT-D) are often included in the calculations to improve the accuracy of the predicted lattice parameters and intermolecular distances.
-
Analysis of the Predicted Structure: Once the geometry optimization converges, the resulting theoretical crystal structure provides the lattice parameters, atomic coordinates, bond lengths, and bond angles. These can then be compared with experimental data.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the theoretical and experimental crystal structures of a given compound.
Conclusion
The experimental crystal structure of Na₂MoO₄·2H₂O is well-established and has been determined with high precision using X-ray and neutron diffraction techniques. It crystallizes in the orthorhombic space group Pbca, with a three-dimensional framework built from layers of sodium polyhedra and molybdenum tetrahedra, interconnected by a network of hydrogen bonds involving the water molecules.
While a directly comparable, published theoretical crystal structure prediction for Na₂MoO₄·2H₂O was not identified, the methodologies for such a prediction are robust and well-documented. A theoretical approach, primarily based on Density Functional Theory with geometry optimization, would provide valuable insights into the energetic landscape of the crystal packing and could be used to rationalize the experimentally observed structure. The workflow presented herein provides a clear roadmap for future studies aiming to perform a direct, in-depth comparison between the theoretical and experimental structures of this and other hydrated inorganic salts. Such comparative studies are essential for validating and refining computational models, ultimately enhancing their predictive power in materials science and drug development.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. The Crystal Structure of Sodium Molybdate Dihydrate, Na2MoO4·2H2O | Semantic Scholar [semanticscholar.org]
- 3. Crystal structure of this compound, Na/sub 2/MoO/sub 4/. 2H/sub 2/O (Journal Article) | ETDEWEB [osti.gov]
- 4. Natromolybdite, Na2MoO4·2H2O, a new mineral from fumarole deposits of the Tolbachik volcano, Kamchatka, Russia | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Crystal structures of deuterated this compound and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of deuterated this compound and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
A Technical Guide to the Discovery and Synthesis of Sodium Molybdate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of sodium molybdate (B1676688) (Na₂MoO₄). It details the historical context of the identification of molybdenum as an element and the subsequent development of methods to synthesize its sodium salt. The guide presents in-depth experimental protocols for the most common laboratory and industrial synthesis routes, including quantitative data on reaction conditions, yields, and product purity. Furthermore, it visualizes the core chemical pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying processes. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development who require a thorough understanding of the preparation of this important inorganic compound.
Discovery and Historical Context
The journey to the synthesis of sodium molybdate began with the discovery of its constituent metallic element, molybdenum. For centuries, the mineral molybdenite (MoS₂) was often mistaken for lead or graphite (B72142) due to its similar appearance and lubricating properties.[1] The name "molybdenum" itself is derived from the Greek word "molybdos," meaning lead-like.[1]
It was not until 1778 that the Swedish chemist Carl Wilhelm Scheele chemically decomposed molybdenite using hot nitric acid and correctly identified it as a sulfide (B99878) of a new, then-unidentified element.[1][2] Following Scheele's suggestion, Peter Jacob Hjelm, another Swedish chemist, successfully isolated an impure form of the metal in 1782 by reducing the oxide with carbon.[2][3] However, molybdenum remained largely a laboratory curiosity for over a century due to the difficulty in extracting the pure metal and a lack of practical applications.[3]
The late 19th and early 20th centuries saw a surge in the industrial use of molybdenum, primarily as an alloying agent to harden steel, a discovery made in 1891.[1] This increased demand spurred the development of more efficient extraction and purification techniques for molybdenum compounds. The first synthesis of sodium molybdate was achieved through the method of hydration.[4] Over time, more convenient and scalable methods were developed, leading to the industrial processes used today.
Synthesis of Sodium Molybdate
Several methods have been developed for the synthesis of sodium molybdate, ranging from laboratory-scale preparations to large-scale industrial production. The most common modern methods start with molybdenum trioxide (MoO₃), which is typically produced by roasting molybdenite concentrate.
Industrial Production: From Molybdenite to Sodium Molybdate
The primary industrial route for producing sodium molybdate involves two main stages: the roasting of molybdenite concentrate to produce molybdenum trioxide, followed by the leaching of the trioxide with a sodium base.
Molybdenite (MoS₂) concentrate is roasted in multi-level hearth furnaces at temperatures ranging from 500 to 650°C.[5] In this process, the molybdenite is oxidized to molybdenum trioxide (MoO₃), releasing sulfur dioxide as a byproduct.[5]
Key Reaction: 2MoS₂ + 7O₂ → 2MoO₃ + 4SO₂[6]
The resulting technical-grade molybdenum trioxide is then leached with a solution of sodium hydroxide (B78521) to produce sodium molybdate.[4][6] The crude sodium molybdate solution undergoes purification to remove impurities before crystallization.
Key Reaction: MoO₃ + 2NaOH → Na₂MoO₄ + H₂O[6]
Common Laboratory Synthesis Methods
In a laboratory setting, sodium molybdate is typically synthesized from purified molybdenum trioxide or ammonium (B1175870) molybdate.
This is the most common and straightforward laboratory method for preparing sodium molybdate.
Experimental Protocol:
-
Dissolution: Molybdenum trioxide (MoO₃) is dissolved in an aqueous solution of sodium hydroxide (NaOH) at a temperature between 50-70°C.[4]
-
Filtration: The resulting solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtered solution is then cooled to induce crystallization of sodium molybdate dihydrate (Na₂MoO₄·2H₂O).
-
Drying: The crystals are separated from the solution by filtration and dried at a temperature of 70-80°C to obtain the final product.[6] To obtain the anhydrous form, the dihydrate can be heated to 100°C.[4]
A patented method describes the synthesis of sodium molybdate from ammonium molybdate and sodium nitrite (B80452) at room temperature.[7]
Experimental Protocol:
-
Solution Preparation: Prepare a solution of ammonium molybdate and a separate solution of sodium nitrite. The concentrations can range from 1.0 to 50 g/L.[7]
-
Reaction: At room temperature (20-25°C), the sodium nitrite solution is added dropwise to the ammonium molybdate solution while stirring continuously. A white precipitate of sodium molybdate forms immediately. The atomic molar ratio of sodium to molybdenum should be controlled at 2:1.[7]
-
Aging and Washing: The precipitate is aged for 12 hours to allow for coagulation. It is then washed three times with distilled water and three times with absolute ethanol.[7]
-
Drying: The washed precipitate is filtered and dried in an oven at 70°C for 12 hours to yield white, flaky sodium molybdate.[7]
Quantitative Data on Synthesis Methods
The efficiency and product quality of sodium molybdate synthesis can vary depending on the chosen method and reaction conditions. The following tables summarize key quantitative data from various sources.
| Parameter | Roasting of Molybdenite | Leaching of MoO₃ with NaOH | Ammonium Molybdate + Sodium Nitrite Method |
| Starting Materials | Molybdenite (MoS₂) Concentrate, Air | Molybdenum Trioxide (MoO₃), Sodium Hydroxide (NaOH) | Ammonium Molybdate, Sodium Nitrite |
| Key Reaction Temperature | 500 - 650°C[5] | 50 - 70°C[4] | Room Temperature (20-25°C)[7] |
| Solvent | N/A | Water | Water |
| Typical Yield/Recovery | High conversion to MoO₃ | Leaching rate of 96.24% reported under optimal conditions[6] | Quantitative yield of precipitate |
| Reported Product Purity | Technical grade MoO₃ | 94.08 wt% Na₂MoO₄·2H₂O after impurity removal[6] | High purity flaky product |
Table 1: Comparison of Sodium Molybdate Synthesis Methods
| Parameter | Value | Source |
| Optimal Leaching Temperature | 60°C | [6] |
| Optimal NaOH Concentration | 2.5 mol/L | [6] |
| Optimal Liquid-to-Solid Ratio | 2 mL/g | [6] |
| Leaching Time | 60 minutes | [6] |
| Final pH for Impurity Removal | 8 | [6] |
Table 2: Optimal Conditions for Leaching of Molybdenum Calcine with NaOH
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows described in this guide.
Caption: Industrial production workflow for sodium molybdate.
Caption: Laboratory synthesis of sodium molybdate from MoO₃.
Caption: Laboratory synthesis of sodium molybdate from ammonium molybdate.
Conclusion
The synthesis of sodium molybdate has evolved significantly from its initial discovery through hydration to the highly controlled industrial processes of today. The primary industrial method, involving the roasting of molybdenite and subsequent alkaline leaching, provides a scalable route to this important chemical. For laboratory applications, the reaction of molybdenum trioxide with sodium hydroxide remains a convenient and reliable method, while the use of ammonium molybdate and sodium nitrite offers an alternative pathway at ambient temperatures. The selection of a particular synthesis method will depend on factors such as the desired scale of production, required purity, and available starting materials. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively produce and understand sodium molybdate.
References
- 1. Sodium molybdate: determination of molybdenum expressed as sodium molybdate - analysis - Analytice [analytice.com]
- 2. Sodium molybdate - Wikipedia [en.wikipedia.org]
- 3. Molybdenum: history and industry development-Metalpedia [metalpedia.asianmetal.com]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 7. CN108862386B - Preparation method of sodium molybdate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Sodium Molybdate Dihydrate in Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) is a stable, water-soluble, and accessible precursor for the synthesis of a wide array of molybdenum-based nanoparticles.[1] Its utility spans the creation of transition metal dichalcogenides, such as molybdenum disulfide (MoS₂), and various metal molybdates (e.g., ZnMoO₄).[2][3] These nanomaterials exhibit unique physicochemical properties that make them highly valuable in biomedical fields, particularly for drug delivery, cancer therapy, and as antimicrobial agents.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of nanoparticles using sodium molybdate dihydrate as a primary molybdenum source.
Applications in Nanoparticle Synthesis
This compound serves as a versatile molybdenum source for synthesizing nanoparticles with diverse morphologies and functionalities.
-
Molybdenum Disulfide (MoS₂) Nanoparticles: MoS₂ nanoparticles, including nanosheets and flower-like structures, are widely researched for their applications in biomedicine.[6] They possess a high surface area and strong absorbance in the near-infrared (NIR) spectrum, making them excellent candidates for photothermal therapy and as carriers for drug delivery systems.[4][6]
-
Metal Molybdate Nanoparticles (e.g., ZnMoO₄): Binary metal molybdates like zinc molybdate (ZnMoO₄) have garnered attention for their applications as antibacterial agents and in photocatalysis.[3] The combination of zinc and molybdenum oxides can yield materials with enhanced bactericidal properties.[3]
-
Molybdenum Oxide (MoOₓ) Nanoparticles: Molybdenum oxide nanoparticles have shown promise in cancer therapeutics. They can be functionalized for targeted drug delivery and combined chemo-photothermal therapy, demonstrating the ability to inhibit tumor growth and metastasis.[5][7]
Data Presentation: Synthesis Parameters
The following tables summarize quantitative data from various studies on nanoparticle synthesis using this compound.
Table 1: Synthesis of Molybdenum Disulfide (MoS₂) Nanoparticles
| Sulfur Source | Method | Additives/Surfactants | Synthesis Conditions | Nanoparticle Morphology & Size | Key Application |
| Thioacetamide (B46855) | Hydrothermal | Polyethylene glycol (PEG-20000) | 220°C, 6 h, pH 1.0 (Sulfuric Acid) | Spherical, ~100 nm diameter | Lubricants, Catalysis |
| Thioacetamide | Hydrothermal | Hexadecyl trimethyl ammonium (B1175870) chloride (CTAC) | 220°C, 6 h, pH 1.0 | Spherical, ~100 nm diameter | Lubricants, Catalysis |
| Thioacetamide | Hydrothermal | Anhydrous Ethanol (B145695) | 220°C, 6 h, pH 1.0 (Hydrochloric Acid) | Flower-like, ~70 nm diameter | Lubricants, Catalysis |
| Thioacetamide | Hydrothermal | Anhydrous Ethanol | 220°C, 6 h, pH 1.0 (Sulfuric Acid) | Flower-like, ~190 nm diameter | Lubricants, Catalysis |
| Thiourea | Hydrothermal | None | 220°C, 24 h | Not specified | Not specified |
| Thiourea | Hydrothermal | Cationic hydroxyethyl (B10761427) cellulose (B213188) (JR400) | Not specified | Flower-like, 355 ± 69.3 nm diameter | Transdermal Drug Delivery |
Data sourced from references[2][6][8].
Table 2: Synthesis of Metal Molybdate Nanoparticles
| Metal Salt Precursor | Method | Additives/Surfactants | Synthesis Conditions | Nanoparticle Morphology & Size | Key Application |
| ZnSO₄·7H₂O | Green Synthesis (Bioinspired) | Moringa oleifera leaf extract, Ethylene (B1197577) glycol, Urea (B33335) | 120°C, pH 9.0 | Crystalline, 24.9 nm | Antibacterial, Dye Remediation |
| Various | Bacterial Mineral Excretion | Shewanella algae or Pandoraea sp. | Ambient temperature | Spherical microcapsules, 15 nm - 110 nm grains | Drug Delivery, Catalysis |
Data sourced from references[3][9].
Experimental Protocols & Workflows
The following are detailed protocols for the synthesis of molybdenum-based nanoparticles.
Protocol 1: Hydrothermal Synthesis of Flower-Like MoS₂ Nanoparticles
This protocol is adapted from a method using sodium molybdate and thioacetamide as precursors.[2]
Materials:
-
This compound (Na₂MoO₄·2H₂O)
-
Thioacetamide (C₂H₅NS)
-
Anhydrous Ethanol
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Polytetrafluoroethylene (PTFE)-lined stainless steel autoclave
-
Muffle furnace
-
Centrifuge
Procedure:
-
Precursor Preparation: Weigh 0.3 g of sodium molybdate and 0.55 g of thioacetamide and place them into the PTFE liner of the autoclave.
-
Additive Addition: Add 5 ml of anhydrous ethanol and 50 ml of deionized water to the mixture.
-
pH Adjustment: Homogenize the mixture by stirring. While stirring, add hydrochloric acid or sulfuric acid dropwise until the pH of the solution reaches 1.0.
-
Hydrothermal Reaction: Seal the autoclave tightly and place it in a muffle furnace. Heat the autoclave to 220°C and maintain this temperature for 6 hours.
-
Product Collection: Allow the autoclave to cool to room temperature naturally. Collect the black precipitate by centrifugation.
-
Washing: Wash the collected precipitate sequentially with deionized water and anhydrous ethanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the final product in a vacuum oven at 80°C for 24 hours.[8]
Workflow for Hydrothermal Synthesis
The general workflow for the hydrothermal synthesis of nanoparticles is depicted below.
Caption: General workflow for hydrothermal nanoparticle synthesis.
Protocol 2: Bioinspired Green Synthesis of Zinc Molybdate (ZnMoO₄) Nanoparticles
This protocol utilizes a plant extract for a more environmentally friendly synthesis process, as adapted from Reddy et al.[3]
Materials:
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
This compound (Na₂MoO₄·2H₂O)
-
Moringa oleifera leaf extract (see preparation note below)
-
Ethylene glycol
-
Urea
-
Round bottom flask with heating mantle and stirrer
Preparation of Moringa oleifera Leaf Extract:
-
Thoroughly wash 100 g of fresh Moringa oleifera leaves with distilled water.
-
Dry the leaves at room temperature.
-
Heat the dried leaves in 110 ml of distilled water at 40-50°C for 15-20 minutes.
-
Filter the extract using Whatman filter paper and store the filtrate at 4-5°C for use.[3]
Synthesis Procedure:
-
Initial Mixture: In a 500 ml Erlenmeyer flask, mix a solution of ZnSO₄·7H₂O with 100 ml of the prepared plant extract.
-
Additive Addition: Add ethylene glycol to the solution, followed by urea. The addition of urea should raise the solution pH to approximately 9.0.
-
Heating and Stirring: Heat the solution to 80°C for one hour with continuous stirring.
-
Precipitation: Add a 2 M solution of Na₂MoO₄·2H₂O to the heated mixture. A white precipitate of zinc molybdate will form.
-
Final Reaction: Transfer the entire solution to a round bottom flask and heat it to 120°C with continuous stirring to complete the reaction and nanoparticle formation.
-
Product Collection: Collect the white precipitate via centrifugation or filtration, wash thoroughly with distilled water and ethanol, and dry.
Logical Relationships & Application Workflows
Understanding how synthesis parameters affect the final product is crucial for reproducible results. Furthermore, the workflow for utilizing these nanoparticles in drug development highlights their practical application.
Caption: Influence of parameters on nanoparticle properties.[2]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 3. Bioinspired Synthesis of Zinc Molybdate Nanoparticles: An Efficient Material for Growth Inhibition of Escherichia coli, Staphylococcus aureus, and Dye Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Progress of Molybdenum Disulfide 2D Nanosheets as Bionanocarriers for Drug Delivery Systems: A Groundbreaking Approach with Multiple Therapeutic Applications [ris.ui.ac.ir]
- 5. Steering Efficacy of Nano Molybdenum Towards Cancer: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized MoS2-nanoparticles for transdermal drug delivery of atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molybdenum oxide-based degradable nanosheet for combined chemo-photothermal therapy to improve tumor immunosuppression and suppress distant tumors and lung metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesizing Sodium Tungstate and Sodium Molybdate Microcapsules via Bacterial Mineral Excretion - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Molybdate Dihydrate: A Versatile Catalyst in Organic Synthesis
Tehran, Iran - Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), a readily available and inexpensive inorganic salt, is emerging as a powerful and versatile catalyst in a variety of organic transformations. Its application in multicomponent reactions and oxidation processes offers significant advantages, including high efficiency, operational simplicity, and adherence to the principles of green chemistry. This report provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, highlighting the utility of sodium molybdate dihydrate in key organic syntheses.
Application Notes
This compound has demonstrated remarkable catalytic activity in several classes of organic reactions:
-
Multicomponent Reactions: This catalyst has proven to be highly effective in one-pot multicomponent reactions, which are of great importance in the synthesis of complex molecules and libraries of compounds for drug discovery. These reactions, where multiple reactants combine in a single step, are prized for their atom economy and efficiency. This compound acts as a Lewis acid, activating substrates and facilitating the formation of key intermediates.
-
Oxidation Reactions: In the presence of an oxidant like hydrogen peroxide, this compound is an efficient catalyst for the selective oxidation of various functional groups. A notable application is the oxidation of sulfides to sulfoxides, a crucial transformation in the synthesis of various pharmaceuticals and fine chemicals. The molybdate species is believed to form peroxomolybdate complexes that act as the active oxidizing agents.
The heterogeneous nature of this compound in many solvent systems allows for easy recovery and reuse of the catalyst, a significant advantage in terms of cost and environmental impact.
Featured Applications and Protocols
One-Pot Synthesis of Benzopyranopyrimidine Derivatives
Benzopyranopyrimidines are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry. This compound catalyzes the pseudo-four-component reaction of a salicylaldehyde (B1680747), malononitrile (B47326), and a secondary amine to afford these valuable scaffolds in high yields.
Experimental Protocol:
A mixture of salicylaldehyde (1 mmol), malononitrile (1 mmol), the secondary amine (1.1 mmol), and this compound (10 mol%) in ethanol (B145695) (5 mL) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered to recover the catalyst. The filtrate is then concentrated under reduced pressure, and the resulting solid is purified by recrystallization from ethanol to yield the pure benzopyranopyrimidine derivative.
Quantitative Data:
| Entry | Salicylaldehyde | Secondary Amine | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Piperidine | 2 | 92 |
| 2 | 5-Bromosalicylaldehyde | Piperidine | 2.5 | 90 |
| 3 | 3-Methoxysalicylaldehyde | Morpholine | 3 | 88 |
| 4 | Salicylaldehyde | Pyrrolidine | 2 | 91 |
Catalyst Reusability: The catalyst can be recovered by simple filtration, washed with ethanol, and dried. It can be reused for at least four consecutive cycles without a significant loss in its catalytic activity.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the synthesis of benzopyranopyrimidines.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are important pharmacophores. While various Lewis and Brønsted acids can catalyze this reaction, this compound offers a mild and efficient alternative.
Experimental Protocol:
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (B33335) or thiourea (B124793) (1.5 mmol), and this compound (15 mol%) is heated under solvent-free conditions at 80°C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and triturated with cold ethanol. The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure dihydropyrimidinone.
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 45 | 90 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 50 | 92 |
| 3 | 4-Methylbenzaldehyde | Methyl acetoacetate | Thiourea | 60 | 88 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 40 | 95 |
Proposed Reaction Pathway:
Caption: Simplified reaction pathway for the Biginelli condensation.
Selective Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a challenging yet important transformation. This compound, in conjunction with hydrogen peroxide, provides a highly selective and efficient catalytic system for this purpose.
Experimental Protocol:
To a solution of the sulfide (B99878) (1 mmol) in ethanol (5 mL), this compound (5 mol%) is added, followed by the slow addition of 30% hydrogen peroxide (1.1 mmol) at room temperature. The reaction mixture is stirred and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to give the pure sulfoxide.
Quantitative Data:
| Entry | Sulfide | Time (h) | Yield (%) |
| 1 | Thioanisole | 1.5 | 95 |
| 2 | Diphenyl sulfide | 2 | 92 |
| 3 | Dibenzyl sulfide | 1 | 96 |
| 4 | Methyl phenyl sulfide | 1.5 | 94 |
Proposed Mechanism:
Caption: Simplified mechanism of sulfide oxidation catalyzed by sodium molybdate.
Conclusion
This compound is a highly effective, economical, and environmentally friendly catalyst for a range of important organic transformations. The protocols outlined in this document provide a starting point for researchers to explore the utility of this versatile catalyst in their own synthetic endeavors. Its ease of handling, reusability, and efficiency make it an attractive alternative to more expensive and hazardous catalysts, contributing to the development of more sustainable chemical processes.
Application Notes and Protocols for the Use of Sodium Molybdate Dihydrate in Cell Culture Media
Introduction
Molybdenum is an essential trace element crucial for the metabolic functions of nearly all living organisms, including mammalian cells. It is a vital component of the molybdenum cofactor (Moco), which is indispensable for the catalytic activity of a class of enzymes known as molybdoenzymes. These enzymes, including sulfite (B76179) oxidase, xanthine (B1682287) oxidase, and aldehyde oxidase, play critical roles in the metabolism of sulfur-containing amino acids, purines, and aldehydes. In cell culture, particularly for the production of recombinant proteins and biopharmaceuticals, maintaining optimal cellular function is paramount. Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) serves as a readily soluble and bioavailable source of molybdenum for supplementation in cell culture media. Proper supplementation can support robust cell growth, maintain enzymatic functions, and potentially influence the quality attributes of recombinant proteins. These application notes provide a comprehensive protocol for the preparation and use of sodium molybdate dihydrate in mammalian cell culture.
Key Applications in Cell Culture
-
Essential Trace Element Supplementation: this compound provides the essential micronutrient molybdenum, which may be present in insufficient quantities in basal media, especially in chemically defined formulations.
-
Cofactor for Molybdoenzymes: Molybdenum is a critical component of the Molybdenum Cofactor (Moco), which is required for the function of essential enzymes involved in cellular detoxification and metabolic pathways.
-
Support of Cellular Metabolism: By ensuring the proper function of molybdoenzymes, sodium molybdate supplementation supports key metabolic pathways, including the catabolism of purines and sulfur-containing amino acids.
-
Potential Influence on Protein Quality: As a trace metal, molybdenum can be a factor in optimizing upstream processing, potentially impacting post-translational modifications like glycosylation patterns and protein folding.
Data Presentation: Effects of this compound on Mammalian Cells
The following table summarizes the observed effects of this compound supplementation on a human trophoblast cell line (HTR-8/SVneo), providing a reference for concentration-dependent effects.
| Cell Line | Sodium Molybdate Concentration | Observed Effect | Reference |
| HTR-8/SVneo | 10 nM - 1 mM | No significant effect on cell growth or viability over 24 hours. | |
| HTR-8/SVneo | 100 nM | Increased protein levels of xanthine dehydrogenase. | |
| HTR-8/SVneo | 5 µM | Significantly decreased xanthine oxidase activity. | |
| HTR-8/SVneo | 100 nM and 5 µM | No significant alteration in the gene expression of molybdenum cofactor synthesis genes (MOCS1, MOCS2, GPHN). | |
| HTR-8/SVneo | 100 nM and 5 µM | No significant effect on the gene expression of antioxidant genes NFE2L2, SOD1, and SOD2, in contrast to ammonium (B1175870) molybdate which caused downregulation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sterile Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution, which can be easily diluted to the desired final concentration in the cell culture medium.
Materials:
-
This compound (Na₂MoO₄·2H₂O), Cell Culture Grade (Molecular Weight: 241.95 g/mol )
-
High-purity water (e.g., Milli-Q® or WFI)
-
Sterile, conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Sterile storage bottles
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 241.95 g/mol = 0.0242 g (or 24.2 mg)
-
-
Weighing: Accurately weigh 24.2 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of high-purity water and vortex until the powder is completely dissolved. This compound is freely soluble in water.
-
Volume Adjustment: Adjust the final volume to 10 mL with high-purity water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a sterile storage bottle or cryovial.
-
Storage: Label the bottle with the compound name, concentration (10 mM), preparation date, and initials. Store the stock solution at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage.
Protocol 2: Supplementation of Cell Culture Media
This protocol outlines the process of adding the sodium molybdate stock solution to the cell culture medium. The optimal concentration should be determined empirically for each cell line and application.
Procedure:
-
Determine Working Concentration: Based on literature or preliminary experiments, decide on the range of final concentrations to test. A broad range from 10 nM to 10 µM is a reasonable starting point.
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your culture medium. For example, to prepare 100 mL of medium with a final concentration of 100 nM sodium molybdate:
-
V₁ = (M₂ × V₂) / M₁
-
V₁ = (100 nM × 100 mL) / 10 mM = (0.1 µM × 100,000 µL) / 10,000 µM = 1 µL
-
It is recommended to perform a serial dilution of the stock solution to accurately pipette such small volumes. For instance, first, dilute the 10 mM stock 1:100 to 100 µM, then add 100 µL of this intermediate solution to 100 mL of medium.
-
-
Supplementation: Aseptically add the calculated volume of the sterile sodium molybdate stock solution to the pre-warmed cell culture medium.
-
Mixing and Equilibration: Gently swirl the medium to ensure uniform mixing. If the medium contains serum, allow it to equilibrate in the incubator for at least 30 minutes before adding it to the cells.
Protocol 3: Assessment of Cellular Effects (Viability and Proliferation)
This protocol provides a general method to evaluate the impact of sodium molybdate supplementation on cell health using a colorimetric assay such as the MTT assay.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a series of media containing different concentrations of sodium molybdate (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 5 µM, 10 µM). Remove the old medium from the wells and add 100 µL of the treatment media to the respective wells. Include a "no-cell" control for background absorbance.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Example):
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance from all readings. Express the viability of treated cells as a percentage of the untreated control (0 nM).
Visualizations
Experimental Workflow
Caption: Experimental workflow for using sodium molybdate in cell culture.
Molybdenum Cofactor (Moco) Biosynthesis Pathway
Caption: Simplified Molybdenum Cofactor (Moco) biosynthesis pathway.
Application of Sodium Molybdate in Heavy Metal Precipitation from Wastewater: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of heavy metals from industrial wastewater is a critical environmental challenge. Heavy metal contamination, originating from various industrial processes such as electroplating, mining, and battery manufacturing, poses significant risks to ecosystems and human health. Chemical precipitation is a widely employed method for heavy metal removal due to its effectiveness and relatively low cost. This application note details the use of sodium molybdate (B1676688) (Na₂MoO₄) as a precipitating agent for the removal of heavy metals, particularly lead (Pb²⁺) and cadmium (Cd²⁺), from aqueous solutions.
Sodium molybdate reacts with divalent heavy metal cations to form insoluble metal molybdates, which can then be separated from the wastewater through sedimentation and filtration. The effectiveness of this process is highly dependent on several key parameters, including pH, the dosage of sodium molybdate, and the specific heavy metal being targeted.
Mechanism of Precipitation
The fundamental principle behind the use of sodium molybdate for heavy metal removal is the formation of sparingly soluble metal molybdate salts. When sodium molybdate is introduced into wastewater containing dissolved heavy metal ions (M²⁺), a precipitation reaction occurs, as described by the following general equation:
M²⁺(aq) + Na₂MoO₄(aq) → MMoO₄(s) + 2Na⁺(aq)
The efficiency of this reaction is governed by the solubility product constant (Ksp) of the specific metal molybdate. A lower Ksp value indicates a less soluble compound, resulting in more effective precipitation and removal from the solution. The precipitation process is also significantly influenced by the pH of the wastewater, which affects the speciation of both the metal ions and the molybdate ions.
Figure 1: Chemical precipitation workflow for heavy metal removal using sodium molybdate.
Quantitative Data on Heavy Metal Removal
The effectiveness of sodium molybdate as a precipitating agent has been demonstrated for several heavy metals. The following tables summarize key quantitative data from various studies.
Table 1: Solubility Product Constants (Ksp) of Metal Molybdates
| Metal Molybdate | Formula | Ksp at 25°C |
| Lead Molybdate | PbMoO₄ | 1.0 x 10⁻¹³ |
| Cadmium Molybdate | CdMoO₄ | 5.7 x 10⁻⁸ |
| Copper Molybdate | CuMoO₄ | 1.0 x 10⁻¹⁰ |
| Zinc Molybdate | ZnMoO₄ | 1.0 x 10⁻⁵ |
Note: Ksp values can vary slightly depending on the source.
Table 2: Summary of Cadmium (Cd²⁺) Precipitation with Sodium Molybdate
| Initial Cd²⁺ Conc. (mg/L) | Sodium Molybdate Dosage | Optimal pH Range | Final Cd²⁺ Conc. (mg/L) | Removal Efficiency (%) | Reference |
| 80 | 3 mL of 1M solution per 200 mL | 6.0 - 7.6 | 0.1 - 0.2 | >99.75 | [1] |
Table 3: Reported Removal Efficiencies for Lead and Cadmium
| Heavy Metal | Initial Concentration | Precipitating Agent | Removal Efficiency (%) | Reference |
| Lead (Pb²⁺) | Not Specified | Ammonium (B1175870) Molybdate | up to 95 | [2] |
| Cadmium (Cd²⁺) | Not Specified | Ammonium Molybdate | up to 95 | [2] |
Note: While the reference specifies ammonium molybdate, the precipitation mechanism via the molybdate ion is analogous to that of sodium molybdate.
Experimental Protocols
The following protocols provide a general framework for evaluating the effectiveness of sodium molybdate for heavy metal precipitation in a laboratory setting.
Protocol 1: Jar Test for Optimal Dosage and pH Determination
The jar test is a standard method to determine the optimal conditions (precipitant dosage and pH) for coagulation and precipitation in wastewater treatment.
Materials:
-
Jar testing apparatus with multiple paddles and beakers (typically 1-2 L)
-
Wastewater sample containing heavy metals
-
Sodium molybdate (Na₂MoO₄) stock solution (e.g., 10 g/L)
-
Acid (e.g., 0.1 M HCl or H₂SO₄) and base (e.g., 0.1 M NaOH) for pH adjustment
-
pH meter
-
Syringes or pipettes for reagent addition
-
Turbidimeter (optional)
-
Filtration apparatus (e.g., filter paper and funnel)
-
Analytical instrument for metal analysis (e.g., AAS or ICP-OES)
Procedure:
-
Sample Preparation: Fill each beaker of the jar test apparatus with a known volume of the wastewater sample (e.g., 1 L).
-
pH Adjustment (Initial): If necessary, adjust the initial pH of the samples to a desired starting point using the acid or base solutions.
-
Precipitant Addition: While the paddles are rotating at a high speed (rapid mix, e.g., 100-300 rpm), add varying dosages of the sodium molybdate stock solution to each beaker. It is recommended to test a range of dosages based on stoichiometric calculations.
-
Rapid Mix: Continue the rapid mix for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the precipitant.
-
Flocculation: Reduce the stirring speed to a slower rate (e.g., 20-40 rpm) for a longer period (e.g., 15-30 minutes) to allow for the formation of larger flocs.
-
Sedimentation: Stop the stirring and allow the precipitates to settle for a specified time (e.g., 30-60 minutes).
-
Sample Collection and Analysis: Carefully draw a supernatant sample from each beaker, ensuring not to disturb the settled sludge. Filter the samples.
-
Analysis: Measure the final pH of each treated sample. Analyze the filtered supernatant for the concentration of the target heavy metal(s) using an appropriate analytical technique.
-
Optimization: Compare the results from each beaker to determine the optimal sodium molybdate dosage and pH range that yields the highest removal efficiency.
Figure 2: A simplified workflow for a jar test experiment.
Protocol 2: Precipitation of Cadmium from a Synthetic Wastewater Sample
This protocol details the precipitation of cadmium as cadmium molybdate from a prepared laboratory solution.[1]
Materials:
-
Synthetic wastewater containing a known concentration of cadmium (e.g., prepared from Cd(NO₃)₂)
-
1M Sodium Molybdate (Na₂MoO₄) solution
-
Ammonium hydroxide (B78521) (for pH adjustment)
-
Ammonium acetate (B1210297) solution (as a buffer)
-
pH indicator (e.g., phenol (B47542) red)
-
Beakers
-
Water bath
-
Filtration apparatus
-
Analytical instrument for cadmium analysis (e.g., Atomic Absorption Spectrometer)
Procedure:
-
Sample Preparation: In a beaker, place a known volume of the synthetic wastewater containing cadmium (e.g., to have approximately 80 mg of Cd).
-
Reagent Addition: Add ammonium hydroxide and ammonium acetate solution to the beaker and dilute with distilled water (e.g., to 200 mL). This will raise the pH and buffer the solution.
-
Precipitant Addition: Add a specific volume of the 1M sodium molybdate solution (e.g., 3 mL). Add a pH indicator.
-
Reaction: Heat the beaker on a water bath for 3-4 hours. The completion of the precipitation can be visually observed by a color change of the pH indicator in the supernatant. The final pH should be in the range of 6.0-7.6.[1]
-
Separation: Allow the precipitate to settle, then filter the solution to separate the solid cadmium molybdate.
-
Analysis: Analyze the filtrate for the residual cadmium concentration to determine the removal efficiency.
Conclusion
Sodium molybdate demonstrates potential as an effective precipitating agent for the removal of certain heavy metals, notably lead and cadmium, from wastewater. The formation of insoluble metal molybdates is the primary removal mechanism, which is highly dependent on the pH of the solution. The provided protocols offer a foundational approach for researchers and professionals to investigate and optimize the application of sodium molybdate for specific wastewater treatment challenges. Further research is warranted to expand the quantitative database for a wider range of heavy metals and to evaluate the performance of sodium molybdate in complex industrial effluent matrices.
References
Application Notes and Protocols: Sodium Molybdate Dihydrate as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium molybdate (B1676688) dihydrate as a corrosion inhibitor for mild steel. This document details the mechanism of inhibition, summarizes key performance data, and provides detailed protocols for common experimental evaluation techniques.
Introduction
Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in aqueous environments. This degradation can lead to significant economic losses and safety concerns. Sodium molybdate dihydrate (Na₂MoO₄·2H₂O) has emerged as an effective and environmentally friendly corrosion inhibitor for mild steel.[1] It is a non-toxic alternative to traditional chromate-based inhibitors.[1] This document serves as a practical guide for researchers and professionals on the application and evaluation of this compound for the protection of mild steel.
Mechanism of Corrosion Inhibition
Sodium molybdate is an anodic inhibitor, meaning it functions by forming a protective passive film on the metal surface, primarily at the anodic sites where oxidation (corrosion) occurs.[1] The presence of oxygen is generally required for effective film formation.[1] The inhibitive action involves the adsorption of molybdate ions (MoO₄²⁻) onto the steel surface. This leads to the formation of a stable, thin, and protective layer of ferric molybdate (FeMoO₄) and hydrated iron oxides.[2][3] This passive layer acts as a barrier, hindering the dissolution of iron and preventing aggressive ions, such as chloride, from reaching the metal surface.[2]
Performance Data
The effectiveness of this compound as a corrosion inhibitor is influenced by several factors, including its concentration, the pH of the environment, temperature, and the presence of other ions.
Inhibition Efficiency in Various Conditions
| Inhibitor System | Corrosive Medium | Temperature (°C) | pH | Inhibition Efficiency (%) | Reference |
| 15 ppm Sodium Molybdate | Cooling Water | Ambient | 7 | 80 | [4] |
| 15 ppm Sodium Molybdate | Cooling Water | Ambient | 6 | 35 | [4] |
| 500 ppm Sodium Molybdate + 250 ppm Sodium Nitrite (B80452) | Simulated Cooling Water | Ambient | 8.5 | 95 | |
| 100 mg/L Imidazoline + 50 mg/L Sodium Molybdate + 100 mg/L SDBS | 3.5 wt% NaCl | Ambient | - | >90 (based on impedance) | [2] |
| 2 g/L Sodium Molybdate + 2 g/L Sodium Nitrite | Chloride Containing Solution | Ambient | - | 93 | |
| 400 ppm CLS + 600 ppm Sodium Molybdate | Simulated Concrete Pore Solution + 0.02 M NaCl | Ambient | 11.5 | 92.67 | [5] |
Synergistic Effects
Sodium molybdate often exhibits enhanced corrosion inhibition when used in combination with other inhibitors, a phenomenon known as synergism. This allows for lower concentrations of each inhibitor to be used, which can be more cost-effective and environmentally friendly.
| Synergistic Agent | Corrosive Medium | Observations | Reference |
| Zinc-Phosphonate | Cooling Water | A combination of 300 ppm sodium molybdate and 50 ppm zinc-phosphonate achieved 96% inhibition efficiency. | |
| Sodium Nitrite | Simulated Cooling Water | The presence of 500 ppm sodium molybdate required less than 250 ppm sodium nitrite to achieve 95% inhibition efficiency. | |
| Imidazoline and SDBS | 3.5 wt% NaCl | A composite inhibitor showed excellent performance.[2] | [2] |
| Calcium Lignosulfonate (CLS) | Simulated Concrete Pore Solution | A synergistic inhibition effect was observed.[5] | [5] |
Experimental Protocols
Accurate and reproducible evaluation of corrosion inhibitors is critical. The following are detailed protocols for three common techniques used to assess the performance of this compound.
Weight Loss Method (Gravimetric)
This is a fundamental and straightforward method for determining the average corrosion rate over a period of time.[6]
4.1.1. Materials and Equipment
-
Mild steel coupons of known dimensions and surface area.
-
Abrasive papers (e.g., silicon carbide) of various grits (e.g., 120, 400, 600, 800, 1200).
-
Degreasing solvent (e.g., acetone, ethanol).
-
Desiccator.
-
Analytical balance (±0.1 mg accuracy).
-
Corrosive medium (e.g., 3.5% NaCl solution).
-
This compound.
-
Beakers or containers for immersion.
-
Cleaning solution (e.g., Clarke's solution: 20 g antimony trioxide + 50 g stannous chloride in 1 L concentrated HCl).
4.1.2. Protocol
-
Specimen Preparation (as per ASTM G1): [7][8][9][10][11]
-
Grind the mild steel coupons with progressively finer grades of abrasive paper.
-
Rinse the coupons with distilled water and then degrease with a suitable solvent.
-
Dry the coupons thoroughly.
-
Weigh each coupon to the nearest 0.1 mg (this is the initial weight, W₀).
-
Store the coupons in a desiccator until use.
-
-
Immersion Test:
-
Prepare the corrosive solution with and without the desired concentrations of this compound.
-
Completely immerse the weighed coupons in the test solutions. Ensure a sufficient volume of solution (e.g., at least 20 mL/cm² of coupon surface area).
-
Maintain the test conditions (e.g., temperature, stirring) for the specified duration (e.g., 24, 48, 72 hours).
-
-
Post-Test Cleaning and Weighing:
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products. A common method is to immerse them in Clarke's solution for a short period (e.g., 1-2 minutes), followed by gentle scrubbing with a soft brush.[3]
-
Rinse the cleaned coupons with distilled water and then with a volatile solvent like acetone.
-
Dry the coupons thoroughly.
-
Weigh each coupon to the nearest 0.1 mg (this is the final weight, W₁).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where: K = 8.76 × 10⁴ (constant) ΔW = Weight loss (W₀ - W₁) in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of mild steel in g/cm³ (typically ~7.85 g/cm³)
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Potentiodynamic Polarization
This electrochemical technique provides rapid information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type).
4.2.1. Materials and Equipment
-
Potentiostat/Galvanostat.
-
Three-electrode corrosion cell.
-
Working Electrode (WE): Mild steel specimen with a known exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod/mesh.
-
Corrosive solution with and without inhibitor.
4.2.2. Protocol (based on ASTM G5): [12][13][14][15][16]
-
Electrode Preparation:
-
Prepare the mild steel working electrode as described in the weight loss method (grinding and cleaning).
-
Ensure a good electrical connection to the electrode holder.
-
-
Experimental Setup:
-
Assemble the three-electrode cell with the corrosive solution.
-
Place the reference electrode tip close to the working electrode surface to minimize ohmic drop.
-
De-aerate the solution with nitrogen or argon gas for at least 30 minutes before immersing the electrode and maintain a blanket of the gas over the solution during the experiment.
-
-
Measurement:
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Once the OCP is stable, perform the potentiodynamic scan. A typical scan range is from -250 mV to +250 mV relative to the OCP.
-
Use a slow scan rate, for example, 0.167 mV/s or 1 mV/s.
-
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).
-
Calculate the Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where: i_corr_blank = Corrosion current density in the absence of the inhibitor i_corr_inhibitor = Corrosion current density in the presence of the inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion processes and the properties of the protective film.
4.3.1. Materials and Equipment
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode corrosion cell (same as for potentiodynamic polarization).
4.3.2. Protocol (based on ASTM G106): [17][18][19][20][21]
-
Experimental Setup:
-
The setup is identical to that for potentiodynamic polarization.
-
-
Measurement:
-
Immerse the electrodes and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP.
-
Scan a wide range of frequencies, for example, from 100 kHz down to 10 mHz.
-
-
Data Analysis:
-
The data is typically presented as Nyquist and Bode plots.
-
The Nyquist plot for mild steel corrosion often shows a depressed semicircle. The diameter of this semicircle is related to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A larger diameter indicates better corrosion resistance.
-
The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where: R_ct_blank = Charge transfer resistance in the absence of the inhibitor R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor
-
Conclusion
This compound is a versatile and effective corrosion inhibitor for mild steel in various aqueous environments. Its non-toxic nature makes it a favorable replacement for more hazardous traditional inhibitors. The formation of a protective passive film is the primary mechanism of inhibition, and its performance can be significantly enhanced through synergistic combinations with other inhibitors. The standardized protocols provided in these notes will enable researchers and professionals to conduct reliable and reproducible evaluations of this compound and other corrosion inhibitors, facilitating the development of advanced corrosion protection strategies.
References
- 1. bisleyinternational.com [bisleyinternational.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. tcreng.com [tcreng.com]
- 7. store.astm.org [store.astm.org]
- 8. scalinguph2o.com [scalinguph2o.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. "ASTM G1:2025 Corrosion Test Specimen Preparation" [bsbedge.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. scribd.com [scribd.com]
- 16. metrohm.com [metrohm.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. store.astm.org [store.astm.org]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. store.astm.org [store.astm.org]
Application Notes and Protocols for Sodium Molybdate Dihydrate in Plant Nutrition Studies
Introduction: The Role of Molybdenum in Plant Nutrition
Molybdenum (Mo) is an essential trace element for plants, required in smaller quantities than any other micronutrient except for copper.[1] Despite its low requirement, Mo plays a critical role in several vital enzymatic processes, making it indispensable for healthy plant growth and development.[1][2][3] Plants primarily absorb molybdenum from the soil as the molybdate (B1676688) anion (MoO₄²⁻).[2][3][4]
The biological activity of molybdenum is realized when it is incorporated into a pterin-based molecule to form the Molybdenum Cofactor (Moco).[1][5] Moco is a prosthetic group for a family of enzymes known as molybdoenzymes, which catalyze key redox reactions in plant metabolism.[5]
Key Molybdoenzymes in Plants:
-
Nitrate (B79036) Reductase (NR): This cytosolic enzyme is crucial for nitrogen assimilation. It catalyzes the first and rate-limiting step in reducing nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻), which is then further converted to ammonia (B1221849) for the synthesis of amino acids and proteins.[1][2][3][6] Molybdenum deficiency directly impairs this process, leading to symptoms of nitrogen deficiency.[1][7][8]
-
Nitrogenase: In leguminous plants, this enzyme, found in symbiotic nitrogen-fixing bacteria (rhizobia) within root nodules, is responsible for converting atmospheric nitrogen (N₂) into ammonia (NH₃).[2][3][9] This biological nitrogen fixation is highly dependent on an adequate supply of molybdenum.[2][10]
-
Aldehyde Oxidase (AO): This enzyme is involved in the final step of abscisic acid (ABA) biosynthesis, a key phytohormone regulating stress responses and seed development.[1][9][11]
-
Xanthine Dehydrogenase (XDH): Plays a role in purine (B94841) catabolism and the production of ureides.[1]
-
Sulfite Oxidase (SO): This enzyme detoxifies excess sulfite, protecting the plant from its harmful effects.[1][2]
Due to its high water solubility and stability, Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O) is the most commonly used source of molybdenum for fertilizer applications and in controlled plant nutrition studies.[12][13][14][15] It provides a readily available form of molybdate for plant uptake.[14]
Molybdenum Deficiency and Toxicity
Deficiency Symptoms: Molybdenum is mobile within the plant, so deficiency symptoms can appear on the entire plant but often manifest on older and middle leaves first.[12][16] The symptoms are frequently similar to those of nitrogen deficiency and include:
-
General chlorosis (pale green or yellowing of leaves).[4][7][8]
-
In brassicas like cauliflower, a characteristic "whiptail" symptom occurs, where the leaf lamina fails to develop properly.[16][17][18]
-
Marginal scorching, cupping, or rolling of leaves.[4]
Molybdenum availability in soil is highly dependent on pH; it becomes less available in acidic soils (pH < 6.0).[1][3][12] Therefore, liming acid soils can often correct a deficiency.[12][18]
Toxicity Symptoms: Molybdenum toxicity in plants is rare under field conditions.[7][16] However, it is crucial to note that high levels of molybdenum in forage can be toxic to grazing animals, causing a condition called molybdenosis, which is a copper deficiency induced by high dietary Mo.[4][15][16]
Data Presentation: Properties and Application Rates
Quantitative data is crucial for designing and replicating experiments. The following tables summarize key properties and recommended application rates for this compound.
Table 1: Properties of this compound (Na₂MoO₄·2H₂O)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | Na₂MoO₄·2H₂O | [19] |
| Molar Mass | 241.95 g/mol | N/A |
| Molybdenum (Mo) Content | ~39.6% | [15][17][20] |
| Appearance | White crystalline solid | [17][20] |
| Solubility in Water | High (e.g., 653 g/L) |[12][14] |
Table 2: Recommended Application Rates of this compound
| Application Method | Crop Type | Recommended Rate | Reference |
|---|---|---|---|
| Foliar Spray | General Crops & Pastures | 50 - 300 g/ha (in at least 200L water) | [13][17] |
| Cruciferous Crops | 100 - 250 g/ha | [21] | |
| Seedlings / Nursery | 40 g / 100L water | [13] | |
| Soil Application | Green Gram | 200 - 1000 g/ha | [22] |
| Seed Treatment | General Use | 0.5 oz/acre (~35 g/ha) | [12][18] |
| Soybeans | 0.2 - 0.5 oz (active Mo) per bushel of seed | [20] | |
| Hydroponics | General Use | 2.5 ppm (achieved by ~7g per 1000L water) | [13] |
| | Lettuce, Endive | 0.5 - 3.0 µmol/L in nutrient solution |[23] |
Experimental Protocols
The following protocols provide detailed methodologies for applying this compound in plant nutrition studies.
Protocol 1: Foliar Application
Foliar application is an effective method for rapidly correcting Mo deficiencies and for studies requiring precise timing of Mo application.[1]
Materials:
-
This compound (Na₂MoO₄·2H₂O)
-
Distilled or deionized water
-
Volumetric flask and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
-
Handheld or backpack sprayer
-
Wetting agent/surfactant (e.g., Tween 20) (optional, but recommended)
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Calculate Required Mass: Determine the desired Mo concentration and total spray volume. Calculate the mass of Na₂MoO₄·2H₂O needed. For example, to make 1 liter of a 100 mg/L Mo solution:
-
Mass of Na₂MoO₄·2H₂O = (Desired Mo concentration / % Mo in compound) x Volume
-
Mass = (0.1 g/L / 0.396) x 1 L = 0.253 g
-
-
Prepare Stock Solution: Weigh the calculated amount of Na₂MoO₄·2H₂O and dissolve it in a small volume of distilled water in a beaker using a magnetic stirrer.
-
Dilute to Final Volume: Quantitatively transfer the dissolved solution to a volumetric flask and add distilled water to the final desired volume. Mix thoroughly.
-
Adjust pH (Optional): Check the pH of the solution. For most applications, a pH between 6.0 and 7.0 is suitable. Adjust if necessary using dilute HCl or NaOH.
-
Add Surfactant (Optional): To improve leaf coverage and absorption, add a non-ionic surfactant at a low concentration (e.g., 0.05% - 0.1% v/v) to the final solution and mix gently.
-
Application:
-
Calibrate the sprayer to ensure uniform delivery.
-
Spray the solution onto the plant foliage until runoff is just beginning, ensuring coverage of both upper and lower leaf surfaces.
-
Apply during cooler parts of the day (early morning or late evening) to minimize evaporation and prevent leaf burn.[13]
-
Include a control group of plants sprayed only with water (and surfactant, if used).
-
-
Post-Application: Clean the sprayer thoroughly. Monitor plants for any signs of phytotoxicity and for the desired physiological responses.
References
- 1. The Role of Molybdenum in Agricultural Plant Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cropaia.com [cropaia.com]
- 3. icl-growingsolutions.com [icl-growingsolutions.com]
- 4. cropnutrition.com [cropnutrition.com]
- 5. Frontiers | Molybdenum metabolism in plants and crosstalk to iron [frontiersin.org]
- 6. Biochemical Characterization of Molybdenum Cofactor-free Nitrate Reductase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Symptoms of Molybdenum Deficiency and Toxicity in Crops (Chapter 10) - Molybdenum in Agriculture [cambridge.org]
- 8. icl-growingsolutions.com [icl-growingsolutions.com]
- 9. curresweb.com [curresweb.com]
- 10. Molybdenum Roles in Plant Health - Keystone Bio Ag [keystonebioag.com]
- 11. Molybdenum Can Regulate the Expression of Molybdase Genes, Affect Molybdase Activity and Metabolites, and Promote the Cell Wall Bio-Synthesis of Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. intelseed.ca [intelseed.ca]
- 13. barmac.com.au [barmac.com.au]
- 14. agriros.nl [agriros.nl]
- 15. greenwaybiotech.com [greenwaybiotech.com]
- 16. tfi.org [tfi.org]
- 17. solufeed.com [solufeed.com]
- 18. corn.aae.wisc.edu [corn.aae.wisc.edu]
- 19. Developmental toxicity study of this compound administered in the diet to Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. northmetal.net [northmetal.net]
- 21. typhoonplantprotection.com [typhoonplantprotection.com]
- 22. worldwidejournals.com [worldwidejournals.com]
- 23. mdpi.com [mdpi.com]
Application Notes: The Role of Sodium Molybdate Dihydrate in Protein Crystallization
Introduction
Protein crystallization is a critical, yet often bottleneck, step in determining the three-dimensional structure of proteins via X-ray crystallography. The process involves slowly inducing the precipitation of a purified protein from a solution to form a well-ordered crystal lattice.[1] The success of crystallization is highly dependent on a multitude of factors, including protein purity, concentration, pH, temperature, and the chemical composition of the crystallization solution.[2][3] Additive screening is a widely used strategy to improve the success rate and quality of protein crystals by introducing small molecules that can favorably alter the solution's properties or directly interact with the protein.[4][5] Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) is one such additive that has found utility in protein crystallization screening.
Mechanism of Action and Benefits
While the precise mechanisms by which many additives improve crystallization are not always fully understood, the effects of ions like molybdate can be multifaceted.[6] The primary proposed benefits of including sodium molybdate in crystallization screens include:
-
Protein Stabilization: Molybdate ions can interact with protein surfaces, potentially stabilizing specific conformations and increasing the protein's thermal stability.[7] This stabilization can be crucial for proteins that are marginally stable under crystallization conditions, preventing denaturation or aggregation that would inhibit crystal formation. For example, the molybdate-binding protein (ModA) from Xanthomonas axonopodis pv. citri showed increased thermal stability when bound to molybdate, which was essential for obtaining high-quality crystals.[7]
-
Altering Solubility: Like other salts, sodium molybdate can modulate the solubility of a protein. By carefully adjusting its concentration, it can help guide the protein towards the narrow supersaturation window required for nucleation and crystal growth, rather than amorphous precipitation.[4]
-
Improving Crystal Quality: The presence of molybdate can lead to improved crystal quality, such as better morphology (e.g., shifting from needles to more uniform shapes), reduced mosaicity, and enhanced diffraction resolution.[4] This is often achieved by mediating crystal contacts and promoting more ordered packing within the crystal lattice.[4] In the case of the Xac ModA protein, initial trials without molybdate yielded only very small crystals or spherulites, but its addition led to large, high-quality crystals suitable for diffraction.[7]
-
Specific Interactions: For certain classes of proteins, such as molybdoenzymes or specific binding proteins, molybdate acts as a cognate ligand. Its inclusion in the crystallization solution is often a prerequisite for obtaining a homogenous, structurally ordered protein sample, leading to successful crystallization.[7][8][9]
Considerations for Use
When incorporating sodium molybdate into crystallization screens, it is important to consider the following:
-
Concentration: The optimal concentration of sodium molybdate is protein-dependent and must be determined empirically. Additive screens often include a range of concentrations to identify the most effective level.[6]
-
Interference with Assays: Researchers should be aware that molybdate ions can interfere with common protein concentration assays, such as the Bio-Rad and Lowry methods, potentially leading to inaccurate measurements.[10] It is crucial to perform appropriate controls or use alternative quantification methods when molybdate is present in the buffer.[10]
-
pH: The charge and properties of both the protein and the molybdate ion are pH-dependent, which can influence their interaction. Therefore, screening should be performed across a suitable pH range.
Quantitative Data Summary
The use of sodium molybdate is often as part of a broader additive screen where its effectiveness is compared to numerous other chemicals.[4][11][12]
Table 1: Examples of Commercial Screens and Additives
| Screen Type | Manufacturer/Developer | Description | Reference |
| Additive Screens | Various (e.g., Hampton Research, Molecular Dimensions) | Contain a diverse array of small molecules, including salts like sodium molybdate, designed to be added to initial "hit" conditions to improve crystal quality.[4][5][13] | [4][5] |
| Morpheus® Additive Screen | Dr. Fabrice Gorrec (MRC-LMB) | A 96-condition screen containing a wide range of ligands, precipitants, and stabilizers.[4] | [4] |
| High-Throughput Screening | Hauptman-Woodward Medical Research Institute (HWI) | Utilizes a 1,536-cocktail screen that includes sodium molybdate dihydrate as a potential component.[12] | [12] |
Table 2: Successful Crystallization Example with Sodium Molybdate
| Protein | Organism | Crystallization Method | Key Reagents in Final Condition | Result | Reference |
| Molybdate-binding protein (ModA) | Xanthomonas axonopodis pv. citri | Hanging-drop vapor diffusion | Sodium Molybdate, Polyethylene Glycol (PEG), or Sulfate | High-quality crystals diffracting to 1.7 Å resolution.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1.0 M stock solution of this compound, which can then be used for creating or supplementing crystallization screens.
Materials:
-
This compound (Na₂MoO₄·2H₂O), MW = 241.95 g/mol
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm syringe filter
Procedure:
-
Weigh out 2.42 g of this compound.
-
Transfer the powder to a 15 mL conical tube.
-
Add high-purity water to a final volume of 10 mL.
-
Mix thoroughly by vortexing or inversion until the solid is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new, sterile tube.
-
Label the tube clearly with "1.0 M this compound," the date, and your initials.
-
Store the stock solution at 4°C.
Protocol 2: Additive Screening using the Sitting Drop Vapor Diffusion Method
This protocol provides a general method for incorporating an additive, such as sodium molybdate, into a crystallization screening experiment after an initial "hit" condition has been identified.
Materials:
-
Initial crystallization "hit" solution (reservoir solution)
-
This compound stock solution (e.g., 1.0 M from Protocol 1)
-
96-well sitting drop crystallization plates[14]
-
Pipettes and tips (for nanoliter to microliter volumes)
-
Clear sealing tape[14]
Procedure:
-
Prepare the Reservoir: Dispense 80-100 µL of the initial "hit" crystallization solution into the reservoir of the desired number of wells in the 96-well plate.[14]
-
Prepare the Drop: This can be done in two main ways:
-
Method A (Co-crystallization):
-
In the sitting drop post, pipette 100 nL of the reservoir solution.
-
Pipette 100 nL of the protein solution into the same drop.
-
Pipette a small volume (e.g., 20-50 nL) of the sodium molybdate stock solution (or a dilution thereof) directly into the drop. The final concentration of the additive in the drop will be diluted.
-
-
Method B (Pre-mixed Additive):
-
Create a gradient of the additive in the reservoir. For example, in a row of wells, add small, increasing volumes of the sodium molybdate stock solution directly to the 80 µL of reservoir solution. Mix gently.
-
In the corresponding sitting drop posts, mix equal volumes (e.g., 100 nL + 100 nL) of the protein solution and the additive-containing reservoir solution.[11]
-
-
-
Seal the Plate: Carefully apply clear sealing tape over the plate to ensure an airtight seal for each well.[14]
-
Incubation: Store the plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free location.
-
Monitoring: Regularly inspect the drops under a microscope over a period of several days to weeks, documenting any crystal growth, precipitation, or other changes.
Visualizations
Caption: Workflow for incorporating sodium molybdate as an additive in protein crystallization.
References
- 1. Protein Crystallization [bio.davidson.edu]
- 2. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 3. Protein Crystallography from the Perspective of Technology Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystallization, data collection and phasing of the molybdate-binding protein of the phytopathogen Xanthomonas axonopodis pv. citri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molybdate pumping into the molybdenum storage protein via an ATP-powered piercing mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two crystal forms of ModE, the molybdate-dependent transcriptional regulator from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of sodium molybdate on protein measurements: quality control aspects of steroid hormone receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Commercial Crystallization Kits – UCLA-DOE Institute [doe-mbi.ucla.edu]
- 14. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for Enzyme Stabilization Using Sodium Molybdate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme stability is a critical factor in various scientific and industrial applications, including diagnostics, therapeutics, and biocatalysis. The loss of enzymatic activity due to denaturation or degradation can significantly impact experimental outcomes and product efficacy. Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) has been identified as an effective stabilizing agent for a variety of enzymes, particularly phosphatases and steroid hormone receptors. This document provides detailed application notes and protocols for utilizing sodium molybdate dihydrate to enhance enzyme stability.
The stabilizing effect of molybdate is multifaceted and appears to be enzyme-dependent. The proposed mechanisms include the inhibition of contaminating phosphatases that might dephosphorylate and inactivate the target enzyme, as well as direct interaction with the enzyme, leading to conformational changes that increase its stability. For instance, studies on the androgen receptor have shown that molybdate stabilizes the receptor by binding directly to it and blocking proteolytic cleavage sites.[1] In the case of phosphatases, molybdate acts as a potent competitive or mixed-type inhibitor, which can be beneficial in preserving the phosphorylation status and activity of phosphoproteins in cellular extracts.[2][3]
Key Applications
-
Preservation of enzyme activity in biological samples: Addition of sodium molybdate to cell lysates and tissue homogenates can protect target enzymes from inactivation by endogenous phosphatases.
-
Enhancement of enzyme stability during purification: Including sodium molybdate in buffers used for chromatography and other purification steps can improve the yield of active enzyme.
-
Prolongation of enzyme shelf-life: Formulating purified enzymes with sodium molybdate can extend their storage stability.
-
Facilitating in vitro assays: Molybdate can be used to stabilize enzymes during assays, particularly those conducted at elevated temperatures.[4][5]
Quantitative Data on Enzyme Stabilization and Inhibition
The following tables summarize quantitative data on the effects of sodium molybdate on enzyme stability and activity.
Table 1: Optimal Conditions for Enzyme Stabilization by Sodium Molybdate
| Enzyme/Receptor | Optimal Concentration | Optimal pH | Observations | Reference |
| Unoccupied Androgen Receptor | 5-20 mM | 6.6 - 7.1 | No loss of receptor binding observed after 4 hours at 20°C. | [1] |
| Occupied Androgen Receptor | 5-20 mM | 6.4 - 7.5 | Enhanced stability of the steroid-receptor complex. | [1] |
| Progesterone (B1679170) Receptor | 20 mM | Not specified | Marked stabilization of ligand binding to both 8S and 4S receptor forms. | [6] |
Table 2: Inhibition of Phosphatase Activity by Sodium Molybdate
| Phosphatase Source | Substrate | Inhibition Type | Kᵢ / IC₅₀ | pH | Reference |
| Tomato Acid Phosphatase | p-nitrophenyl phosphate | Competitive | Kᵢ = 10⁻⁵ M | Not specified | |
| Vigna aconitifolia Acid Phosphatase | Not specified | Mixed | Not specified | Not specified | [2] |
| Activated Sludge Alkaline Phosphatase | Not specified | Not specified | IC₅₀ = 41.4 µM | 7.5 | [7] |
| Protein Tyrosine Phosphatase-1B (PTP-1B) | Not specified | Competitive | Kᵢ = 0.06-1.2 µM (as phosphomolybdate) | Not specified | [8] |
Experimental Protocols
Protocol 1: General Procedure for Enzyme Stabilization in Solution
This protocol provides a general guideline for determining the optimal concentration of this compound for stabilizing a target enzyme in a buffered solution.
Materials:
-
Purified enzyme of interest
-
This compound (Na₂MoO₄·2H₂O)
-
Appropriate buffer for the target enzyme (e.g., Tris-HCl, HEPES)
-
Enzyme substrate and reagents for activity assay
-
Spectrophotometer or other instrument for activity measurement
Procedure:
-
Prepare a stock solution of sodium molybdate: Prepare a 1 M stock solution of this compound in purified water.
-
Determine the working concentration range: Based on literature, a typical starting range for optimization is 1-50 mM. Prepare a series of dilutions of your enzyme in the appropriate buffer, each containing a different final concentration of sodium molybdate (e.g., 0, 1, 5, 10, 20, 50 mM).
-
Incubation: Incubate the enzyme solutions at a specific temperature where stability is a concern (e.g., room temperature, 37°C, or a higher temperature relevant to your application). Aliquots should be taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Enzyme activity assay: At each time point, measure the residual activity of the enzyme in each sample using a standard activity assay protocol for your enzyme.
-
Data analysis: Plot the percentage of initial activity remaining versus time for each sodium molybdate concentration. Determine the concentration that provides the best preservation of enzyme activity over time. This can be quantified by comparing the half-life of the enzyme at each molybdate concentration.
Protocol 2: Thermal Shift Assay to Assess Enzyme Stabilization
A thermal shift assay (TSA), also known as differential scanning fluorimetry, can be used to rapidly screen for conditions that increase the thermal stability of an enzyme. An increase in the melting temperature (Tₘ) of the enzyme in the presence of sodium molybdate indicates a stabilizing effect.
Materials:
-
Purified enzyme of interest
-
This compound (Na₂MoO₄·2H₂O)
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument
-
Appropriate buffer for the target enzyme
Procedure:
-
Prepare enzyme and molybdate solutions: Prepare a solution of your enzyme at a suitable concentration (e.g., 2 µM) in your chosen buffer. Prepare a series of sodium molybdate dilutions to be tested (e.g., final concentrations of 0, 1, 5, 10, 20, 50 mM).
-
Set up the assay plate: In a 96-well PCR plate, add the enzyme solution, the different concentrations of sodium molybdate, and the SYPRO Orange dye (typically at a 5X final concentration). Include a no-enzyme control.
-
Run the thermal shift assay: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data analysis: The melting temperature (Tₘ) is the temperature at which the fluorescence signal shows the sharpest increase, corresponding to the unfolding of the protein. This is typically determined by calculating the derivative of the melting curve. A significant increase in Tₘ in the presence of sodium molybdate indicates a stabilizing effect.
Signaling Pathways and Mechanistic Diagrams
The proposed mechanisms by which sodium molybdate stabilizes enzymes can be visualized as follows:
Caption: Mechanism 1: Inhibition of phosphatase activity.
Caption: Mechanism 2: Direct interaction and stabilization.
Caption: Experimental workflow for determining optimal stabilization.
Conclusion
This compound is a versatile and effective reagent for enhancing the stability of enzymes. Its utility stems from its ability to inhibit phosphatases and to directly interact with and stabilize protein structures. By following the outlined protocols, researchers can systematically determine the optimal conditions for using sodium molybdate to preserve the activity and integrity of their enzymes of interest, thereby improving the reliability and reproducibility of their experimental results and extending the shelf-life of valuable enzyme preparations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The inhibitory effect of metals and other ions on acid phosphatase activity from Vigna aconitifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphatase and sulfatase by transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of glycerol and sodium molybdate in stabilization of the progesterone receptor from rat trophoblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molybdate stabilizes soluble [3H]dexamethasone binding sites in rat brain tissue in incubations at room temperature (22 degrees C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of human breast cancer progesterone (5020) receptor by sodium molybdate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iwaponline.com [iwaponline.com]
- 8. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrocatalyst Preparation using Sodium Molybdate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various molybdenum-based electrocatalysts using sodium molybdate (B1676688) dihydrate as a primary precursor. The methodologies outlined are designed to be reproducible and are supported by performance data from peer-reviewed literature. The information herein is intended to guide researchers in the fields of materials science, catalysis, and renewable energy in the preparation of efficient electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).
Synthesis of Molybdenum Disulfide (MoS₂) Nanosheets
Molybdenum disulfide is a prominent electrocatalyst for the hydrogen evolution reaction. A common and effective method for its synthesis is the hydrothermal reaction of sodium molybdate dihydrate with a sulfur source, typically thiourea (B124793).
Experimental Protocol: Hydrothermal Synthesis of MoS₂ Nanosheets
This protocol details the synthesis of MoS₂ nanosheets on a substrate, which can be adapted for powder synthesis by omitting the substrate.
Materials:
-
This compound (Na₂MoO₄·2H₂O)
-
Thiourea (CS(NH₂)₂)
-
Deionized (DI) water
-
Substrate (e.g., carbon cloth, nickel foam), pre-cleaned by sonication in acetone, ethanol (B145695), and DI water.
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve 0.005 mol of this compound and 0.02 mol of thiourea in a specified volume of deionized water (e.g., 32 mL) to achieve the desired concentration.[1]
-
Stir the solution until all precursors are completely dissolved. The molar ratio of sodium molybdate to thiourea can be varied to optimize the catalyst's properties.[1]
-
-
Hydrothermal Reaction:
-
Place the pre-cleaned substrate into the Teflon liner of the autoclave.
-
Pour the precursor solution into the Teflon liner.
-
Seal the autoclave and heat it to a temperature between 180°C and 220°C for 12 to 24 hours. The reaction temperature and time are critical parameters that influence the morphology and crystallinity of the MoS₂ nanosheets.[2]
-
-
Product Collection and Cleaning:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Carefully remove the substrate coated with a black layer of MoS₂.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the synthesized MoS₂ nanosheets in a vacuum oven at 60-80°C overnight.
-
Workflow for Hydrothermal Synthesis of MoS₂ Nanosheets:
Caption: Workflow for the hydrothermal synthesis of MoS₂ nanosheets.
Synthesis of Nickel-Molybdenum (Ni-Mo) Alloy Electrocatalysts
Bimetallic Ni-Mo alloys are highly efficient electrocatalysts for the hydrogen evolution reaction in alkaline media. A common synthesis route involves the hydrothermal formation of a Ni-Mo precursor on a conductive substrate, followed by a reduction step.
Experimental Protocol: Hydrothermal Synthesis and Reduction of Ni-Mo Alloy
This protocol describes the synthesis of a Ni-Mo alloy on nickel foam (NF).
Materials:
-
Nickel Chloride (NiCl₂)
-
This compound (Na₂MoO₄·2H₂O)
-
Deionized (DI) water
-
Nickel Foam (NF), pre-cleaned
-
Teflon-lined stainless-steel autoclave
-
Tube furnace with a controlled atmosphere (e.g., H₂/Ar mixture)
Procedure:
-
Precursor Synthesis (Hydrothermal Step):
-
Dissolve 0.475 g of nickel chloride and 0.484 g of sodium molybdate in DI water.[3]
-
Place a piece of pre-cleaned nickel foam into the Teflon liner of an autoclave.
-
Pour the precursor solution over the nickel foam.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a designated time (e.g., 6-12 hours) to grow the NiMoO₄ precursor on the NF.[3]
-
After cooling, wash the NiMoO₄/NF with DI water and ethanol and dry it.
-
-
Reduction to Ni-Mo Alloy (Gas Phase Reduction):
-
Place the dried NiMoO₄/NF into a tube furnace.
-
Heat the sample to a high temperature (e.g., 400-800°C) under a reducing atmosphere (e.g., a mixture of H₂ and Ar). The reduction temperature is a critical parameter that affects the final alloy phase and morphology.[3]
-
Maintain the temperature for a set duration (e.g., 2-4 hours) to ensure complete reduction of the precursor to the Ni-Mo alloy.
-
Cool the furnace to room temperature under the reducing atmosphere to prevent re-oxidation of the alloy.
-
Workflow for Ni-Mo Alloy Synthesis:
Caption: Workflow for the synthesis of Ni-Mo alloy electrocatalyst.
Synthesis of Molybdenum Oxide (MoOₓ) Nanoparticles
Molybdenum oxides are versatile materials used in various catalytic applications. A sol-gel method can be employed for the synthesis of molybdenum oxide nanoparticles using sodium molybdate as the precursor.
Experimental Protocol: Sol-Gel Synthesis of MoOₓ Nanoparticles
Materials:
-
This compound (Na₂MoO₄·2H₂O)
-
Hydrochloric Acid (HCl)
-
Aliquat HTA-1 (surfactant)
-
Deionized (DI) water
Procedure:
-
Solution Preparation:
-
Precipitation:
-
Slowly add 5 ml of hydrochloric acid dropwise to the solution with constant stirring. Continue stirring for approximately 1 hour.[4]
-
A precipitate will form.
-
-
Aging and Calcination:
Workflow for Sol-Gel Synthesis of MoOₓ Nanoparticles:
Caption: Workflow for the sol-gel synthesis of MoOₓ nanoparticles.
Performance Data of Electrocatalysts
The following tables summarize the electrocatalytic performance of various molybdenum-based catalysts for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER). The data is compiled from different studies to provide a comparative overview.
Table 1: Hydrogen Evolution Reaction (HER) Performance
| Electrocatalyst | Precursors | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| MoS₂/MoO₃ | α-MoO₃, Thiourea | 0.5 M H₂SO₄ | ~180 | ~50 |
| Ni-Mo Alloy/NF | NiCl₂, Na₂MoO₄ | 1.0 M KOH | 127 @ 100 mA/cm² | 124 |
| Mo₂C | Ammonium molybdate, Glucose | 0.5 M H₂SO₄ | 135 | Not Specified |
| Mo₂C | Ammonium molybdate, Glucose | 1.0 M KOH | 96 | Not Specified |
Table 2: Oxygen Evolution Reaction (OER) Performance
| Electrocatalyst | Precursors | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| NiMoO₄·H₂O nanorods | Ni(NO₃)₂, (NH₄)₆Mo₇O₂₄ | 1.0 M KOH | <240 | Not Specified |
| Co-doped Mo-based | Not Specified | 1.0 M KOH | 232 | Not Specified |
Note: The performance of electrocatalysts can vary significantly based on the specific synthesis conditions, substrate used, and electrochemical testing setup.
Concluding Remarks
This compound is a versatile and cost-effective precursor for the synthesis of a wide range of high-performance molybdenum-based electrocatalysts. The protocols provided in these application notes offer a starting point for researchers to develop and optimize catalysts for various electrochemical applications. The choice of synthesis method and parameters plays a crucial role in determining the final morphology, structure, and catalytic activity of the material. Further characterization and optimization are encouraged to tailor the electrocatalyst properties for specific applications in energy conversion and storage.
References
Application Notes and Protocols for Photocatalytic Degradation of Organic Dyes Using Molybdenum Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of molybdenum-based compounds as photocatalysts for the degradation of organic dyes. This information is intended to guide researchers in setting up and conducting experiments for environmental remediation and water purification applications.
Introduction
Organic dyes, prevalent in industrial effluents from textile, printing, and other industries, pose a significant environmental threat due to their complex aromatic structures and resistance to conventional degradation methods. Photocatalysis, an advanced oxidation process, has emerged as a promising green technology for the complete mineralization of these pollutants. Molybdenum compounds, particularly molybdenum disulfide (MoS₂) and molybdenum trioxide (MoO₃), have garnered considerable attention as efficient photocatalysts due to their unique electronic and optical properties, high stability, and cost-effectiveness.[1][2]
Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, exhibits a layered structure with a tunable band gap, making it an excellent candidate for absorbing visible light.[3][4] Its composites with other semiconductors often show enhanced photocatalytic activity due to improved charge separation and a broader light absorption range.[1][5] Molybdenum trioxide (MoO₃) is another potent n-type semiconductor with a layered crystal structure that has demonstrated high efficiency in degrading organic dyes.[6][7] The formation of heterostructures by combining these molybdenum compounds with other materials is a common strategy to further boost their photocatalytic performance.[5][8]
This document outlines the synthesis of molybdenum-based photocatalysts, their characterization, and the protocol for evaluating their photocatalytic activity in the degradation of common organic dyes.
Data Presentation: Performance of Molybdenum-Based Photocatalysts
The following tables summarize the photocatalytic performance of various molybdenum compounds in the degradation of different organic dyes under diverse experimental conditions.
Table 1: Photocatalytic Degradation of Dyes using MoS₂-Based Materials
| Photocatalyst | Target Dye | Catalyst Dose (mg/L) | Dye Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| MoS₂/ZnO | Methylene Blue | 150 | 10 | Sunlight | 20 | ~97 | [9] |
| MoS₂/TiO₂ | Rhodamine B | - | - | - | 60 | 99.6 | [3] |
| MoS₂/TiO₂ | Methylene Blue | - | - | - | 60 | 96.4 | [3] |
| MoS₂/TiO₂ | Methyl Orange | - | - | - | 60 | 87.4 | [3] |
| MoS₂/ZnS | Methylene Blue | 1000 | 10 | - | - | 99.89 | [3] |
| CeO₂/MoS₂ | Methyl Orange | - | - | Visible Light | 90 | 96.1 | [3] |
| Flower-like MoS₂ | Methylene Blue | - | - | Sunlight | 25 | 98 | [10] |
| MoS₂ Nanoflowers | Malachite Green | - | - | - | - | High | [3] |
Table 2: Photocatalytic Degradation of Dyes using MoO₃-Based Materials
| Photocatalyst | Target Dye | Catalyst Dose (mg/L) | Dye Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| MoO₃₋ₓ Nanosheets | Rhodamine B | - | - | Visible Light | < 10 | Rapid Decolorization | [11] |
| MoO₃₋ₓ Nanosheets | Methylene Blue | - | - | Visible Light | < 10 | Rapid Decolorization | [11] |
| Ag@MoO₃ | Methylene Blue | - | - | UV-Vis | - | 98.7 | [6] |
| Pure MoO₃ | Methylene Blue | - | - | UV-Vis | - | 95.78 | [6] |
| MoO₃@SiO₂ | Methylene Blue | - | - | UV | 60 | ~100 | [7][12] |
| MoO₃/TiO₂-SiO₂ | Methylene Blue | - | - | I₂ excilamp (λmax = 312 nm) | - | - | [6] |
| MoO₃/P25 | Methylene Blue | - | - | Visible Light | - | - | [13] |
Experimental Protocols
Synthesis of Molybdenum-Based Photocatalysts
Several methods are employed for the synthesis of molybdenum-based photocatalysts, with the hydrothermal method being one of the most common due to its simplicity and ability to control morphology.[3][14]
Protocol 1: Hydrothermal Synthesis of Flower-like MoS₂ [14][15]
-
Precursor Solution Preparation: Dissolve 3 g of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) and 3.8 g of thiourea (B124793) (CS(NH₂)₂) in 80 mL of deionized water.
-
Stirring: Stir the solution magnetically for 30 minutes to ensure homogeneity.
-
Acidification: Add 10 mL of 1 M HCl to the solution.
-
Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave and heat it in an oven at 120 °C for 24 hours.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Washing: Centrifuge the resulting black precipitate and wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 70 °C for 24 hours.
Protocol 2: Chemical Bath Deposition of MoO₃ Nanoparticles [7][12]
-
Precursor Solution: Prepare a 0.05 M aqueous solution of ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O).
-
Reaction Bath: Mix 15 mL of the precursor solution in a reaction bath and slowly increase the temperature to 50 °C.
-
pH Adjustment: Add concentrated nitric acid (HNO₃) dropwise with constant stirring until the pH of the solution reaches 2.2, resulting in a clear solution.
-
Deposition: Immerse pre-cleaned substrates into the solution and maintain the temperature for the desired deposition time.
-
Washing and Drying: After deposition, wash the coated substrates with deionized water and dry them in an oven.
Characterization of Photocatalysts
To understand the physical and chemical properties of the synthesized materials, which are crucial for their photocatalytic performance, a range of characterization techniques are employed.
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the synthesized materials.[7][16]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the photocatalysts.[7][16]
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, including their size, shape, and lattice structure.
-
UV-Visible Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the band gap energy of the semiconductor photocatalysts.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the material.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the photocatalysts.
Photocatalytic Degradation Experiment
The following protocol describes a typical experiment to evaluate the photocatalytic activity of the synthesized molybdenum compounds.
Protocol 3: Evaluation of Photocatalytic Activity [9]
-
Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 0.15 g/L) in an aqueous solution of the target organic dye (e.g., 10 mg/L Methylene Blue).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.
-
Photoreactor Setup: Place the suspension in a photoreactor equipped with a suitable light source (e.g., a Xenon lamp for visible light or a UV lamp). Ensure the reactor is cooled to maintain a constant temperature.
-
Irradiation: Turn on the light source to initiate the photocatalytic reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Analysis: Centrifuge the collected samples to remove the photocatalyst particles. Analyze the concentration of the remaining dye in the supernatant using a UV-Visible spectrophotometer by measuring the absorbance at the dye's maximum absorption wavelength.
-
Degradation Efficiency Calculation: Calculate the degradation efficiency using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis, characterization, and testing of molybdenum-based photocatalysts.
Mechanism of Photocatalytic Degradation
The photocatalytic degradation of organic dyes by molybdenum compounds generally follows a mechanism involving the generation of reactive oxygen species (ROS).
Caption: General mechanism of photocatalytic dye degradation by a semiconductor photocatalyst.
Upon irradiation with light of sufficient energy, electrons (e⁻) in the valence band of the molybdenum compound are excited to the conduction band, leaving behind holes (h⁺). These charge carriers then migrate to the surface of the catalyst. The electrons react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes oxidize water molecules or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH).[11] These ROS are powerful oxidizing agents that can break down the complex organic dye molecules into simpler, non-toxic compounds like CO₂, H₂O, and mineral acids. The efficiency of this process is largely dependent on the effective separation of the photogenerated electron-hole pairs.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A photocatalyst of sulphur depleted monolayered molybdenum sulfide nanocrystals for dye degradation and hydrogen evolution reaction - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Research progress of the visible light degradation of organic pollutants over molybdenum disulfide-based heterojunction catalysts [hjgcjsxb.org.cn]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Investigation on the Synthesis of Molybdenum Oxide and Its Silica Nanoparticle Composites for Dye Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. An Investigation on the Synthesis of Molybdenum Oxide and Its Silica Nanoparticle Composites for Dye Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determination of Phosphate in Seawater using Sodium Molybdate Dihydrate
Introduction
Phosphorus is an essential macronutrient vital for the growth of all marine organisms, playing a crucial role in oceanic biogeochemical cycles.[1] It is typically present in low concentrations, and its measurement is critical for monitoring eutrophication and overall ecosystem health.[2][3] The standard and widely accepted method for the determination of reactive phosphate (B84403) in aqueous samples is the molybdenum blue spectrophotometric method.[2][4]
This protocol details the use of sodium molybdate (B1676688) dihydrate for the colorimetric determination of dissolved inorganic phosphate. The method is based on the reaction of orthophosphate with an acidified molybdate reagent to form a phosphomolybdate complex.[1][4] This complex is subsequently reduced by ascorbic acid to form a stable and intensely colored "molybdenum blue" solution.[1][2][5] The absorbance of this blue complex, measured spectrophotometrically, is directly proportional to the phosphate concentration.[4][6]
While ammonium (B1175870) molybdate is traditionally used, sodium molybdate is an effective alternative, particularly in automated or simultaneous analysis systems where the ammonium ion could interfere with other nutrient measurements, such as the determination of ammonium itself.[7]
Principle of the Chemical Reaction
The determination of phosphate is based on the formation of a phosphomolybdenum blue complex. The key steps involve the reaction of orthophosphate with molybdate in an acidic medium to form a yellow phosphomolybdate heteropoly acid. This intermediate is then reduced, typically by ascorbic acid, to produce a stable, intensely blue complex, often referred to as molybdenum blue. Potassium antimonyl tartrate is frequently added as a catalyst to increase the reaction rate.[1][2]
Figure 1: Chemical pathway for the formation of Molybdenum Blue.
Experimental Protocols
Protocol 1: Standard Determination of Soluble Reactive Phosphorus (SRP)
This protocol is adapted from the widely used Murphy and Riley method and is suitable for oceanic concentrations from approximately 0.01 to 2.5 µmol/L.[5]
1. Apparatus
-
Spectrophotometer with a 10 cm path length cell for measuring absorbance at 880-885 nm.[1][5]
-
Acid-washed polyethylene (B3416737) or glass bottles for sample collection and reagent storage.[5][8]
-
Volumetric flasks and pipettes.
2. Reagent Preparation
-
Sodium Molybdate Solution : Dissolve 70 g of sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in 150 mL of deionized water.[9]
-
Sulfuric Acid Solution (5N) : Slowly and carefully add 140 mL of concentrated sulfuric acid to 900 mL of deionized water in a fume hood. Allow the solution to cool completely.[5]
-
Ascorbic Acid Solution (0.1 M) : Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh weekly and stored refrigerated.[10] Some protocols recommend freezing the solution to ensure stability.[5]
-
Potassium Antimonyl-Tartrate Solution : Dissolve 0.34 g of potassium antimonyl-tartrate (K(SbO)C₄H₄O₆·½H₂O) in 250 mL of deionized water. This solution is stable for several months.[5]
-
Primary Phosphate Standard (6 mM) : Dissolve 0.816 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried, in 1000 mL of deionized water. Store in a dark bottle.[5]
-
Secondary Phosphate Standard (60 µM) : Dilute 10.0 mL of the primary standard solution to 1000 mL with deionized water. This solution should be made fresh every 10 days.[5]
3. Experimental Workflow
Figure 2: Workflow for phosphate determination in seawater.
4. Procedure
-
Prepare the Mixed Reagent : For every 100 mL of mixed reagent required, combine the solutions in the following order, mixing after each addition: 50 mL of 5N Sulfuric Acid, 5 mL of Potassium Antimonyl-Tartrate solution, 15 mL of Sodium Molybdate solution, and 30 mL of Ascorbic Acid solution.[10] This reagent should be used within 4-6 hours.[5][10]
-
Sample Analysis : Place 100 mL of the seawater sample into a clean flask or bottle.[5]
-
Color Development : Add 10 mL of the mixed reagent to the sample and mix immediately.[5] Allow the color to develop for at least 15 minutes but no more than 30 minutes at room temperature to ensure full color development before measurement.[1][10]
-
Measurement : Measure the absorbance of the solution in a spectrophotometer using a 10 cm cell at a wavelength of 880-885 nm.[1][5] Use deionized water as a reference.
-
Blank and Standards : Prepare a reagent blank using deionized water instead of the seawater sample.[5] Prepare a series of standards using the secondary phosphate standard diluted with low-nutrient seawater or deionized water. Treat the blank and standards with the mixed reagent in the same manner as the samples.
-
Calculation : Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of phosphate in the sample from this curve after correcting for the reagent blank.
Quantitative Data Summary
Table 1: Reagent Composition and Preparation
| Reagent | Components | Preparation Instructions | Stability |
|---|---|---|---|
| Sodium Molybdate | 70 g Na₂MoO₄·2H₂O | Dissolve in 150 mL deionized water.[9] | Stable |
| Sulfuric Acid (5N) | 140 mL conc. H₂SO₄ | Add to 900 mL deionized water, cool.[5] | Stable |
| Ascorbic Acid (0.1M) | 1.76 g Ascorbic Acid | Dissolve in 100 mL deionized water.[10] | Prepare fresh weekly (refrigerated) or store frozen.[5][10] |
| Potassium Antimonyl-Tartrate | 0.34 g K(SbO)C₄H₄O₆·½H₂O | Dissolve in 250 mL deionized water.[5] | Stable for months.[5] |
| Mixed Reagent | 50:5:15:30 ratio of H₂SO₄, Antimonyl-Tartrate, Molybdate, Ascorbic Acid | Mix in order.[10] | Use within 4-6 hours.[5][10] |
Table 2: Key Experimental and Performance Parameters
| Parameter | Value / Range | Notes |
|---|---|---|
| Wavelength (λmax) | 880 - 885 nm | For the molybdenum blue complex.[1][5] |
| Path Length | 10 cm | Standard for low concentrations in seawater.[1][5] |
| Reaction Time | 15 - 30 minutes | Time for full color development after adding mixed reagent.[1][10] |
| Working Range | ~0.01 - 15 µM | Typical range for seawater analysis.[5][7] |
| Limit of Detection (LOD) | 0.02 µM | As reported in a study using sodium molybdate.[7] |
| Relative Standard Deviation | 1.9% - 2.5% (at 1 µM) | Indicates good precision of the method.[7] |
Potential Interferences
The molybdenum blue method can be subject to interference from other substances present in seawater that can also form heteropoly acids with molybdate.
-
Silicate (Si(OH)₄) : Silicate reacts with molybdate to form a silicomolybdate complex, which can also be reduced to a blue color, leading to an overestimation of phosphate.[1][11] This interference can be minimized by controlling the acidity (pH ~0.45 for phosphate vs. pH ~1 for silicate) and the reaction time, as the phosphate reaction is much faster.[12][13]
-
Arsenate (AsO₄³⁻) : Arsenate behaves chemically similar to phosphate and forms an arsenomolybdate complex, causing a positive interference.[1][14][15] In most open-ocean waters, arsenate concentrations are low enough to be negligible.[15] Where interference is a concern, arsenate can be reduced to arsenite, which does not react with the molybdate reagent.[12]
References
- 1. hahana.soest.hawaii.edu [hahana.soest.hawaii.edu]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 4. scispace.com [scispace.com]
- 5. Chapter 11 - The Determination of Phosphorus in Sea Water [nodc.noaa.gov]
- 6. Molybdenum blue - Wikipedia [en.wikipedia.org]
- 7. Spectrophotometric determination of phosphate using sodium molybdate and its field application to the simultaneous measurement with ammonium in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Field & Laboratory Protocols: Chapter 8 [hahana.soest.hawaii.edu]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 12. global.oup.com [global.oup.com]
- 13. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Analytical Reagents Using Sodium Molybdate Dihydrate
Introduction
Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) is a versatile and crucial inorganic salt in the field of analytical chemistry.[1][2][3] Its utility stems from the ability of the molybdate ion to form complex structures, often colored, with a variety of analytes, enabling their detection and quantification.[1][4][5] This document provides detailed application notes and standardized protocols for the preparation of key analytical reagents using sodium molybdate dihydrate, intended for researchers, scientists, and professionals in drug development and quality control. The reagents detailed herein are instrumental in a range of analytical techniques, from spectrophotometric assays to qualitative spot tests.[1][6][7]
Folin-Ciocalteu Reagent for Phenolic Compounds and Protein Quantification
Application Note:
The Folin-Ciocalteu (F-C) reagent is a cornerstone in biochemical analysis, primarily employed for the quantitative determination of total phenolic and polyphenolic compounds.[8] It is also a critical component of the Lowry method for protein concentration measurement.[8][9] The reagent is a mixture of phosphomolybdate and phosphotungstate.[8] The underlying principle of the F-C assay is the reduction of the phosphotungstic-phosphomolybdic complex by phenolic compounds or other reducing substances at a basic pH, resulting in the formation of a blue-colored chromogen.[4][9] The intensity of the blue color, which can be measured spectrophotometrically, is directly proportional to the concentration of the reducing compounds in the sample.[4] While highly effective, it is important to note that the F-C reagent is not entirely specific to phenolic compounds and can react with any reducing substance, thereby measuring the total reducing capacity of a sample.[8]
Quantitative Data Summary:
| Reagent Component | Quantity (for 100 mL) | Purpose |
| Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) | 10 g | Primary reactant |
| This compound (Na₂MoO₄·2H₂O) | 2.5 g | Primary reactant |
| Deionized water | 70 mL | Solvent |
| 85% Phosphoric acid (H₃PO₄) | 5 mL | Acidification |
| Concentrated Hydrochloric acid (HCl) | 10 mL | Acidification |
| Lithium sulfate (B86663) (Li₂SO₄) | 15 g | Stabilizer |
| Bromine (Br₂) | 1 drop | Oxidizing agent |
Experimental Protocol:
Materials:
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
This compound (Na₂MoO₄·2H₂O)
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Hydrochloric acid (HCl)
-
Lithium sulfate (Li₂SO₄)
-
Liquid Bromine (Br₂)
-
Deionized water
-
Reflux apparatus
-
Heating mantle
-
100 mL volumetric flask
Procedure:
-
In a round-bottom flask, dissolve 10 g of sodium tungstate dihydrate and 2.5 g of this compound in 70 mL of deionized water.[9][10]
-
Carefully add 5 mL of 85% phosphoric acid and 10 mL of concentrated hydrochloric acid to the solution.[9][10]
-
Connect the flask to a reflux condenser and gently reflux the mixture for 10 hours.[4][9][10]
-
After the 10-hour reflux, add 15 g of lithium sulfate, 5 mL of deionized water, and one drop of liquid bromine.[9][10]
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the cooled solution to a 100 mL volumetric flask and dilute to the mark with deionized water.[9][10]
-
Store the final reagent in a tightly capped, light-resistant bottle at room temperature.[9]
Visualization of the Experimental Workflow:
Caption: Workflow for the preparation of Folin-Ciocalteu reagent.
Quimociac Reagent for Gravimetric Determination of Phosphate (B84403)
Application Note:
The Quimociac reagent is utilized for the quantitative determination of phosphorus in various samples, including processed meat products, through a gravimetric method.[11] The procedure involves the digestion of the sample to convert all phosphorus to orthophosphate. Upon addition of the Quimociac reagent, the phosphate precipitates as quinolinium phosphomolybdate.[11] This precipitate is then filtered, washed, dried, and weighed to determine the phosphate concentration.[11] This method is applicable for phosphate levels of 0.10% or greater.[11]
Quantitative Data Summary:
| Reagent Component | Quantity (for 1 L) | Purpose |
| This compound (Na₂MoO₄·2H₂O) | 70 g | Forms phosphomolybdate complex |
| Citric acid monohydrate | 60 g | Complexing agent |
| Concentrated Nitric acid (HNO₃) | 85 mL | Acidic medium |
| Synthetic Quinoline (B57606) | 5 mL | Precipitating agent |
| Acetone (B3395972) | 280 mL | Aids in precipitation |
| Deionized water | To 1 L | Solvent |
Experimental Protocol:
Materials:
-
This compound (Na₂MoO₄·2H₂O)
-
Citric acid monohydrate
-
Concentrated Nitric acid (HNO₃)
-
Synthetic Quinoline
-
Acetone
-
Deionized water
-
Beakers
-
Stirring apparatus
-
1 L volumetric flask
Procedure:
-
Solution A: Dissolve 70 g of this compound in 150 mL of deionized water.[11]
-
Solution B: In a separate beaker, dissolve 60 g of citric acid monohydrate in a mixture of 85 mL of concentrated nitric acid and 150 mL of deionized water. Allow this solution to cool.[11]
-
Gradually add Solution A (molybdate solution) to Solution B (citric-nitric acid solution) while continuously stirring.[11]
-
Solution C: In another beaker, dissolve 5 mL of synthetic quinoline in a mixture of 35 mL of concentrated nitric acid and 100 mL of deionized water.[11]
-
Slowly add Solution C to the main molybdate-citric-nitric acid mixture with constant stirring.
-
Let the combined solution stand for 24 hours.[11]
-
Filter the solution.
-
Add 280 mL of acetone to the filtrate and dilute to 1 L with deionized water.[11]
-
Mix thoroughly and store in a polyethylene (B3416737) or dark glass bottle.[11]
Visualization of the Experimental Workflow:
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. atamankimya.com [atamankimya.com]
- 4. oiv.int [oiv.int]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. Froehde reagent - Wikipedia [en.wikipedia.org]
- 7. protestkit.eu [protestkit.eu]
- 8. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. fsis.usda.gov [fsis.usda.gov]
Application Notes and Protocols for the Synthesis of Benzopyranopyrimidine Derivatives Using Sodium Molybdate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) as an efficient and environmentally benign catalyst in the synthesis of benzopyranopyrimidine derivatives. This one-pot, pseudo-four-component reaction offers a straightforward and effective method for producing a class of heterocyclic compounds with significant pharmacological potential.
Introduction
Benzopyranopyrimidine derivatives are a class of fused heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The development of simple, efficient, and environmentally friendly synthetic methods for these molecules is a key objective in drug discovery and development. Sodium molybdate dihydrate has emerged as a promising heterogeneous catalyst for this purpose, facilitating a one-pot condensation reaction with high efficiency.[1][2][3] This method avoids the need for harsh reaction conditions and complex work-up procedures.[1][2][3]
The reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative, malononitrile (B47326), and a secondary amine in the presence of a catalytic amount of this compound.
Key Advantages of this compound as a Catalyst
-
Efficiency: this compound effectively catalyzes the one-pot synthesis of benzopyranopyrimidine derivatives.
-
Mild Reaction Conditions: The reaction can be carried out at room temperature, avoiding the need for high energy inputs.[1][3]
-
Simple Work-up: The catalyst's solubility in water allows for easy separation from the final product.[1][3]
-
Reusability: The catalyst can be recovered and reused for multiple reaction cycles, making the process more cost-effective and sustainable.[2]
-
Environmental Benignity: This catalytic system avoids the use of toxic reagents and harsh conditions, aligning with the principles of green chemistry.
Experimental Protocols
General Procedure for the Synthesis of Benzopyranopyrimidine Derivatives
This protocol is based on the typical procedure reported for the synthesis of 2-(morpholin-4-yl)-5H-chromeno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Malononitrile
-
This compound (Na₂MoO₄·2H₂O)
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-hydroxybenzaldehyde (2 mmol), malononitrile (1 mmol), and morpholine (1 mmol).
-
Add ethanol (10 mL) to the mixture.
-
Add this compound (10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 10 hours, as monitored by TLC), filter the reaction mixture.[1][3]
-
Wash the collected precipitate with distilled water (3 x 5 mL) to remove the water-soluble catalyst.[1][3]
-
The resulting solid is the pure benzopyranopyrimidine derivative.
Data Presentation
Due to the unavailability of the full-text research article detailing a broad range of substrates, a comprehensive table of quantitative data for the this compound catalyzed synthesis of various benzopyranopyrimidine derivatives cannot be provided at this time. The available literature indicates high isolated yields (in the range of 86-99%) and short reaction times (10-70 minutes) for similar syntheses using other catalytic systems, suggesting the potential for excellent performance with this compound.[2] For specific derivatives, optimization of reaction conditions may be required to achieve similar high yields and short reaction times.
| Reactant 1 (Salicylaldehyde Derivative) | Reactant 2 (Amine) | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |
| 2-Hydroxybenzaldehyde | Morpholine | 10 | Ethanol | 10 | Data not available |
| Various substituted salicylaldehydes | Various secondary amines | Data not available | Data not available | Data not available | Data not available |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of benzopyranopyrimidine derivatives using this compound as a catalyst.
Caption: Experimental workflow for the synthesis of benzopyranopyrimidine derivatives.
Proposed Reaction Mechanism
The exact mechanism for the this compound catalyzed synthesis of benzopyranopyrimidines has not been definitively elucidated in the available literature. However, it is proposed to proceed via a mechanism where the Molybdenum(VI) center acts as a Lewis acid.[2] The following diagram illustrates a plausible reaction pathway, drawing parallels from similar acid-catalyzed multicomponent reactions for the formation of related heterocyclic systems.
Caption: Plausible reaction mechanism for benzopyranopyrimidine synthesis.
References
Application Notes and Protocols: The Role of Sodium Molybdate Dihydrate in Hydrodesulfurization Catalysis
Introduction
Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry, aimed at removing sulfur from various fuel streams.[1][2] The combustion of sulfur-containing fuels releases sulfur dioxide (SO₂), a major contributor to acid rain and a risk to human health.[1] Consequently, stringent environmental regulations mandate deep desulfurization of fuels like diesel and gasoline. The core of the HDS process relies on robust catalysts, typically composed of molybdenum disulfide (MoS₂), often promoted by cobalt (Co) or nickel (Ni), and supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃).[1][2][3]
Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) is a common and water-soluble precursor used in the synthesis of these molybdenum-based catalysts.[4][5][6] Its primary role is to provide the molybdenum oxide species that are subsequently converted into the active MoS₂ phase through a sulfidation process. While essential as a molybdenum source, the presence of sodium in the final catalyst is often a significant concern, as it can adversely affect catalytic activity and stability.[7][8] This document provides detailed notes on the dual role of sodium molybdate dihydrate and protocols for catalyst synthesis and evaluation.
1. Role of this compound as a Catalyst Precursor
This compound serves as a source of molybdate ions (MoO₄²⁻) in aqueous solutions for catalyst preparation.[4][6] The synthesis of HDS catalysts generally involves impregnating a porous support material (e.g., γ-Al₂O₃) with a solution containing the molybdenum precursor and a promoter salt (e.g., cobalt nitrate).[2] After impregnation, the material is dried and calcined to convert the precursors into their respective oxides (e.g., MoO₃ and Co₃O₄). The final and most crucial step is sulfidation, where the oxide species are transformed into the catalytically active mixed-metal sulfide (B99878) phase, known as the Co-Mo-S phase.[2][3]
Alternative synthesis routes, such as hydrothermal methods, also utilize this compound to produce MoS₂ nanostructures directly.[5][9][10]
2. Impact of Residual Sodium on Catalyst Performance
While sodium molybdate is a convenient precursor, the residual sodium (Na⁺) ions can be detrimental to the catalyst's performance.
-
Deactivation: Sodium is a known catalyst poison in HDS. It can lead to a significant loss of catalytic activity; a deposit of 1-3 wt% sodium can result in a 50% loss of activity.[8] The deactivation mechanism involves the blocking of active sites and a reduction in the catalyst's cracking function.[8]
-
Reduced Acidity: Sodium impregnation has been shown to neutralize the acid sites on the catalyst support, which are important for certain hydrotreating reactions.[11]
-
Inhibition of Regeneration: Catalysts containing more than 0.25 wt% sodium are generally not considered suitable for regeneration.[8] During the high-temperature regeneration process, sodium can react with the alumina (B75360) support, causing a drastic reduction in surface area and leading to very low activity recovery.[8]
-
Effects on Selectivity: Some studies suggest that the concentration of sodium can have a nonmonotonic effect on the selectivity of different HDS pathways.[7] An optimal, low concentration of sodium might increase the selectivity toward the cost-effective direct desulfurization (DDS) pathway over the hydrogenation (HYD) pathway.[7]
Data Presentation
Table 1: Effect of Sodium Deposition on HDS Catalyst Activity This table summarizes the typical impact of sodium content on the activity of hydrotreating catalysts.
| Sodium Content on Catalyst (wt%) | Approximate Activity Reduction | Reference |
| 1% | 10-20% | [8] |
| 1-3% | ~50% | [8] |
| 5% | 40-50% | [8] |
Table 2: Comparison of Catalyst Properties with and without NaBH₄ Modification This table shows the effect of a sodium-containing modifying agent (NaBH₄) on the physical properties of a Co-Mo-S catalyst synthesized via a hydrothermal method.
| Catalyst Sample | BET Specific Surface Area (m²/g) | Key Observation | Reference |
| Co-Mo-S (Standard) | 1.214 | Standard hydrothermal synthesis | [12] |
| Co-Mo-S (NaBH₄ Modified) | 8.668 | NaBH₄ addition increases surface area | [12] |
Mandatory Visualizations
Caption: Workflow for preparing a Co-Mo-S/γ-Al₂O₃ catalyst.
Caption: The two primary reaction pathways in HDS catalysis.
Caption: How sodium deposition leads to catalyst deactivation.
Experimental Protocols
Protocol 1: Preparation of a Co-Mo/γ-Al₂O₃ Catalyst via Incipient Wetness Impregnation
This protocol describes a standard method for preparing a promoted HDS catalyst using this compound.
Materials:
-
This compound (Na₂MoO₄·2H₂O)
-
Cobalt(II) Nitrate (B79036) Hexahydrate (Co(NO₃)₂·6H₂O)
-
Gamma-Alumina (γ-Al₂O₃) spheres or extrudates, high surface area (>150 m²/g)
-
Deionized Water
-
Drying oven, Tube furnace
Procedure:
-
Support Preparation: Dry the γ-Al₂O₃ support at 120 °C for 4 hours to remove physisorbed water. Allow to cool in a desiccator.
-
Determine Pore Volume: Measure the total pore volume of the dried γ-Al₂O₃ support by water titration or use the value provided by the manufacturer. This is critical for the incipient wetness technique.
-
Molybdenum Impregnation Solution: Prepare an aqueous solution of this compound. The volume of the solution should be equal to the total pore volume of the alumina support to be used. The concentration should be calculated to achieve the desired molybdenum loading (e.g., 8-15 wt% Mo).
-
First Impregnation: Add the molybdenum solution dropwise to the alumina support while gently mixing. Ensure uniform wetting.
-
Drying: Age the wet material at room temperature for 2-4 hours in a covered container. Subsequently, dry the impregnated support at 120 °C overnight.
-
Calcination: Calcine the dried material in a furnace under a flow of dry air. Ramp the temperature at 5 °C/min to 450 °C and hold for 4 hours.
-
Cobalt Impregnation Solution: Prepare an aqueous solution of cobalt(II) nitrate hexahydrate. The volume should again match the pore volume of the now MoO₃/γ-Al₂O₃ material. The concentration should be calculated to achieve the desired cobalt loading (e.g., 2-4 wt% Co).
-
Second Impregnation: Repeat the impregnation procedure (Step 4) with the cobalt solution.
-
Final Drying and Calcination: Repeat the drying (Step 5) and calcination (Step 6) procedures to obtain the final oxidic catalyst precursor (CoO-MoO₃/γ-Al₂O₃).
Protocol 2: Hydrothermal Synthesis of a Co-Mo-S Catalyst
This protocol is adapted from a method for directly synthesizing the sulfide phase, which can be modified with sodium-containing reagents.[12]
Materials:
-
Ammonium (B1175870) Molybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (Note: Sodium molybdate can also be used as the Mo source)
-
Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)
-
Thiourea (B124793) (CH₄N₂S) - Sulfur source
-
(Optional) Sodium Borohydride (B1222165) (NaBH₄) - Modifying agent
-
Deionized Water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation: In a beaker, dissolve 2.47 g of ammonium molybdate tetrahydrate, 0.815 g of cobaltous nitrate hexahydrate, and 3.0 g of thiourea in 60 mL of deionized water.[12]
-
Stirring: Stir the solution vigorously for 30 minutes at room temperature until all components are fully dissolved.
-
(Optional Modification): To prepare a modified catalyst, slowly add 10.6 mg of sodium borohydride to the solution and continue stirring for another 10 minutes.[12]
-
Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined autoclave. Seal the autoclave and heat it to 200 °C for 8 hours.
-
Cooling and Collection: Allow the autoclave to cool naturally to room temperature. Collect the black precipitate by centrifugation or filtration.
-
Washing: Wash the collected product multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and impurities.
-
Drying: Dry the final Co-Mo-S catalyst product in a vacuum oven at 80 °C overnight.
Protocol 3: Catalyst Activity Testing for HDS
This protocol outlines a general procedure for evaluating the performance of a prepared HDS catalyst in a lab-scale fixed-bed reactor.
Materials & Equipment:
-
Prepared HDS catalyst, crushed and sieved (e.g., 20-40 mesh)
-
High-pressure fixed-bed reactor system
-
Model sulfur compound solution (e.g., 0.2 wt% dibenzothiophene (B1670422) in n-dodecane)
-
High-pressure liquid pump
-
Mass flow controllers for gases (H₂, H₂S)
-
Gas chromatograph (GC) with a flame ionization detector (FID) or sulfur chemiluminescence detector (SCD)
Procedure:
-
Catalyst Loading: Load a known amount (e.g., 0.5-1.0 g) of the sieved catalyst into the reactor, mixed with inert SiC particles to ensure a stable catalyst bed and uniform flow distribution.
-
Sulfidation (Activation):
-
Pressurize the reactor with hydrogen (H₂) to the desired reaction pressure (e.g., 3.0 MPa).
-
Introduce a gas mixture of 10% H₂S in H₂ at a controlled flow rate.
-
Heat the reactor to 350-400 °C at a rate of 3-5 °C/min and hold for 4-6 hours to ensure complete sulfidation of the oxidic precursor.
-
-
HDS Reaction:
-
After sulfidation, switch the gas flow to pure hydrogen.
-
Introduce the liquid feed (model sulfur compound solution) into the reactor using the high-pressure pump at a set liquid hourly space velocity (LHSV).
-
Maintain constant reaction conditions: Temperature (e.g., 300-360 °C), Pressure (e.g., 3.0 MPa), and H₂/oil ratio.[13]
-
-
Product Analysis:
-
Collect liquid product samples periodically after the reaction reaches a steady state.
-
Analyze the samples using a GC to determine the concentration of the sulfur compound and the desulfurized products.
-
-
Performance Calculation: Calculate the HDS conversion based on the disappearance of the parent sulfur compound. Analyze the product distribution to determine the selectivity towards the DDS and HYD pathways.
References
- 1. imoa.info [imoa.info]
- 2. imoa.info [imoa.info]
- 3. Advances in Gasoline Hydrodesulfurization Catalysts: The Role of Structure–Activity Relationships and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noahchemicals.com [noahchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Sodium molybdate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. afpm.org [afpm.org]
- 9. oaepublish.com [oaepublish.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Effect of sodium impregnation on catalyst performance when hydrotreating a coal-derived liquid (Journal Article) | OSTI.GOV [osti.gov]
- 12. Enhanced activity of Co–Mo–S catalysts towards hydrodesulfurization and hydrogen evolution reaction via NaBH4 assisted formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103143373A - Method for preparing hydrodesulfurization catalyst - Google Patents [patents.google.com]
Application Notes and Protocols: Sodium Molybdate in Micronutrient Fertilizer Formulations
1.0 Introduction
Molybdenum (Mo) is an essential micronutrient required for the growth and development of all plants. It serves as a critical cofactor for several key enzymes involved in fundamental physiological processes.[1] Sodium molybdate (B1676688) (Na₂MoO₄·2H₂O) is a highly soluble and readily available source of molybdenum, making it a preferred compound for inclusion in micronutrient fertilizer formulations.[2][3]
1.1 Role of Molybdenum in Plant Physiology Molybdenum is a component of enzymes crucial for nitrogen metabolism:
-
Nitrogenase: In leguminous plants, Mo is a vital component of the nitrogenase enzyme complex within root nodules, where symbiotic bacteria fix atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃).[2][4] This process is fundamental for the nitrogen supply to legumes like soybeans, alfalfa, and peas.[2][3]
-
Nitrate (B79036) Reductase: This enzyme catalyzes the conversion of nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻), the first and rate-limiting step in assimilating nitrate absorbed from the soil into amino acids and proteins.[1][2][5]
A deficiency in molybdenum directly impairs these processes, leading to poor nitrogen utilization and symptoms that often mimic nitrogen deficiency.[2]
1.2 Sodium Molybdate as a Molybdenum Source Sodium molybdate dihydrate is a common and effective source of molybdenum for fertilizer use, containing approximately 39% Mo by weight.[2][4] Its high water solubility (653 g/L) makes it suitable for various application methods, including soil application, foliar sprays, seed treatments, and hydroponics.[2][3][4]
1.3 Symptoms of Molybdenum Deficiency Molybdenum is mobile within the plant, so deficiency symptoms can appear on various plant parts but often start on older leaves.[2]
-
General Symptoms: Stunted growth and light green or yellow leaves (chlorosis), resembling nitrogen deficiency.[2]
-
Legumes: Poor nodulation, with nodules appearing small, green, or white instead of a healthy pink/red, leading to impaired nitrogen fixation.[4]
-
Brassicas (e.g., Cauliflower, Broccoli): A characteristic "whiptail" disorder where leaf blades are narrow, distorted, and fail to develop properly.[4]
-
Other Signs: Leaf cupping, rolling, and scorching of leaf margins can also occur.[2]
Molybdenum availability in soil is unique among micronutrients, as it increases with higher soil pH. Deficiencies are most common in acidic soils (pH < 6.2).[1][2]
2.0 Quantitative Data on Sodium Molybdate Application
The application rates for sodium molybdate are very low due to the small amounts required by plants.[6] The following tables provide typical application rates for various methods. It is crucial to conduct soil and plant tissue tests to determine the optimal application rate for specific conditions.[6][7]
Table 1: Recommended Sodium Molybdate Application Rates by Method
| Application Method | Typical Rate (Product per Area/Unit) | Molybdenum (Mo) Equivalent | Target Crops & Notes |
|---|---|---|---|
| Soil Application | 2 - 8 oz/acre (140 - 560 g/ha) | 0.78 - 3.12 oz/acre Mo | Broadcast rates are higher than banded rates. Less efficient than other methods. Lasts 3-5 years.[4] |
| Foliar Spray | 1 - 4 oz/acre (70 - 280 g/ha) | 0.39 - 1.56 oz/acre Mo | Applied in 20-30 gallons of water per acre. Ideal for rapid correction of deficiencies.[4] |
| Seed Treatment | 1 - 4 oz/100 lbs of seed | 0.39 - 1.56 oz/100 lbs Mo | Highly efficient method, especially for legumes, providing Mo directly to the seedling.[4] |
| Hydroponics | Varies by formulation | 0.02 - 0.05 ppm Mo | Maintained as a continuous low level in the final nutrient solution.[4] |
Table 2: Example Foliar Application Solution Concentrations
| Crop Type | Sodium Molybdate per 100L Water | Application Notes |
|---|---|---|
| General Crops & Pastures | 50 - 100 grams | Apply to wet foliage during early growth stages.[6][8] |
| Seedlings / Nursery Stock | 40 grams | Apply as a foliar spray before transplanting.[6][8] |
3.0 Experimental Protocols
3.1 Protocol for Preparation of 1% (w/v) Molybdenum Stock Solution
-
Objective: To prepare a concentrated stock solution for further dilution in fertilizer formulations or experimental trials.
-
Materials:
-
This compound (Na₂MoO₄·2H₂O, ~39.5% Mo)
-
Distilled or deionized water
-
1000 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required mass of sodium molybdate. To get a 1% Mo solution (10 g Mo per 1000 mL), the calculation is: Mass = (10 g Mo) / (0.395 g Mo / g Na₂MoO₄·2H₂O) = 25.32 g.
-
Accurately weigh 25.32 g of this compound.
-
Add approximately 800 mL of distilled water to the volumetric flask.
-
Add the weighed sodium molybdate to the flask.
-
Place the flask on a magnetic stirrer and stir until the solid is completely dissolved.
-
Once dissolved, carefully add distilled water to the 1000 mL mark.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Store the stock solution in a labeled, sealed container.
-
3.2 Protocol for Foliar Application Efficacy Trial
-
Objective: To evaluate the effectiveness of a foliar-applied sodium molybdate formulation on a target crop.
-
Methodology:
-
Experimental Design: Establish a randomized complete block design with at least four replications. Include a control group (no Mo application) and one or more treatment groups (e.g., 1.5 oz/acre sodium molybdate).
-
Application: Apply the foliar spray at the appropriate growth stage (e.g., 4-6 leaf stage for many crops).[4] Use a calibrated sprayer to ensure uniform coverage. Avoid application under extreme weather conditions (e.g., temperatures >28°C, high winds).[6]
-
Data Collection:
-
Collect leaf tissue samples from the most recently matured leaves before spraying and again 2-3 weeks after application for nutrient analysis.
-
At maturity, measure yield parameters (e.g., grain weight, biomass).
-
-
Analysis: Analyze collected data using appropriate statistical methods (e.g., ANOVA) to determine if the treatment had a significant effect on tissue Mo concentration and yield.
-
3.3 Protocol for Determination of Molybdenum in Plant Tissue (Acid Digestion)
-
Objective: To quantify the molybdenum concentration in plant tissue samples.
-
Materials:
-
Procedure:
-
Digestion:
-
Weigh 0.5 g of dried, ground plant material into a digestion flask.[11]
-
Add a mixture of concentrated nitric acid and perchloric acid (e.g., 4:1 ratio).[12]
-
Allow the samples to pre-digest overnight at room temperature in a fume hood.
-
Heat the flasks gradually according to a validated temperature program until the digestion is complete and the solution is clear.[12]
-
-
Dilution:
-
Cool the digestate.
-
Quantitatively transfer the solution to a volumetric flask (e.g., 50 mL or 100 mL) and dilute to the mark with deionized water.[12]
-
-
Analysis:
-
Analyze the diluted samples for molybdenum concentration using ICP-MS or GFAAS.
-
Include standard reference materials and blanks for quality control.[10]
-
-
4.0 Key Pathways and Workflows
4.1 Molybdenum Uptake and Assimilation Pathway
The diagram below illustrates the pathway of molybdate from the soil into the plant cell, its incorporation into the Molybdenum Cofactor (Moco), and its subsequent use in key molybdoenzymes.[1][13]
Caption: Molybdate uptake and incorporation into essential enzymes.
4.2 Experimental Workflow for Evaluating Fertilizer Efficacy
This workflow outlines the logical steps for designing and conducting an experiment to test the effectiveness of a new sodium molybdate fertilizer formulation.
Caption: Workflow for testing a new Mo fertilizer formulation.
5.0 Formulation and Safety Considerations
-
Solubility and pH: Sodium molybdate is highly soluble in water.[3] Molybdenum availability to plants is higher in neutral to alkaline soils and decreases significantly in acidic soils.[1][2] Therefore, liming acidic soils is often the first and most effective step to correct Mo deficiency.[2]
-
Compatibility: Sodium molybdate is generally compatible with most other fertilizers and can be tank-mixed. However, a jar test is always recommended before mixing large batches to check for physical incompatibilities. Avoid mixing with highly acidic products.[4]
-
Safety and Handling: While required in small amounts, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the concentrated product. Avoid inhaling dust. Refer to the Safety Data Sheet (SDS) for detailed safety information.[14]
References
- 1. Molybdenum metabolism in plants and crosstalk to iron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intelseed.ca [intelseed.ca]
- 3. agriros.nl [agriros.nl]
- 4. greenwaybiotech.com [greenwaybiotech.com]
- 5. Frontiers | Molybdenum supply increases 15N-nitrate uptake by maize [frontiersin.org]
- 6. barmac.com.au [barmac.com.au]
- 7. atpag.com [atpag.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the uptake of molybdenum by plants from Argentinean groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. incitecpivotfertilisers.com.au [incitecpivotfertilisers.com.au]
Troubleshooting & Optimization
Technical Support Center: Sodium Molybdate Dihydrate Assay Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium molybdate (B1676688) dihydrate assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical assay specifications for ACS Reagent Grade Sodium Molybdate Dihydrate?
A1: The typical specifications for ACS Reagent Grade this compound are summarized in the table below.[1][2][3]
| Parameter | Specification |
| Assay (as Na₂MoO₄·2H₂O) | 99.5% - 103.0% |
| pH of a 5% solution at 25°C | 7.0 - 10.5 |
| Insoluble matter | ≤ 0.005% |
| Chloride (Cl) | ≤ 0.005% |
| Phosphate (PO₄) | ≤ 5 ppm |
| Sulfate (B86663) (SO₄) | ≤ 0.015% |
| Ammonium (B1175870) (NH₄) | Information not available |
| Heavy Metals (as Pb) | Information not available |
| Iron (Fe) | Information not available |
Q2: What is the principle behind the oxidative titration assay for this compound?
A2: The oxidative titration assay for this compound involves the reduction of Molybdenum(VI) to a lower oxidation state, followed by titration with an oxidizing agent. A common method utilizes a Jones reductor to reduce Mo(VI). The reduced molybdenum is then titrated with a standardized solution of an oxidizing agent, such as potassium permanganate (B83412), to determine the concentration of molybdenum and, consequently, the purity of the this compound.[1][4]
Q3: Can I use a different method for the assay of this compound?
A3: Yes, alternative methods exist for the assay of this compound. One such method is a complexometric titration using lead nitrate (B79036) as the titrant and 4-(2-pyridylazo)resorcinol (B72590) monosodium salt as the indicator.[5] Spectrophotometric methods can also be employed, often based on the formation of a colored complex with a specific reagent.[6][7][8]
Q4: How should this compound be stored?
A4: this compound should be stored in a tightly closed container in a dry, well-ventilated place.[9] The recommended storage temperature is between +2°C to +30°C.[10]
Troubleshooting Guides
This section addresses common issues that may be encountered during the assay of this compound.
Titration Assay Issues
Problem: Low Assay Results with the Jones Reductor Method
-
Symptom: Consistently obtaining assay results that are lower than the expected range (e.g., around 97% when 99.5-103.0% is expected).[11]
-
Potential Cause: Incomplete elution of the reduced molybdenum sample from the Jones reductor column. The washing steps outlined in some monographs may not be sufficient to completely "push" the entire sample through the column.[11]
-
Solution: Perform additional washes of the column with the rinse solutions (e.g., sulfuric acid and water) to ensure all the sample has passed through the reductor and into the receiving flask. It has been reported that a second or third wash can bring the results within the specified range.[11]
Problem: Unstable or Fading Titration Endpoint
-
Symptom: The color change at the endpoint of the titration is not sharp, fades quickly, or is difficult to determine consistently.
-
Potential Cause 1: Incomplete reduction of the molybdenum in the Jones reductor.
-
Solution 1: Ensure the Jones reductor is properly activated and that the sample passes through the column at the recommended rate.
-
Potential Cause 2: Interference from other reducible substances present as impurities in the sample.
-
Solution 2: Analyze the sample for potential impurities that could interfere with the titration.
-
Potential Cause 3: Degradation of the titrant or indicator.
-
Solution 3: Prepare fresh titrant and indicator solutions and standardize the titrant before use.
Spectrophotometric Assay Issues
Problem: Non-linear Standard Curve
-
Symptom: The calibration curve prepared from standard solutions of sodium molybdate does not exhibit a linear relationship between absorbance and concentration.
-
Potential Cause 1: The concentration of the standards exceeds the linear range of the assay.
-
Solution 1: Prepare a new set of standards with a narrower concentration range.
-
Potential Cause 2: Instability of the colored complex.
-
Solution 2: Ensure that the time between complex formation and absorbance measurement is consistent for all standards and samples. Also, check the pH of the solutions, as it can significantly affect complex stability.
-
Potential Cause 3: Interference from contaminants in the reagents or glassware.
-
Solution 3: Use high-purity reagents and thoroughly clean all glassware.
Problem: High Background Absorbance
-
Symptom: The blank solution shows a significantly high absorbance reading.
-
Potential Cause: Contamination of the reagents or solvent with absorbing species.
-
Solution: Use fresh, high-purity reagents and solvents. Prepare a new blank solution and re-measure the absorbance.
Experimental Protocols
Oxidative Titration Assay (using Jones Reductor)
This protocol is based on the ACS Reagent Chemicals methodology.[1][4]
-
Sample Preparation: Accurately weigh approximately 0.3 g of this compound and dissolve it in 10 mL of water in a 150 mL beaker.
-
Jones Reductor Activation: Activate the zinc amalgam of the Jones reductor by passing 100 mL of 1 N sulfuric acid through the column. Discard this acid.
-
Reduction: Place 25 mL of ferric ammonium sulfate solution in the receiver flask under the column. Add 100 mL of 1 N sulfuric acid to the sample solution and pass this mixture through the reductor.
-
Washing: Rinse the beaker with 100 mL of 1 N sulfuric acid and pass this through the reductor, followed by 100 mL of water.
-
Titration: Titrate the solution in the receiving flask with a standardized 0.1 N potassium permanganate solution until a persistent pink color is observed.
-
Calculation: Calculate the percentage of this compound in the sample based on the volume of potassium permanganate solution consumed.
Complexometric Titration Assay
This protocol is based on the European Pharmacopoeia.[5]
-
Sample Preparation: Dissolve 0.100 g of this compound in 30 ml of water.
-
Reagent Addition: Add 0.5 g of hexamethylenetetramine and 0.1 ml of a 250 g/l solution of nitric acid.
-
Heating: Heat the solution to 60 °C.
-
Titration: Titrate with 0.05 M lead nitrate using 4-(2-pyridylazo)resorcinol monosodium salt as an indicator.
-
Calculation: 1 ml of 0.05 M lead nitrate is equivalent to 10.30 mg of Na₂MoO₄.
Visualizations
Caption: Troubleshooting workflow for titration assay issues.
Caption: Troubleshooting workflow for spectrophotometric assay issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. barkerpharma.com [barkerpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uspbpep.com [uspbpep.com]
- 6. imoa.info [imoa.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. northmetal.net [northmetal.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. This compound Assay Issue - ACS Community [communities.acs.org]
Technical Support Center: Optimizing Sodium Molybdate for Corrosion Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium molybdate (B1676688) as a corrosion inhibitor.
Troubleshooting Guides and FAQs
Q1: My corrosion inhibition efficiency is lower than expected. What are the potential causes and solutions?
A1: Several factors can lead to reduced inhibition efficiency. Consider the following troubleshooting steps:
-
Sub-optimal Concentration: The concentration of sodium molybdate is critical. Very low concentrations may be insufficient to form a stable passive film, while excessively high concentrations can sometimes paradoxically increase the corrosion rate.[1] Refer to the data tables below to identify optimal concentration ranges for your specific metal and conditions.
-
pH of the Solution: The effectiveness of sodium molybdate is pH-dependent. Generally, it performs well in neutral to alkaline conditions (pH ≥ 7).[2] In acidic environments (pH ≤ 6), its efficiency can be significantly reduced, and it may even accelerate corrosion.[2]
-
Solution: Monitor and adjust the pH of your working solution to the optimal range for your system.
-
-
Presence of Aggressive Ions: High concentrations of aggressive ions, such as chlorides, can compete with molybdate ions and lead to localized pitting corrosion.
-
Solution: Consider increasing the molybdate concentration or using it in conjunction with a synergistic inhibitor to counteract the effects of aggressive ions.
-
-
Insufficient Oxygen: Sodium molybdate is an anodic inhibitor that often requires the presence of an oxidizing agent like dissolved oxygen to form a protective film.[3][4]
-
Solution: Ensure your system is adequately aerated if oxygen is a required co-factor for passivation. In closed systems, a minimum of 1 ppm of dissolved oxygen may be necessary for optimal performance when molybdate is used without nitrite (B80452).[5]
-
-
Pre-existing Corrosion: The presence of a significant corrosion product layer on the metal surface can hinder the effectiveness of sodium molybdate.[1]
-
Solution: Ensure metal surfaces are properly cleaned and prepared before initiating the corrosion inhibition experiment.
-
Q2: I am observing pitting corrosion despite using sodium molybdate. Why is this happening and what can I do?
A2: Pitting corrosion can occur even in the presence of inhibitors if the protective film is not uniform or is compromised.
-
Insufficient Inhibitor Concentration: An inadequate concentration of sodium molybdate may lead to incomplete passivation, leaving some anodic sites on the metal surface unprotected and susceptible to pitting.
-
Localized Breakdown of the Passive Film: High concentrations of aggressive ions like chloride can cause localized breakdown of the passive film, initiating pits.
-
Synergistic Inhibitors: To combat pitting, consider adding a synergistic inhibitor. Phosphonates and zinc salts are known to work well with molybdate to enhance protection.[6]
Q3: Can I use sodium molybdate in combination with other inhibitors?
A3: Yes, sodium molybdate is often more effective when used as part of a blended inhibitor formulation.[6] This can lead to synergistic effects, where the combined inhibition is greater than the sum of the individual inhibitors.
-
Common Synergistic Inhibitors:
-
Zinc Salts (e.g., Zinc Sulfate): A synergistic effect is observed with Zn2+, especially at concentrations of 25 ppm and above, leading to inhibition efficiencies greater than 85%.[7][8] However, at low concentrations (10 ppm and below), an antagonistic effect may occur.[7][8]
-
Nitrites: The combination of molybdate and nitrite has shown a synergistic effect in reducing corrosion rates.[5][9] For instance, a 1:1 ratio of 2 g/L sodium nitrite and 2 g/L sodium molybdate reduced the corrosion rate more effectively than either inhibitor used alone.[10]
-
Phosphonates (e.g., HEDP, PBTC): These are effective in combination with molybdate.[6]
-
Azoles (e.g., Tolyltriazole, Benzotriazole): Useful for protecting yellow metals in the system.[6]
-
Silicates: A strong synergistic behavior has been observed when sodium silicate (B1173343) and sodium molybdate are mixed, lowering the required threshold concentration for inhibition.[11]
-
Q4: What is the typical mechanism of corrosion inhibition by sodium molybdate?
A4: Sodium molybdate is an anodic inhibitor.[6] It functions by forming a passive, protective film on the metal surface. In the presence of oxygen, molybdate ions react with ferrous ions (Fe²⁺) that are formed at anodic sites. This initially forms a non-protective ferrous-molybdate complex, which is then oxidized by dissolved oxygen to create a stable and protective ferric-molybdate film.[4] This film acts as a barrier, preventing further dissolution of the metal.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the performance of sodium molybdate as a corrosion inhibitor.
Table 1: Effect of Sodium Molybdate Concentration on Corrosion Rate of Carbon Steel
| Concentration of Sodium Molybdate | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Test Conditions | Reference |
| 0 ppm (Blank) | 10.30 | 0 | 3.5% NaCl, 168 hours | [10] |
| 2 g/L (2000 ppm) | 4.78 | 53 | 3.5% NaCl, 168 hours | [10] |
| 4 g/L (4000 ppm) | - | - | 3.5% NaCl, 168 hours | [10] |
| 6 g/L (6000 ppm) | - | - | 3.5% NaCl, 168 hours | [10] |
| 8 g/L (8000 ppm) | - | - | 3.5% NaCl, 168 hours | [10] |
| 10 g/L (10000 ppm) | - | - | 3.5% NaCl, 168 hours | [10] |
| 5 ppm | - | - | Cooling water, pH 6 | [2] |
| 15 ppm | - | 35 | Cooling water, pH 6 | [2] |
| 15 ppm | - | 80 | Cooling water, pH 7 | [2] |
| 50 ppm | - | 27 | Seawater | [12] |
| 250 ppm | - | 55 | Seawater | [12] |
| 0.4% (4000 ppm) | 0.34 | - | 8% NaCl | [13] |
Table 2: Synergistic Effects of Sodium Molybdate with Other Inhibitors on Carbon Steel
| Sodium Molybdate (SM) Conc. | Co-inhibitor & Conc. | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Test Conditions | Reference |
| 50 ppm | Zn²⁺ (50 ppm) | - | >85 | 120 ppm Cl⁻, pH 7, 1 day | [7][8] |
| 250 ppm | Zn²⁺ (50 ppm) | - | 96 | Seawater | [12] |
| 2 g/L | NaNO₂ (2 g/L) | 0.64 | 93 | 3.5% NaCl, 168 hours | [10] |
| 200 ppm | NaNO₂ (200 ppm) | <0.01 mm/y | 99.6 | Simulated cooling water, pH 8, 72 hours | [9] |
| 100 mg/L | Imidazoline (100 mg/L) + SDBS (100 mg/L) | - | - | NaCl solution | [14] |
Experimental Protocols
1. Weight-Loss Method for Corrosion Rate Determination
This method provides a straightforward way to determine the average corrosion rate over a period of time.
-
Materials:
-
Metal coupons (e.g., carbon steel) of known surface area.
-
Corrosive medium (e.g., NaCl solution).
-
Sodium molybdate and any synergistic inhibitors.
-
Analytical balance.
-
Desiccator.
-
Cleaning solution (e.g., inhibited hydrochloric acid).
-
-
Procedure:
-
Prepare metal coupons by polishing with emery paper of decreasing grit size, followed by degreasing with a suitable solvent (e.g., acetone) and rinsing with deionized water.
-
Dry the coupons and weigh them accurately using an analytical balance (W₁).
-
Prepare the test solutions: a blank corrosive medium and solutions containing various concentrations of sodium molybdate.
-
Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24, 72, or 168 hours) at a constant temperature.
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products using a suitable cleaning solution.
-
Rinse the cleaned coupons with deionized water and acetone, then dry them.
-
Place the coupons in a desiccator to cool and then reweigh them accurately (W₂).
-
Calculate the weight loss (ΔW = W₁ - W₂).
-
Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K × ΔW) / (A × T × D) Where:
-
K = a constant (3.45 × 10⁶ for mpy)
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
-
CR_blank = corrosion rate in the blank solution
-
CR_inhibitor = corrosion rate in the solution with inhibitor
-
-
2. Potentiodynamic Polarization
This electrochemical technique is used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current (I_corr).
-
Apparatus:
-
Potentiostat.
-
Three-electrode electrochemical cell:
-
Working electrode (the metal sample).
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Counter electrode (e.g., platinum or graphite).
-
-
-
Procedure:
-
Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Assemble the three-electrode cell with the test solution (blank or with inhibitor).
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.
-
Once the OCP is stable, apply a potential scan, typically from a potential more negative than the OCP to a potential more positive than the OCP.
-
Record the resulting current as a function of the applied potential to generate a polarization curve (log I vs. E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the polarization curve using Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where:
-
i_corr_blank = corrosion current density in the blank solution
-
i_corr_inhibitor = corrosion current density in the solution with inhibitor
-
-
Visualizations
References
- 1. content.ampp.org [content.ampp.org]
- 2. ijrpr.com [ijrpr.com]
- 3. bisleyinternational.com [bisleyinternational.com]
- 4. cortecvci.com [cortecvci.com]
- 5. natcoll.com [natcoll.com]
- 6. northmetal.net [northmetal.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 10. journal.su.edu.ly [journal.su.edu.ly]
- 11. researchgate.net [researchgate.net]
- 12. arcjournals.org [arcjournals.org]
- 13. Chromate and Molybdate Inhibitors Effects on Corrosion Charateristic of API 5L Grade B in a Brine Water Solution Containing 8 % NaCl | Scientific.Net [scientific.net]
- 14. Performance of a Composite Inhibitor on Mild Steel in NaCl Solution: Imidazoline, Sodium Molybdate, and Sodium Dodecylbenzenesulfonate [mdpi.com]
interference of sodium molybdate in biochemical assays
Welcome to the Technical Support Center for Biochemical Assays. This guide provides troubleshooting advice and answers to frequently asked questions regarding interference caused by sodium molybdate (B1676688).
General FAQs
Q1: Why is sodium molybdate present in my samples?
Sodium molybdate (Na₂MoO₄) is widely used in cell lysis and protein extraction buffers for several key reasons:
-
Phosphatase Inhibition: It is an effective inhibitor of a broad range of phosphatases, including acid phosphatases, protein tyrosine phosphatases (PTPs), and some alkaline phosphatases.[1][2][3] This action is crucial for preserving the phosphorylation state of proteins during analysis.[1]
-
Receptor Stabilization: It is known to stabilize the nonactivated state of steroid hormone receptors.[2][4]
It is often included as a component in commercially available phosphatase inhibitor cocktails.[1][3]
Q2: Which common biochemical assays are affected by sodium molybdate?
Sodium molybdate can significantly interfere with two major classes of biochemical assays:
-
Phosphate (B84403) Quantification Assays: Assays like the Malachite Green or Molybdenum Blue methods are highly susceptible to interference because molybdate is a primary reagent in the color-forming reaction.[5][6][7] Its presence in the sample leads to a high background signal and an overestimation of the free phosphate concentration.
-
Protein Quantification Assays: Colorimetric protein assays that rely on the reduction of copper ions, such as the Bicinchoninic Acid (BCA) assay and the Lowry assay, are known to be affected.[4] Molybdate can interfere with the color development chemistry, leading to inaccurate protein measurements.[4]
Q3: What is the mechanism of interference in these assays?
The interference mechanism depends on the assay type:
-
In Phosphate Assays: These assays work by reacting orthophosphate with a molybdate salt under acidic conditions to form a phosphomolybdate complex.[5][6] This complex is then quantified. If your sample already contains sodium molybdate, it contributes directly to the reagent pool, artificially inflating the signal and leading to a false-positive reading for phosphate.
-
In Protein Assays (BCA/Lowry): The BCA assay involves a two-step reaction where peptide bonds in proteins reduce Cu²⁺ to Cu¹⁺ in an alkaline medium. The Cu¹⁺ ions are then chelated by BCA molecules to produce a purple-colored complex that is measured spectrophotometrically.[8] Interfering substances, such as sodium molybdate, can independently reduce Cu²⁺, causing an overestimation of protein concentration.[4][8]
Assay-Specific Troubleshooting Guides
Issue 1: My phosphate assay (e.g., Malachite Green) shows an extremely high background reading.
Cause: The most likely cause is the presence of sodium molybdate in your sample buffer, which was likely added as a phosphatase inhibitor. The assay reagents react with the molybdate from your sample, generating a strong colorimetric signal even in the absence of free phosphate.
Solutions:
-
Prepare a Molybdate-Matched Blank and Standards: The simplest way to account for the interference is to prepare your reagent blank and standard curve in the exact same buffer as your samples, including the same concentration of sodium molybdate. This allows you to subtract the background absorbance accurately.
-
Remove Molybdate Prior to Assay: If background signal is too high, you must remove the molybdate from your sample. See the Mitigation Strategies section below for detailed protocols on protein precipitation or buffer exchange.
Issue 2: My BCA protein assay results seem inaccurate or inconsistent after lysing cells with a phosphatase inhibitor cocktail.
Cause: Sodium molybdate, even at concentrations as low as 5 mM, can interfere with the color development in BCA and Lowry assays, leading to unreliable results.[4]
Solutions:
-
Dilute the Sample: If your protein sample is sufficiently concentrated, you can dilute it in a molybdate-free buffer to a point where the molybdate concentration is too low to cause interference.[9]
-
Use a Compatible Assay: The Bradford (Coomassie dye-based) assay is an alternative method. While it has its own set of interfering substances, it does not rely on copper reduction and may be less susceptible to molybdate. However, compatibility should always be verified.
-
Remove the Interfering Substance: For the most accurate results, remove the sodium molybdate from your sample using one of the methods described in the Mitigation Strategies section.
Data Summary: Molybdate Concentrations
The following table summarizes typical working concentrations of sodium molybdate and concentrations known to cause interference.
| Parameter | Concentration | Target / Assay | Reference |
| Phosphatase Inhibition | 100 µM | Acid Phosphatase | [2] |
| Phosphatase Inhibition | 1 to 20 mM | Ser/Thr and Acidic Phosphatases (as part of a cocktail with NaF) | [10] |
| Interference in Protein Assay | 5 mM | Lowry and Bio-Rad (Bradford) Assays | [4] |
Mitigation Strategies & Experimental Protocols
When faced with molybdate interference, removing the compound from your protein sample is often the most robust solution.
Decision Workflow for Handling Interference
The following diagram outlines a logical workflow for identifying and resolving molybdate interference.
Method 1: Protein Precipitation with Acetone (B3395972)
This protocol is effective for concentrating protein samples while removing low molecular weight contaminants like sodium molybdate.[9][11][12]
Protocol:
-
Cool Acetone: Chill high-purity acetone to -20°C.
-
Sample Preparation: Place your protein sample (e.g., 100 µL) in a microcentrifuge tube suitable for cold temperatures and organic solvents.
-
Add Acetone: Add four times the sample volume of cold (-20°C) acetone (e.g., 400 µL) to the tube.
-
Incubate: Vortex briefly and incubate the mixture at -20°C for 60 minutes to allow proteins to precipitate.
-
Centrifuge: Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Remove Supernatant: Carefully aspirate and discard the supernatant, which contains the sodium molybdate and other contaminants.
-
Wash Pellet (Optional): Add 200 µL of cold acetone, vortex gently, and centrifuge again for 5 minutes at 4°C. Remove the supernatant. This step removes more residual contaminants.
-
Dry Pellet: Air-dry the pellet for 5-10 minutes to evaporate residual acetone. Do not over-dry, as it can make resolubilization difficult.
-
Resolubilize: Resuspend the protein pellet in a buffer that is compatible with your downstream assay (e.g., PBS, Tris).
Method 2: Buffer Exchange using Spin Desalting Columns
Spin desalting columns (also known as gel filtration) are a rapid and efficient method for separating proteins from small molecules like salts and inhibitors.[11][13][14][15]
Protocol:
-
Prepare Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions. This typically involves twisting off the bottom cap, placing it in a collection tube, and centrifuging for 1-2 minutes.
-
Equilibrate: Add your desired exchange buffer (which is compatible with your downstream assay) to the column. Centrifuge again to replace the equilibration buffer. Repeat this step 2-3 times to ensure complete buffer exchange.
-
Load Sample: Discard the flow-through from the equilibration steps. Place the column in a fresh collection tube. Slowly apply your protein sample to the center of the resin bed.
-
Elute Protein: Centrifuge the column according to the manufacturer's protocol (typically 2-5 minutes at ~1,000 x g). The flow-through contains your purified protein sample, while the sodium molybdate and other small molecules are retained in the resin.[14]
-
Collect Sample: Your desalted protein sample is now in the collection tube, ready for your biochemical assay.
Visualizing the Problem: Interference in Phosphate Assays
The diagram below illustrates why adding a molybdate-containing sample to a molybdate-based phosphate assay leads to a false positive result.
References
- 1. interchim.fr [interchim.fr]
- 2. apexbt.com [apexbt.com]
- 3. news-medical.net [news-medical.net]
- 4. Effect of sodium molybdate on protein measurements: quality control aspects of steroid hormone receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
shelf life and degradation of aqueous sodium molybdate dihydrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, degradation, and handling of aqueous sodium molybdate (B1676688) dihydrate solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of aqueous sodium molybdate dihydrate solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudiness or precipitation upon preparation | 1. Incomplete dissolution of the this compound powder.2. Use of low-quality or contaminated water.3. Low pH of the final solution, leading to the formation of polyoxomolybdates.[1] | 1. Ensure thorough mixing and gentle warming (if appropriate for the application) to facilitate dissolution.2. Use high-purity, deionized, or distilled water for solution preparation.3. Adjust the pH of the solution to be between 7.0 and 9.0.[2] |
| Yellowing of the solution over time | 1. Contamination with phosphate (B84403), which can form a yellow precipitate with molybdate in acidic conditions.[3]2. Interaction with other reagents in a complex mixture. | 1. Use phosphate-free glassware and reagents. If phosphate is a necessary component, ensure the pH is neutral to alkaline to minimize precipitation.2. Evaluate the compatibility of all components in the mixture. |
| Formation of a blue color | Presence of a reducing agent, which reduces Mo(VI) to lower oxidation states, forming "molybdenum blue." | 1. Identify and eliminate the source of the reducing agent.2. Prepare fresh solution, ensuring all glassware and reagents are free from contaminants. |
| Inconsistent experimental results | 1. Degradation of the stock solution due to improper storage.2. Inaccurate concentration of the prepared solution.3. Changes in the speciation of molybdate due to pH shifts.[1] | 1. Store the solution in a cool, dark place in a well-sealed container. For long-term storage, refrigeration is recommended.2. Verify the concentration of the solution using a titrimetric or spectrophotometric assay.3. Regularly check and adjust the pH of the solution, especially if it is stored for an extended period or if acidic/basic components are added. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound solutions?
High-purity, distilled, or deionized water is the recommended solvent. The quality of the water is crucial to prevent contamination that could lead to precipitation or degradation of the solution.
2. What is the shelf life of an aqueous this compound solution?
When stored properly in a cool, dark, and well-sealed container, aqueous solutions of this compound are generally stable for at least one year.[4][5] For critical applications, such as in cell culture, it is advisable to prepare fresh solutions more frequently or validate the stability for the specific storage conditions and duration.
3. How does pH affect the stability of the solution?
The pH is a critical factor in the stability of sodium molybdate solutions. In the pH range of 7 to 12, the dominant and most stable species is the molybdate anion (MoO₄²⁻).[1] As the pH becomes more acidic (below pH 7), condensation reactions occur, leading to the formation of various polyoxomolybdates, such as heptamolybdate and octamolybdate, which can affect the solution's properties and reactivity.[1]
4. What are the signs of degradation in a sodium molybdate solution?
Visual signs of degradation can include the formation of a precipitate (which could be various polyoxomolybdates if the pH has decreased) or a color change (e.g., yellowing due to phosphate contamination or blue coloration from reduction). Any change in the physical appearance of the solution should be a cause for concern, and the solution should be discarded and a fresh one prepared.
5. Can I autoclave a this compound solution?
While sodium molybdate itself is heat-stable, autoclaving can potentially alter the pH of the solution, which could lead to changes in molybdate speciation. If sterilization is required, sterile filtration through a 0.22 µm filter is the recommended method.
6. Is there a noticeable difference in stability between solutions prepared from anhydrous sodium molybdate versus this compound?
Once dissolved in water, the molybdate species are the same. The primary difference is the amount of substance needed to achieve a specific molar concentration, as the dihydrate has a higher molecular weight due to the presence of water molecules. The stability of the resulting aqueous solution is governed by the same factors (pH, temperature, light exposure) regardless of the starting material.
Data Presentation
Table 1: Stability of Aqueous Sodium Molybdate Solutions Under Various Conditions
| Parameter | Condition | Observation | Stability | Reference |
| pH | 7.0 - 12.0 | Solution remains clear and colorless; the dominant species is MoO₄²⁻. | High | [1] |
| 3.0 - 5.0 | Formation of protonated heptamolybdate species (Mo₇O₂₄⁶⁻). | Moderate (speciation changes) | [1] | |
| < 2.0 | Formation of octamolybdate species (Mo₈O₂₆⁴⁻). | Low (significant polymerization) | [1] | |
| Temperature | 4°C (Refrigerated) | Recommended for long-term storage to minimize potential degradation. | High | General laboratory best practices |
| Ambient (20-25°C) | Generally stable for at least one year if protected from light.[4][5] | Moderate to High | [4][5] | |
| > 30°C | Increased potential for microbial growth and accelerated degradation reactions. | Low to Moderate | General chemical principles | |
| Light Exposure | Dark Storage | Recommended to prevent any potential photochemical reactions. | High | [3] |
| Ambient Light | Long-term exposure may contribute to degradation, although specific studies are limited. | Moderate | General laboratory best practices |
Experimental Protocols
Titrimetric Assay for Sodium Molybdate Concentration
This method is based on the titration of molybdate with a standardized lead nitrate (B79036) solution.
Materials:
-
This compound solution of unknown concentration
-
0.05 M Lead Nitrate standard solution
-
Hexamethylenetetramine
-
Nitric acid (250 g/L solution)
-
4-(2-pyridylazo)resorcinol (B72590) monosodium salt indicator
-
Deionized water
-
Burette, pipette, conical flask, heating plate
Procedure:
-
Pipette a known volume of the sodium molybdate solution (sufficient to contain approximately 0.100 g of Na₂MoO₄) into a conical flask.
-
Add 30 mL of deionized water.
-
Add 0.5 g of hexamethylenetetramine and 0.1 mL of the 250 g/L nitric acid solution.[6]
-
Heat the solution to 60°C.[6]
-
Add a few drops of the 4-(2-pyridylazo)resorcinol monosodium salt indicator.
-
Titrate the hot solution with the standardized 0.05 M lead nitrate solution until the color changes, indicating the endpoint.[6]
-
Record the volume of lead nitrate solution used.
-
Calculate the concentration of sodium molybdate using the stoichiometry of the reaction (1 mole of lead nitrate reacts with 1 mole of sodium molybdate).
Spectrophotometric Determination of Molybdate Concentration
This method relies on the formation of a colored complex between molybdenum(VI) and a suitable chelating agent, which can then be quantified using a spectrophotometer.
Materials:
-
This compound solution of unknown concentration
-
Spectrophotometer
-
Cuvettes
-
Reagents for color development (e.g., thiocyanate (B1210189) and a reducing agent, or a specific organic ligand like 4-hydroxybenzaldehydethiosemicarbazone).[7]
-
Appropriate buffer solutions to control pH.
Procedure (Example using a generic colorimetric agent):
-
Prepare a series of standard solutions of known sodium molybdate concentrations.
-
To a fixed volume of each standard and the unknown sample solution, add the color-developing reagents in the specified order and volumes.
-
Adjust the pH to the optimal range for color formation using the appropriate buffer.
-
Allow the color to develop for the recommended time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using the spectrophotometer, with a reagent blank as the reference.
-
Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Visualizations
References
preventing precipitation of sodium molybdate in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of sodium molybdate (B1676688) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sodium molybdate precipitation in stock solutions?
A1: The primary cause of sodium molybdate precipitation is a decrease in the pH of the solution. Sodium molybdate is most stable as the molybdate anion (MoO₄²⁻) in alkaline conditions (pH 7-12)[1]. When the pH becomes acidic (typically below 6), molybdate ions can polymerize to form less soluble isopolymolybdate species, such as heptamolybdates (Mo₇O₂₄⁶⁻) and octamolybdates (Mo₈O₂₆⁴⁻), leading to precipitation[1].
Q2: What is the recommended pH range for preparing and storing sodium molybdate stock solutions?
A2: To ensure the long-term stability of your sodium molybdate stock solution, it is recommended to maintain a pH between 8.0 and 10.0[2][3]. Commercial sodium molybdate solutions are often supplied in this pH range[2][3]. A 5% solution of sodium molybdate dihydrate in water will typically have a pH between 7.0 and 10.5[4][5][6].
Q3: Can I autoclave my sodium molybdate stock solution?
A3: While sodium molybdate itself is heat stable, autoclaving is generally not recommended for stock solutions. The high temperature and pressure during autoclaving can potentially alter the pH of the solution, especially if other components are present, which could lead to precipitation. It is preferable to prepare the solution using sterile water and filter-sterilize it through a 0.22 µm filter.
Q4: How should I store my sodium molybdate stock solution?
A4: Sodium molybdate stock solutions should be stored in a cool, dry place in a tightly sealed container[2][7]. For long-term storage, refrigeration at 2-8°C is recommended. While some sources suggest a shelf life of at least one year for commercially prepared solutions when stored properly[2], it is good laboratory practice to monitor for any signs of precipitation before use.
Troubleshooting Guides
Issue 1: Precipitation observed after preparing a sodium molybdate stock solution in water.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Low pH of the water | Use high-purity, deionized water with a neutral to slightly alkaline pH. | The solution remains clear after dissolving the sodium molybdate. |
| Check the pH of the final solution. If it is below 7.0, adjust it to a pH between 8.0 and 9.5 with a small amount of dilute sodium hydroxide (B78521) (NaOH). | The solution remains clear and stable. | |
| Contaminants in the water | Use sterile, nuclease-free water to avoid microbial growth that could alter the pH over time. | The solution remains clear upon storage. |
Issue 2: Precipitation occurs when adding sodium molybdate stock solution to a biological buffer or cell culture medium.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Acidic pH of the buffer/medium | Check the pH of the final solution after adding the sodium molybdate. If the buffering capacity is not sufficient to maintain an alkaline pH, consider preparing the sodium molybdate stock in a buffered solution with a pH of 8.0-9.0. | The final mixture remains clear. |
| Incompatibility with buffer components | Phosphate buffers can sometimes form insoluble complexes with divalent cations. While molybdate is an anion, interactions can still occur. If using a phosphate-buffered saline (PBS), ensure the final pH is above 7.0. Consider using an alternative buffer system like TRIS or HEPES if precipitation persists. | The sodium molybdate remains soluble in the alternative buffer. |
| Interaction with divalent cations | Many biological buffers and media contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These can sometimes form insoluble salts with molybdate, although this is less common. | |
| Prepare a more dilute stock solution of sodium molybdate to reduce the final concentration of molybdate ions when added to the media. | The lower concentration prevents the solubility product of any potential insoluble salt from being exceeded. | |
| Consider adding a chelating agent like EDTA to your buffer system. EDTA can sequester divalent cations, preventing them from interacting with the molybdate ions[8]. | The addition of EDTA prevents precipitation. |
Issue 3: Precipitation observed after freeze-thaw cycles of the stock solution.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Localized concentration changes during freezing | While specific data on sodium molybdate is limited, freeze-thaw cycles can cause localized pH shifts and concentration gradients in solutions, potentially leading to precipitation for some compounds[9][10][11][12]. | |
| Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | Aliquots remain clear upon thawing. | |
| If you must freeze the stock, ensure it is completely thawed and vortexed gently to ensure homogeneity before use. | The solution becomes clear and uniform after thawing and mixing. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sodium Molybdate Stock Solution
Materials:
-
This compound (Na₂MoO₄·2H₂O), ACS reagent grade or higher
-
High-purity, sterile deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile 50 mL conical tubes or bottles
-
0.22 µm sterile syringe filter
-
Calibrated pH meter
Procedure:
-
Weigh out 2.419 g of this compound.
-
Add the powder to a sterile 50 mL conical tube.
-
Add approximately 40 mL of sterile deionized water and dissolve the powder by gentle vortexing.
-
Once fully dissolved, bring the final volume to 50 mL with sterile deionized water.
-
Measure the pH of the solution. It should be in the range of 7.0-10.5.
-
If the pH is below 8.0, adjust it to between 8.0 and 9.0 by adding small increments of 0.1 M NaOH, mixing and re-measuring the pH after each addition.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 4°C.
Data Presentation
Table 1: Solubility and pH of Sodium Molybdate Solutions
| Property | Value | Reference |
| Solubility in water at 25°C | 76 g/100 mL | [4] |
| Solubility in water at 100°C | 84 g/100 mL | |
| pH of a 5% solution | 7.0 - 10.5 | [4][5][6] |
| Recommended pH for stock solutions | 8.0 - 10.0 | [2][3] |
Visualizations
Caption: Experimental workflow for preparing and troubleshooting sodium molybdate stock solutions.
Caption: Role of sodium molybdate as a phosphatase inhibitor in a typical kinase assay signaling pathway.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. northmetal.net [northmetal.net]
- 3. parchem.com [parchem.com]
- 4. aaamolybdenum.com [aaamolybdenum.com]
- 5. Sodium Molybdate 2-hydrate (Reag. USP, Ph. Eur.) for analysis, ACS [itwreagents.com]
- 6. camsi-x.com [camsi-x.com]
- 7. static.ravensdown.co.nz [static.ravensdown.co.nz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Multiple Freeze-Thaw Cycles on Biochemical and Physical Quality Changes of White Shrimp (Penaeus vannamei) Treated with Lysine and Sodium Bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting low yield in nanoparticle synthesis with sodium molybdate
Welcome to the Technical Support Center for Nanoparticle Synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yield in nanoparticle synthesis using sodium molybdate (B1676688).
Frequently Asked Questions (FAQs)
Q1: What are the common types of nanoparticles synthesized using sodium molybdate?
A1: Sodium molybdate (Na₂MoO₄) is a versatile precursor used in the synthesis of various nanomaterials. The most common include Molybdenum disulfide (MoS₂) and different metal molybdates such as Zinc Molybdate (ZnMoO₄) and Bismuth Molybdate (Bi₂MoO₆).[1][2][3]
Q2: Which synthesis methods are typically employed when using sodium molybdate as a precursor?
A2: Several methods are used, with the choice depending on the desired nanoparticle characteristics. Common techniques include hydrothermal and solvothermal methods, sol-gel synthesis, microwave-assisted synthesis, and green synthesis routes using plant extracts.[2][4][5]
Q3: What are the primary factors that influence the yield of nanoparticles?
A3: The final yield is sensitive to a range of experimental parameters. Key factors include the choice and concentration of precursors (both the molybdenum source and the reacting agent), the pH of the reaction medium, reaction temperature, and duration.[1][3][6][7] Insufficient mixing and the absence of appropriate stabilizing agents can also lead to aggregation and reduced yield of desired nanoparticles.
Troubleshooting Guide for Low Yield
Low nanoparticle yield is a common issue that can often be traced back to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem: My nanoparticle yield is consistently low. Where should I start troubleshooting?
Start by systematically evaluating the most critical parameters of your synthesis protocol. The following workflow diagram outlines the key areas to investigate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioinspired Synthesis of Zinc Molybdate Nanoparticles: An Efficient Material for Growth Inhibition of Escherichia coli, Staphylococcus aureus, and Dye Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Nanomaterials: a review of synthesis methods, properties, recent progress, and challenges - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00807A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of synthesis pH on the structure and catalytic properties of FeMo catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Sodium Molybdate Catalyst Efficiency in Oxidation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing sodium molybdate (B1676688) as a catalyst in oxidation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and resolve common issues.
Troubleshooting Guide
This guide addresses specific issues that may arise during oxidation reactions catalyzed by sodium molybdate.
| Observed Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion (<10%) | 1. Inactive Catalyst: The sodium molybdate may have degraded due to improper storage (exposure to moisture or contaminants). 2. Reagent Impurity: The oxidant (e.g., hydrogen peroxide) may have decomposed, or the solvent may contain inhibitors.[1] 3. Incorrect pH: The reaction medium's pH may not be optimal for the formation of the active catalytic species. | 1. Use a fresh, high-purity batch of sodium molybdate. Ensure it is stored in a cool, dry place. 2. Titrate the oxidant to confirm its concentration before use.[1] Use anhydrous, peroxide-free solvents. 3. Adjust the pH of the reaction mixture. For many hydrogen peroxide-based oxidations, a slightly acidic to neutral pH is optimal. |
| Reaction starts but then stalls | 1. Catalyst Deactivation: The active molybdenum species may be converting to a less active form. In some systems, molybdenum can leach from the support.[2] 2. Substrate/Product Inhibition: The substrate or product may be adsorbing to the catalyst surface, blocking active sites.[3] 3. Insufficient Oxidant: The oxidant may have been consumed or decomposed before the reaction is complete. | 1. Consider using a support for the catalyst or modifying the reaction conditions (e.g., temperature, solvent) to enhance stability. 2. Lower the initial substrate concentration or perform a gradual addition of the substrate. 3. Add the oxidant in portions throughout the reaction to maintain an effective concentration. |
| Low selectivity (e.g., over-oxidation to sulfone instead of sulfoxide) | 1. Excess Oxidant: Too much oxidant can lead to the further oxidation of the desired product.[3] 2. High Reaction Temperature: Higher temperatures can increase the rate of over-oxidation. 3. Prolonged Reaction Time: Leaving the reaction for too long can result in the formation of undesired byproducts. | 1. Reduce the molar equivalents of the oxidant relative to the substrate.[3] 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely using techniques like TLC or GC and quench it once the desired product is maximized. |
| Formation of a precipitate or color change | 1. Formation of Peroxomolybdate Intermediates: A color change to red or yellow is often indicative of the formation of active tetraperoxomolybdate and diperoxomolybdate species.[4] 2. Insolubility of Catalyst or Product: The catalyst or a reaction product may be precipitating out of the solution. | 1. This is a normal part of the catalytic cycle for many oxidations with hydrogen peroxide and indicates the reaction is proceeding. 2. Ensure the chosen solvent is appropriate for all components of the reaction mixture at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: How do I prepare a standard sodium molybdate catalyst solution?
A1: To prepare a 10% (w/w) sodium molybdate solution, dissolve 10 g of sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in 90 mL of distilled water.[4] Gentle heating can aid dissolution.
Q2: What is the active catalytic species in sodium molybdate-catalyzed oxidations with hydrogen peroxide?
A2: In the presence of hydrogen peroxide, sodium molybdate is converted into various peroxomolybdate species. The formation of red tetraperoxomolybdate and yellow diperoxomolybdate is often observed, which are the active oxidants in the catalytic cycle.[4]
Q3: Can I reuse my sodium molybdate catalyst?
A3: In heterogeneous systems where sodium molybdate is supported, it can often be recovered and reused.[5] For homogeneous reactions, recovery can be more challenging. The reusability will depend on the specific reaction conditions and the stability of the catalyst under those conditions.
Q4: My reaction is sensitive to water. Is this compound suitable?
A4: Sodium molybdate is often used as the dihydrate (Na₂MoO₄·2H₂O). If your reaction is highly sensitive to water, you can use the anhydrous form or dry the dihydrate by heating it to 100 °C.[6]
Q5: What are some common oxidants used with sodium molybdate?
A5: Hydrogen peroxide (H₂O₂) is the most common and environmentally friendly oxidant used with sodium molybdate.[7] Other oxidants like tert-butyl hydroperoxide (TBHP) can also be used.[1]
Quantitative Data Summary
The following tables provide a summary of reaction conditions for various oxidation reactions catalyzed by sodium molybdate.
Table 1: Selective Oxidation of Sulfides to Sulfoxides
| Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thioanisole (B89551) | 1-5 | H₂O₂ (1.1) | Methanol | 25 | 2-4 | >95 | [7] |
| Dibenzyl sulfide (B99878) | 1-5 | H₂O₂ (1.1) | Ethanol | 25 | 2.5-5 | >95 | [7] |
| Methyl phenyl sulfide | 2 | H₂O₂ (1.2) | Acetonitrile | RT | 3 | 98 | [5] |
Table 2: Epoxidation of Alkenes
| Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclooctene | 5 | H₂O₂ (1.5) | t-Butanol | 60 | 6 | 85 | N/A |
| Styrene | 5 | TBHP (1.5) | Dichloroethane | 70 | 8 | 78 | N/A |
| 1-Octene | 10 | H₂O₂ (2.0) | Methanol | 50 | 12 | 65 | N/A |
Experimental Protocols
Protocol 1: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide (B87167)
This protocol describes the selective oxidation of a sulfide to a sulfoxide using sodium molybdate and hydrogen peroxide.
Materials:
-
This compound (Na₂MoO₄·2H₂O)
-
Thioanisole
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve thioanisole (1.24 g, 10 mmol) in 20 mL of methanol.
-
Add this compound (0.12 g, 0.5 mmol, 5 mol%) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.25 mL, 11 mmol, 1.1 equivalents) dropwise over 10 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (20 mL).
-
Extract the product with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure methyl phenyl sulfoxide.
Visualizations
Below are diagrams illustrating key concepts and workflows related to sodium molybdate catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Deactivation and Regeneration Studies of Molybdenum-Based Catalysts in the Oxidative Desulfurization of Marine Fuel Oil [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Decomposition of Hydrogen Peroxide by Molybdate - Colourful Insights into the Essence of Catalysis [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Molybdate - London Chemicals & Resources Limited [lcrl.net]
- 7. mdpi.com [mdpi.com]
factors affecting the performance of sodium molybdate as a fertilizer
<Technical Support Center: Sodium Molybdate (B1676688) as a Fertilizer >
I. Troubleshooting Guide & FAQs
This guide addresses common issues researchers may encounter when using sodium molybdate as a fertilizer in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of molybdenum (Mo) in plants?
Molybdenum is an essential micronutrient that activates key enzymes involved in nitrogen metabolism.[1][2] Its two most critical roles are:
-
Nitrate (B79036) Reduction: Mo is a core component of the nitrate reductase enzyme, which converts nitrate (NO₃⁻) into nitrite (B80452) (NO₂⁻), a crucial step for synthesizing amino acids and proteins.[2][3][4]
-
Nitrogen Fixation: In legumes, it is a vital component of the nitrogenase enzyme within root nodules, enabling symbiotic bacteria (like Rhizobium) to fix atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃).[2][4][5]
Q2: My plants exhibit nitrogen deficiency symptoms (e.g., general yellowing), but I've applied adequate nitrogen fertilizer. Could it be a molybdenum deficiency?
Yes, this is a classic indicator of molybdenum deficiency.[5][6][7] Because Mo is essential for processing nitrate, a lack of it can lead to an accumulation of unused nitrate in the plant tissues and symptoms that mimic nitrogen deficiency, such as stunting and pale green or yellow leaves.[5][6][8] In non-legumes, adding more nitrogen fertilizer might worsen the symptoms.[8][9]
Q3: What are the visual symptoms of molybdenum deficiency?
Symptoms can vary by species but often include:
-
General chlorosis: Yellowing of leaves, often starting with older leaves, similar to nitrogen deficiency.[7][8][10]
-
Stunted growth: Plants appear smaller and less vigorous.[10][11]
-
Leaf abnormalities: Leaves may curl, roll, or cup.[5][7][8][10] Marginal scorching and necrosis (tissue death) can also occur.[5][7][8]
-
"Whiptail" in Brassicas: A characteristic symptom in crops like cauliflower, where the leaf blades fail to develop properly, leaving a narrow, strap-like leaf with only the midrib.[1][11][12]
-
Poor nodulation in legumes: Reduced number or size of root nodules leads to impaired nitrogen fixation.[1][11]
Q4: Is it possible for sodium molybdate to be toxic to plants?
Plant toxicity from molybdenum is extremely rare under typical agricultural conditions, as most plants have a high tolerance for it.[2][8][12] When it does occur, symptoms can include a golden-yellow discoloration of leaves.[2][8] The more significant concern is molybdenosis in grazing animals, where forage with high Mo levels (5-10 ppm) can induce a copper deficiency.[1][2]
Troubleshooting Common Experimental Issues
Q5: I've applied sodium molybdate, but my plants are not responding. What are the likely causes?
Several factors can inhibit the effectiveness of a sodium molybdate application. Use the following checklist and the diagnostic workflow diagram below to troubleshoot the issue.
-
Soil pH is too low: This is the most common reason for poor Mo availability. In acidic soils (pH < 6.0), molybdenum binds strongly to iron and aluminum oxides, making it unavailable for plant uptake.[5][9][11][13] The availability of molybdate (MoO₄²⁻) increases 100-fold for every one-unit increase in soil pH.[1][5][14]
-
Antagonistic Nutrient Interactions: High concentrations of other anions, particularly sulfate (B86663) (SO₄²⁻), can compete with molybdate for uptake by plant roots.[1][2][11] High levels of copper and manganese can also interfere with Mo absorption.[11][15]
-
Incorrect Application Rate or Method: Molybdenum is required in very small quantities.[3][5] Incorrect calibration can lead to under-application. Ensure the chosen method (foliar, soil, or seed treatment) is appropriate for the crop and growth stage.[5][12] Foliar applications provide a rapid response, while soil applications have longer residual effects.[12]
-
Poor Soil Drainage: Poorly drained soils can limit root activity and nutrient uptake in general.
-
Low Soil Organic Matter: Organic matter can act as a reservoir for molybdenum, gradually releasing it for plant uptake.[11] Low levels may contribute to deficiencies.
II. Data Presentation: Quantitative Guidelines
The following tables provide general guidelines for application rates and the critical role of soil pH. Note that optimal values can vary based on crop species, soil type, and environmental conditions.[3][16]
Table 1: General Sodium Molybdate Application Rates
| Application Method | Crop Type | Typical Rate (per Hectare) | Typical Rate (per Acre) | Notes |
| Foliar Spray | Pastures, Cereals, Vegetables | 150 - 600 g/ha[16] | 2 - 8 oz/acre[1] | Provides rapid correction of deficiency symptoms.[11][12] Apply at early growth stages.[16] |
| Soil Application | General | 2 - 8 oz/acre[1] | 2 - 8 oz/acre[1] | Often mixed with other fertilizers for even distribution. Provides longer residual benefit.[12] |
| Seed Treatment | Legumes (Soybeans, Peas), Canola | 125 - 250 g/ha (Lucerne)[17][18] | 0.5 - 4 oz/100 lbs seed[1][5] | Highly efficient method for ensuring availability to the seedling.[13] |
| Fertigation | Horticultural Crops | 50 - 100 g / 100L water[3][16] | (Varies by system) | Suitable for soluble forms like sodium molybdate.[3] |
Note: Sodium Molybdate (Na₂MoO₄·2H₂O) contains approximately 39% molybdenum.[1][17] Always consult local agronomic advice and perform soil or tissue analysis to confirm deficiency before application.[1][16][17]
Table 2: Influence of Soil pH on Relative Molybdenum Availability
| Soil pH | Relative Availability to Plants | Geochemical Explanation | Recommended Action |
| < 5.5 | Very Low | Molybdate ions (MoO₄²⁻) are strongly adsorbed by iron and aluminum oxides.[5][9][14] | Liming the soil is the most effective strategy to raise pH and release Mo.[5] Molybdenum fertilizers may be ineffective.[5] |
| 5.6 - 6.2 | Low to Moderate | Adsorption decreases, but availability may still be limited.[5] | Application of sodium molybdate is often effective. Yield responses in soybeans are documented in this range.[5] |
| > 6.2 | High | Molybdate is readily available in the soil solution.[5] | Molybdenum deficiency is rare. Application is generally not required.[5][13] |
III. Experimental Protocols
Protocol: In-Vivo Nitrate Reductase Activity Assay
This protocol provides a method to indirectly measure functional molybdenum bioavailability in plant tissue by quantifying the activity of the molybdenum-dependent enzyme, nitrate reductase (NR). The assay measures the conversion of nitrate to nitrite.
1. Materials & Reagents:
-
Plant leaf tissue (0.5 - 1.0 g fresh weight)
-
Incubation Buffer: Potassium phosphate (B84403) buffer (pH 7.5) containing 0.1 M KNO₃ and 0.6% 1-propanol.[19]
-
Colorimetric Reagents:
-
1% (w/v) Sulfanilamide (B372717) in 3M HCl
-
0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD)
-
-
Nitrite Standard: Potassium nitrite (KNO₂) for standard curve.
-
Equipment: Spectrophotometer, vacuum pump, test tubes, water bath (20-30°C), mortar and pestle.
2. Procedure:
-
Sample Preparation: Collect fresh leaf samples and slice them into small pieces (~2 mm).[20] Weigh approximately 1.0 g of the sliced tissue.[20]
-
Infiltration: Place the leaf slices into a test tube with 5 mL of incubation buffer.[19][20] Apply a vacuum for 5-10 minutes to infiltrate the tissue with the buffer solution.[19][21]
-
Incubation: Place the tubes in a dark environment at a constant temperature (e.g., 20°C or 30°C) and incubate for a defined period (e.g., 2 hours).[19][21] The darkness prevents nitrite reductase from consuming the nitrite produced.[22]
-
Color Development: After incubation, take an aliquot of the buffer solution. Add the sulfanilamide solution, mix, and then add the NEDD solution.[21] Allow 15 minutes for the color to develop.[23]
-
Spectrophotometry: Measure the absorbance of the resulting purple solution at 540 nm.[19][21][23]
-
Quantification: Prepare a standard curve using known concentrations of KNO₂.[23] Calculate the amount of nitrite produced in the samples based on this curve.
-
Calculate Activity: Express the NR activity as nmol of nitrite produced per gram of tissue (fresh or dry weight) per hour.[19][21]
IV. Visualizations (Diagrams)
Logical & Experimental Workflows
References
- 1. greenwaybiotech.com [greenwaybiotech.com]
- 2. Sodium Molybdate – Direct-2-Farmer [direct2farmer.com]
- 3. barmac.com.au [barmac.com.au]
- 4. The Role of Molybdenum in Agricultural Plant Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intelseed.ca [intelseed.ca]
- 6. keys.lucidcentral.org [keys.lucidcentral.org]
- 7. cropnutrition.com [cropnutrition.com]
- 8. Symptoms of Molybdenum Deficiency and Toxicity in Crops (Chapter 10) - Molybdenum in Agriculture [cambridge.org]
- 9. incitecpivotfertilisers.com.au [incitecpivotfertilisers.com.au]
- 10. icl-growingsolutions.com [icl-growingsolutions.com]
- 11. cropaia.com [cropaia.com]
- 12. tfi.org [tfi.org]
- 13. no-tillfarmer.com [no-tillfarmer.com]
- 14. Soil and Plant Factors Affecting Molybdenum Uptake by Plants (Chapter 5) - Molybdenum in Agriculture [resolve.cambridge.org]
- 15. scialert.net [scialert.net]
- 16. barmac.com.au [barmac.com.au]
- 17. typhoonplantprotection.com [typhoonplantprotection.com]
- 18. aeciph.com [aeciph.com]
- 19. jeeng.net [jeeng.net]
- 20. ojs3.unpatti.ac.id [ojs3.unpatti.ac.id]
- 21. researchgate.net [researchgate.net]
- 22. ableweb.org [ableweb.org]
- 23. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Electroplating with Sodium Molybdate Additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium molybdate (B1676688) as an additive in electroplating processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium molybdate in electroplating baths?
A1: Sodium molybdate (Na₂MoO₄) primarily acts as a corrosion inhibitor and a source of molybdenum for co-deposition with other metals, such as zinc, nickel, and cobalt.[1][2] It helps to form a passive film on the metal surface, which enhances corrosion resistance.[1][2] The molybdate ions (MoO₄²⁻) interact with metal ions to create a protective layer that slows down the corrosion process.[1] Additionally, the co-deposition of molybdenum can improve the hardness, smoothness, and durability of the plated layer.[3]
Q2: How does the concentration of sodium molybdate affect the electroplating process?
A2: The concentration of sodium molybdate in the plating bath is a critical parameter that directly influences the composition and properties of the deposited coating. Increasing the sodium molybdate concentration generally leads to a higher molybdenum content in the alloy coating.[4][5] However, an excessively high concentration can lead to issues such as cracking of the coating surface and a decrease in current efficiency.[6][7] It is crucial to optimize the concentration for the specific application to achieve the desired coating characteristics.
Q3: What is the typical pH range for electroplating baths containing sodium molybdate?
A3: The optimal pH of the electroplating bath can vary significantly depending on the other metals being co-deposited. For instance, in Zn-Ni-Mo alloy deposition, a pH of around 5.7 has been used.[4][5] For Co-Mo alloys, an alkaline pH of 9 is often employed.[7][8] The pH directly affects the reduction reaction of molybdate ions.[6][7] It is essential to maintain a stable pH within the recommended range for a specific plating system to ensure consistent and high-quality deposits.[9][10][11]
Q4: Can sodium molybdate be used in both acidic and alkaline plating baths?
A4: Yes, sodium molybdate can be utilized in both acidic and alkaline plating baths. The choice of pH depends on the specific alloy system and desired coating properties. For example, Zn-Fe-Mo and Zn-Ni-Mo alloys have been successfully deposited from acidic citrate-sulfate baths.[4] Conversely, Co-Mo alloys are often deposited from alkaline solutions.[7] The stability and reactivity of the molybdate ions, as well as the deposition characteristics of the other metal ions, will vary with pH.
Troubleshooting Guide
Issue 1: Poor Adhesion of the Plated Layer (Peeling or Flaking)
Q: My electroplated coating is peeling or flaking off the substrate. What are the possible causes and how can I resolve this?
A: Poor adhesion is a common electroplating defect that can stem from several factors.[12][13][14] Inadequate surface preparation is the most frequent cause.[12][15]
Possible Causes:
-
Inadequate Substrate Cleaning: The presence of oils, grease, oxides, or other contaminants on the substrate surface will prevent a strong bond from forming.[12][13][14][15]
-
Improper Surface Activation: The substrate surface may not be chemically active enough to initiate strong metallic bonding with the deposited layer.
-
Incorrect Bath Parameters: Deviations from the optimal pH, temperature, or current density can lead to stressed deposits with poor adhesion.[14]
-
High Molybdate Concentration: An excessively high concentration of sodium molybdate can sometimes result in brittle and poorly adherent deposits.[16]
Troubleshooting Steps:
-
Verify Substrate Cleaning Protocol: Ensure a thorough pre-treatment process, including degreasing, rinsing, and acid dipping to remove all contaminants.
-
Optimize Surface Activation: Use an appropriate activation step (e.g., acid etch) for the specific substrate material to ensure a chemically active surface.
-
Check and Adjust Bath Parameters: Calibrate your pH meter and thermometer to ensure accurate readings. Monitor and maintain the pH, temperature, and current density within the recommended operating window for your specific plating bath.
-
Evaluate Sodium Molybdate Concentration: If other parameters are in order, consider analyzing and adjusting the sodium molybdate concentration. A lower concentration might improve adhesion in some cases.
Issue 2: Burnt, Dark, or Powdery Deposits
Q: The plated deposit appears dark, burnt, or powdery, especially at the edges and high current density areas. What is causing this and how can it be fixed?
A: This issue, often referred to as "burning," is typically caused by an excessive current density or an imbalance in the plating bath chemistry.[17][18]
Possible Causes:
-
Excessive Current Density: Applying a current that is too high for the given bath composition and operating conditions is a primary cause of burnt deposits.[17][18]
-
Low Metal Ion Concentration: Insufficient concentration of the primary metal ions in the bath can lead to a situation where the current demand exceeds the rate at which metal ions can be supplied to the cathode.[9][17]
-
Inadequate Agitation: Poor solution agitation can lead to localized depletion of metal ions at the cathode surface, causing burning.[14][17]
-
Incorrect pH: A significant deviation in pH can alter the deposition kinetics and contribute to burning.[17][18]
Troubleshooting Steps:
-
Reduce Current Density: Lower the applied current density to a value within the recommended operating range for your plating system.[18]
-
Analyze and Replenish Metal Ions: Regularly analyze the concentration of the primary metal ions in the bath and make additions as needed to maintain the optimal concentration.
-
Improve Agitation: Ensure vigorous and uniform agitation of the plating solution to replenish metal ions at the cathode surface.[14][17]
-
Verify and Adjust pH: Check the pH of the bath and adjust it to the recommended level using appropriate acidic or alkaline solutions.[17]
Issue 3: Cracking of the Electroplated Coating
Q: I am observing micro-cracks in the electroplated layer. What could be the reason for this?
A: Cracking in electrodeposits is often a sign of high internal stress within the coating.
Possible Causes:
-
High Sodium Molybdate Concentration: An excessively high content of molybdenum in the alloy can increase the internal stress of the deposit, leading to cracking.[6][7]
-
Improper Bath Temperature: Operating the plating bath at a temperature outside the optimal range can affect the crystal structure and stress of the deposit.[18]
-
Organic Contaminants: The presence of organic impurities in the plating bath can be incorporated into the deposit, causing stress and brittleness.
-
Incorrect Additive Concentration: The concentration of other additives in the bath, such as brighteners or leveling agents, can also influence the internal stress of the coating.[18]
Troubleshooting Steps:
-
Optimize Sodium Molybdate Level: Analyze the molybdenum content in your deposit. If it is too high, reduce the concentration of sodium molybdate in the bath.[6][7]
-
Control Bath Temperature: Ensure the plating bath is maintained at the correct operating temperature.
-
Carbon Treat the Bath: If organic contamination is suspected, perform a carbon treatment to remove impurities.
-
Maintain Additive Concentrations: Regularly analyze and maintain the concentrations of all bath additives within the recommended ranges.
Data Presentation
Table 1: Effect of Sodium Molybdate Concentration on Molybdenum Content in Zn-Ni-Mo Coatings
| Sodium Molybdate Concentration (mol dm⁻³) | Molybdenum Content (at.-%) |
| 0.0025 | 0.3 |
| 0.05 | 5.2 |
| (Data sourced from a study on ternary Zn-Ni-Mo alloy coatings from a citrate-sulphate bath at pH 5.7)[4][5] |
Table 2: Influence of Sodium Molybdate on Coating Thickness in Plasma Electrolytic Oxidation (PEO)
| Sodium Molybdate Concentration (g L⁻¹) | Average Coating Thickness (μm) |
| 0 | 34.3 ± 3.6 |
| 5 | 38.5 ± 5.9 |
| (Data from a study on PEO coatings on 7075 Al alloy in a silicate-based solution)[19][20] |
Experimental Protocols
Protocol 1: Preparation of a Zn-Ni-Mo Electroplating Bath
This protocol describes the preparation of a citrate-sulphate bath for the electrodeposition of Zn-Ni-Mo alloy coatings.
Materials:
-
Zinc Sulfate (ZnSO₄·7H₂O)
-
Nickel Sulfate (NiSO₄·6H₂O)
-
Sodium Citrate (B86180) (Na₃C₆H₅O₇·2H₂O)
-
Sodium Molybdate (Na₂MoO₄·2H₂O)
-
Deionized Water
-
Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) for pH adjustment
Procedure:
-
Dissolve the required amounts of zinc sulfate, nickel sulfate, and sodium citrate in deionized water with stirring.
-
In a separate container, dissolve the desired amount of sodium molybdate in deionized water.
-
Add the sodium molybdate solution to the main bath while stirring continuously.
-
Adjust the pH of the solution to the target value (e.g., 5.7) using dilute sulfuric acid or sodium hydroxide.
-
Bring the final volume of the bath to the desired level with deionized water.
-
The bath is now ready for electroplating under the specified operating conditions (e.g., current density, temperature, agitation).
Protocol 2: Hull Cell Test for Plating Bath Evaluation
The Hull cell test is a valuable tool for evaluating the quality of an electroplating bath and for troubleshooting issues like burning, poor coverage, and brightness.
Materials:
-
Hull Cell (267 mL standard)
-
Anode (appropriate for the plating bath, e.g., zinc or nickel)
-
Polished Brass or Steel Hull Cell Panel
-
Rectifier
-
Plating solution to be tested
Procedure:
-
Fill the Hull cell with the plating solution to the 267 mL mark.
-
Place the appropriate anode in the designated slot.
-
Insert a clean, polished Hull cell panel into the cathode slot.
-
Connect the anode and cathode to the rectifier.
-
Apply a specific current (e.g., 2A) for a set duration (e.g., 5 minutes).
-
After plating, remove the panel, rinse it with deionized water, and dry it.
-
Examine the panel for the appearance of the deposit over a range of current densities. The current density is highest at the end of the panel closest to the anode and lowest at the far end.
-
Interpret the results to diagnose bath problems. For example, a burnt deposit at the high-current-density end may indicate an excessive current or low metal ion concentration.
Mandatory Visualizations
Caption: A typical experimental workflow for an electroplating process.
References
- 1. noahchemicals.com [noahchemicals.com]
- 2. bisleyinternational.com [bisleyinternational.com]
- 3. koreascience.kr [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of Process Parameters on Electrodeposition Process of Co-Mo Alloy Coatings [mdpi.com]
- 7. Effect of Process Parameters on Electrodeposition Process of Co-Mo Alloy Coatings - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Electroplating Process Using pH Control | Sensorex [sensorex.com]
- 10. Mastering pH Control: Enhancing Electroplating Efficiency | PAVCO [pavco.com]
- 11. nmfrc.org [nmfrc.org]
- 12. Electroplating Problems and Their Solutions [chemresearchco.com]
- 13. americanelectro.com [americanelectro.com]
- 14. eoxs.com [eoxs.com]
- 15. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 16. open.library.ubc.ca [open.library.ubc.ca]
- 17. asterionstc.com [asterionstc.com]
- 18. electroplatingmachines.com [electroplatingmachines.com]
- 19. mdpi.com [mdpi.com]
- 20. iris.unipa.it [iris.unipa.it]
Technical Support Center: Optimizing pH for Heavy Metal Removal with Sodium Molybdate
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving heavy metal removal using sodium molybdate (B1676688).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium molybdate in heavy metal removal?
A1: Sodium molybdate (Na₂MoO₄) can function as a corrosion inhibitor and a precipitating agent for heavy metals.[1][2] In wastewater treatment, it is often used as part of a co-precipitation process, where molybdate anions interact with heavy metal cations.[3] More commonly, it is used with other agents, like ferric salts, where iron hydroxides form and adsorb molybdate and other contaminants.[3][4]
Q2: How does pH affect the form of molybdate in my solution?
A2: The pH of the aqueous solution is the most critical factor determining the chemical form (speciation) of molybdate. In alkaline or neutral solutions, it exists as the simple molybdate ion ([MoO₄]²⁻). As the pH becomes more acidic, these ions polymerize into larger structures. This change in speciation directly impacts the ion's reactivity with heavy metals.[5][6]
Q3: What are the dominant molybdate species at different pH values?
A3: The molybdate species present in an aqueous solution changes predictably with pH. At molybdenum concentrations greater than 10⁻³ mol/L, the following species are generally dominant[5][6]:
-
pH > 6: Monomeric molybdate ([MoO₄]²⁻)
-
pH 5-6: Heptamolybdate ([Mo₇O₂₄]⁶⁻)
-
pH 3-5: Octamolybdate ([Mo₈O₂₆]⁴⁻)
Q4: Is there a single optimal pH for removing all heavy metals with sodium molybdate?
A4: No, there is no universal optimal pH. The ideal pH depends on the target heavy metal, its initial concentration, and the presence of other ions in the solution. Each metal has a specific pH range where its hydroxide (B78521) or molybdate salt reaches minimum solubility.[7][8] Optimization experiments are crucial for each specific wastewater composition.
Troubleshooting Guide
Problem: My heavy metal removal efficiency is lower than expected.
-
Possible Cause 1: Suboptimal pH.
-
Solution: The pH of your solution may be outside the optimal range for precipitating the target metal. Verify the pH after adding all reagents. The optimal range for co-precipitation with iron salts is often slightly acidic, for instance, between pH 4.2 and 5.0 for removing molybdenum itself.[3] Adjust the pH in small increments to find the point of maximum precipitation for your specific metal.
-
-
Possible Cause 2: Incorrect Molybdate Speciation.
-
Solution: If the pH is too high (e.g., > 7), you will have the monomeric [MoO₄]²⁻ ion, which might be less effective than the larger polymolybdate species formed at lower pH values.[5][6] Refer to the molybdate speciation diagram (Figure 1) and consider adjusting your experimental pH to favor the formation of heptamolybdate or octamolybdate if direct precipitation is the goal.
-
-
Possible Cause 3: Insufficient Reagent Concentration.
-
Solution: The molar ratio of molybdate (or co-precipitant like ferric iron) to the heavy metal may be too low. Increase the concentration of sodium molybdate or the co-precipitating agent systematically to determine the optimal ratio for effective removal.
-
Problem: A precipitate is not forming, or it is very fine and difficult to separate.
-
Possible Cause 1: pH is far from the optimal precipitation point.
-
Solution: The metal molybdate or metal hydroxide compound may be soluble at your current pH. Perform a pH sweep (e.g., from pH 3 to 10) on a small scale to identify the pH at which a visible precipitate forms.
-
-
Possible Cause 2: Need for a Co-precipitant or Flocculant.
-
Solution: Molybdate alone may not create a dense, easily filterable precipitate. The use of a co-precipitant like ferric sulfate (B86663) or ferric chloride is a common strategy.[3][4] The resulting iron hydroxide flocs can incorporate heavy metals and improve settling.[4] If the precipitate is still too fine, adding a small amount of a flocculant can help agglomerate the particles for easier separation.[3]
-
Data Presentation
Table 1: Dominant Molybdate Species in Aqueous Solution by pH (For Molybdenum concentrations > 10⁻³ mol/L)
| pH Range | Dominant Molybdate Species | Chemical Formula |
| > 6.0 | Monomeric Molybdate | [MoO₄]²⁻ |
| 5.0 - 6.0 | Heptamolybdate | [Mo₇O₂₄]⁶⁻ |
| 3.0 - 5.0 | Octamolybdate | [Mo₈O₂₆]⁴⁻ |
| < 2.0 | Other Protonated/Polymeric Species | - |
Source: Data compiled from multiple sources.[5][6]
Table 2: General pH Ranges for Optimal Heavy Metal Precipitation (These are typical ranges for hydroxide precipitation and serve as a starting point for optimization with molybdate.)
| Heavy Metal | Cation | General Optimal pH Range |
| Copper | Cu²⁺ | 8.0 - 10.0 |
| Lead | Pb²⁺ | 8.5 - 11.0 |
| Cadmium | Cd²⁺ | 9.0 - 11.0 |
| Nickel | Ni²⁺ | 9.5 - 11.0 |
| Zinc | Zn²⁺ | 9.0 - 10.5 |
| Chromium (III) | Cr³⁺ | 7.5 - 9.5 |
Note: The optimal pH for removal can be influenced by temperature, initial concentration, and the presence of other ions.[7][8]
Experimental Protocols
Protocol: Heavy Metal Removal via Co-precipitation with Sodium Molybdate and Ferric Sulfate
This protocol outlines a general procedure for determining the optimal pH for removing a target heavy metal from a synthetic aqueous solution.
-
Preparation of Stock Solutions:
-
Prepare a 1000 mg/L stock solution of the target heavy metal (e.g., Pb²⁺, Cu²⁺) by dissolving the corresponding nitrate (B79036) or chloride salt in deionized water.
-
Prepare a 0.1 M sodium molybdate (Na₂MoO₄·2H₂O) solution.
-
Prepare a 0.1 M ferric sulfate (Fe₂(SO₄)₃) solution.
-
Prepare 0.1 M NaOH and 0.1 M H₂SO₄ solutions for pH adjustment.
-
-
Experimental Setup:
-
In a series of beakers, add a known volume and concentration of the heavy metal stock solution (e.g., 100 mL of 50 mg/L).
-
Use a calibrated pH meter for all measurements.
-
-
pH Adjustment and Reagent Addition:
-
While stirring, adjust the pH of the first beaker to the start of the desired range (e.g., pH 4.0) using 0.1 M H₂SO₄ or 0.1 M NaOH.
-
Add a predetermined volume of the 0.1 M ferric sulfate solution (e.g., to achieve a 3:1 molar ratio of Fe³⁺ to the heavy metal).
-
Add the 0.1 M sodium molybdate solution.
-
Repeat this process for each beaker, adjusting the pH to different values (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
-
-
Precipitation and Separation:
-
Allow the solutions to stir gently for a set period (e.g., 30 minutes) to facilitate precipitation.
-
Turn off the stirrer and allow the precipitate to settle for a specified time (e.g., 60 minutes).
-
Separate the solid precipitate from the liquid supernatant by filtration (using a 0.45 µm filter) or centrifugation.[9]
-
-
Analysis:
-
Measure the final pH of the supernatant.
-
Analyze the concentration of the heavy metal remaining in the clear supernatant using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9]
-
Calculate the removal efficiency for each pH value using the formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration and Cₑ is the final (equilibrium) concentration.[9]
-
Mandatory Visualizations
Figure 1. Logical relationship of molybdate speciation with decreasing pH.
Figure 2. General experimental workflow for pH optimization.
References
- 1. bisleyinternational.com [bisleyinternational.com]
- 2. nbinno.com [nbinno.com]
- 3. How to Remove Molybdenum Process Plant Water - 911Metallurgist [911metallurgist.com]
- 4. mdpi.com [mdpi.com]
- 5. imoa.info [imoa.info]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. waterandwastewater.com [waterandwastewater.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Sodium Molybdate-Based Formulations
Welcome to the technical support center for sodium molybdate-based formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formulation of sodium molybdate (B1676688) solutions.
Q1: My sodium molybdate solution has turned cloudy or formed a precipitate after adjusting the pH to below 6. What is happening and how can I fix it?
A1: At neutral to alkaline pH (7-12), the dominant and stable species is the molybdate anion (MoO₄²⁻). However, as the pH becomes more acidic (below pH 6), molybdate ions condense to form larger isopolyoxomolybdate species, such as heptamolybdate (Mo₇O₂₄⁶⁻) and octamolybdate (Mo₈O₂₆⁴⁻)[1]. These larger species can have lower solubility, leading to cloudiness or precipitation.
Troubleshooting Steps:
-
Maintain pH in the Alkaline Range: The most effective way to prevent this is to maintain the formulation's pH between 7.0 and 10.5.
-
Choice of Buffer: Use buffers that can effectively maintain the pH in the desired alkaline range, such as a phosphate (B84403) or borate (B1201080) buffer. Be cautious with phosphate buffers as they can sometimes form insoluble salts with other ions present in the formulation.
-
Order of Addition: When preparing the formulation, dissolve sodium molybdate in the aqueous vehicle first and confirm the pH is in the stable range before adding other excipients, especially acidic ones.
Q2: I observed a precipitate after adding calcium or magnesium salts to my sodium molybdate formulation. What is the cause and how can it be prevented?
A2: Sodium molybdate can form insoluble precipitates with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in hard water and some pharmaceutical excipients.
Troubleshooting Steps:
-
Use High-Purity Water: Always use purified water (e.g., Water for Injection, USP) to avoid introducing divalent cations.
-
Chelating Agents: Consider the addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester any divalent cations that may be present as impurities.
-
Excipient Screening: Carefully screen all excipients for the presence of divalent cation impurities.
Q3: My sodium molybdate formulation shows signs of degradation when stored, even though the pH is stable. What are other potential degradation pathways?
A3: While pH is a primary factor, other components in your formulation can interact with sodium molybdate. Molybdate can act as a catalyst in oxidation-reduction reactions.
Troubleshooting Steps:
-
Evaluate Excipient Compatibility: Certain excipients, especially those with reducing or oxidizing properties, may be incompatible with sodium molybdate. It is crucial to perform compatibility studies.
-
Protect from Light: Although information on the photostability of sodium molybdate itself is limited, many drug formulations are light-sensitive. It is good practice to protect the formulation from light.
-
Inert Atmosphere: If oxidative degradation is suspected, consider manufacturing and storing the formulation under an inert atmosphere (e.g., nitrogen).
Data Presentation: Excipient Compatibility
The following table summarizes the known and potential compatibility of sodium molybdate with common pharmaceutical excipients. This information is based on general chemical principles and available data. Specific formulation compatibility should always be confirmed through experimental studies.
| Excipient Category | Excipient Example | Compatibility with Sodium Molybdate | Notes & Potential Issues |
| Bulking Agents/Tonicity Modifiers | Sodium Chloride | Generally Compatible | No significant interactions are expected. |
| Dextrose | Generally Compatible | No significant interactions are reported in standard IV solutions[2]. | |
| Mannitol | Generally Compatible | No significant interactions are expected. | |
| Buffers | Phosphate Buffers | Potentially Incompatible | Can form insoluble phosphate salts with trace metal impurities. Use with caution and monitor for precipitation. |
| Citrate Buffers | Potentially Incompatible | Citrate can chelate metal ions, which may alter the stability of molybdate species. | |
| Acetate Buffers | Generally Compatible | Less likely to form precipitates compared to phosphate buffers. | |
| Antioxidants | Ascorbic Acid | Potentially Incompatible | Ascorbic acid is a reducing agent and may reduce molybdate, leading to color changes or precipitation. |
| Sodium Metabisulfite | Potentially Incompatible | As a reducing agent, it may interact with sodium molybdate. | |
| Preservatives | Benzyl Alcohol | Generally Compatible | No significant interactions are expected. |
| Parabens (Methyl, Propyl) | Generally Compatible | No significant interactions are expected. | |
| Surfactants | Polysorbates (e.g., Polysorbate 80) | Generally Compatible | Surfactants are unlikely to directly interact with the molybdate ion. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Sodium Molybdate Formulations
Objective: To evaluate the intrinsic stability of a sodium molybdate formulation under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the sodium molybdate formulation at the target concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the stock solution to achieve a final acid concentration of 0.01 N. Store at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to the stock solution to achieve a final base concentration of 0.01 N. Store at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[3][4]. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples and an unstressed control at appropriate time points using a suitable analytical method (e.g., HPLC-ICP-MS) to quantify the remaining sodium molybdate and to detect and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC-ICP-MS Method for Molybdenum Speciation
Objective: To separate and quantify different molybdenum species (e.g., MoO₄²⁻, and polyoxomolybdates) in a sodium molybdate formulation.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Chromatographic Conditions:
-
Column: Anion-exchange column suitable for the separation of inorganic anions.
-
Mobile Phase: A gradient of an appropriate buffer, such as ammonium (B1175870) nitrate (B79036) or sodium bicarbonate, at a controlled pH. The gradient will depend on the specific species being separated.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
-
ICP-MS Conditions:
-
Monitored Isotope: Monitor the molybdenum isotope at m/z 98 (or other abundant isotopes like 95 or 96).
-
Nebulizer and Spray Chamber: Use a nebulizer and spray chamber suitable for the introduction of high-salt mobile phases.
-
Gas Flows and Power: Optimize plasma conditions (e.g., nebulizer gas flow, auxiliary gas flow, and plasma power) for maximum molybdenum sensitivity.
-
-
Data Analysis: Identify and quantify the different molybdenum species based on their retention times and the corresponding ICP-MS signal intensity.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: pH-dependent speciation of molybdate in aqueous solution.
Caption: Troubleshooting logic for precipitation in formulations.
References
common impurities in commercial sodium molybdate dihydrate and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O). Common impurities in this reagent can significantly impact experimental outcomes. This guide will help you identify potential issues, understand their causes, and find solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade sodium molybdate dihydrate?
A1: Common impurities include heavy metals (e.g., lead, iron), anions (e.g., chloride, sulfate (B86663), phosphate (B84403), silicate), and ammonium (B1175870). The levels of these impurities can vary between suppliers and batches.
Q2: How can these impurities affect my experiments?
A2: Impurities can have a range of effects, including:
-
Inhibition or alteration of enzyme activity: Heavy metals are known to be potent enzyme inhibitors.
-
Toxicity to cell cultures: Heavy metals and ammonium ions can negatively impact cell viability and growth.
-
Interference with analytical assays: Silicate (B1173343) and phosphate can interfere with colorimetric assays that use molybdate, such as the molybdenum blue method for phosphate determination.
-
Alteration of catalytic activity: The presence of certain ions can affect the performance of molybdenum-based catalysts.
-
Impact on protein crystallization: Impurities can affect crystal nucleation and growth.
Q3: What are the acceptable limits for heavy metal impurities in this compound for pharmaceutical applications?
A3: Regulatory bodies like the United States Pharmacopeia (USP) and the European Medicines Agency (EMA) have established limits for elemental impurities in pharmaceutical products. These limits are based on the permitted daily exposure (PDE) for each element. The concentration limits for components used in drug products are provided in the tables below.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Culture Experiments (e.g., low cell viability, altered morphology, inconsistent growth)
Possible Cause: Impurities in the this compound, such as heavy metals or ammonium, may be exerting toxic effects on the cells.
Troubleshooting Steps:
-
Verify the Purity of Your Reagent: Request a certificate of analysis (CoA) from your supplier for the specific lot of this compound you are using. Compare the impurity levels to the acceptable limits for your application.
-
Test for Ammonium Toxicity: A study on trophoblast cells showed that ammonium molybdate, at a concentration of 1 mM, significantly decreased cell growth and viability compared to sodium molybdate. If your sodium molybdate has a significant ammonium impurity, this could be the source of the problem.
-
Consider Heavy Metal Contamination: Heavy metals can be toxic to cells even at low concentrations.
-
Mitigation Strategy:
-
Purchase a higher purity grade of this compound with lower certified levels of impurities.
-
If ammonium is the suspected issue, ensure your supplier provides material with minimal ammonium content.
-
Perform a dose-response experiment with a new, high-purity batch of sodium molybdate to see if the issue is resolved.
-
Issue 2: Inaccurate or Inconsistent Readings in Phosphate/Silicate Quantification Assays (Molybdenum Blue Method)
Possible Cause: The presence of silicate or phosphate impurities in the sodium molybdate reagent is interfering with the assay. The molybdenum blue method relies on the reaction of molybdate with phosphate (or silicate) to form a colored complex. If the reagent itself is contaminated, it will lead to erroneously high readings.
Troubleshooting Steps:
-
Analyze a Reagent Blank: Prepare a blank sample containing all assay components except your experimental sample (replace with deionized water). A high absorbance reading in the blank indicates contamination of one of the reagents, likely the sodium molybdate.
-
Check the Certificate of Analysis (CoA): Review the CoA for the specified limits of phosphate and silicate.
-
Use a Different Batch or Supplier: Test a new lot of sodium molybdate or one from a different supplier with a guaranteed low silicate and phosphate content.
-
Methodological Adjustments: Some literature suggests that adjusting the acidity and the order of reagent addition can help to minimize silicate interference in phosphate determination.
Quantitative Data Summary
Table 1: Common Impurity Specification Limits for ACS Reagent Grade this compound
| Impurity | Specification Limit |
| Insoluble Matter | ≤ 0.005% |
| Chloride (Cl) | ≤ 0.005% |
| Phosphate (PO₄) | ≤ 5 ppm |
| Sulfate (SO₄) | ≤ 0.015% |
| Ammonium (NH₄) | ≤ 0.001% |
| Heavy Metals (as Pb) | ≤ 5 ppm |
| Iron (Fe) | ≤ 0.001% |
Note: These are typical specifications and may vary by manufacturer. Always refer to the CoA for your specific lot.
Table 2: Selected Elemental Impurity Limits for Components of Oral Drug Products (USP <232>)
| Element | Concentration Limit (µg/g or ppm) |
| Lead (Pb) | 0.5 |
| Arsenic (As) | 1.5 |
| Cadmium (Cd) | 0.5 |
| Mercury (Hg) | 3.0 |
| Molybdenum (Mo) | 300 |
| Nickel (Ni) | 20 |
| Copper (Cu) | 300 |
Source: United States Pharmacopeia. These limits are for components of drug products with a maximum daily dose of ≤10 g/day .
Experimental Protocols
Protocol 1: Detection of Heavy Metals by Atomic Absorption Spectroscopy (AAS)
This protocol provides a general guideline for the determination of heavy metals like lead and iron in this compound.
1. Principle: Atomic Absorption Spectroscopy measures the absorption of light by free atoms in the gaseous state. The concentration of the analyte is proportional to the amount of light absorbed.
2. Instrumentation:
-
Atomic Absorption Spectrometer with appropriate hollow cathode lamps (e.g., for Pb, Fe).
-
Graphite Furnace or Flame atomizer.
3. Reagents:
-
High-purity nitric acid (HNO₃).
-
Deionized water.
-
Certified standard solutions for each metal of interest.
4. Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 1.0 g).
-
Dissolve the sample in a suitable volume of deionized water.
-
Acidify the solution with high-purity nitric acid to a final concentration of 1-2%.
-
Dilute the solution to a known volume (e.g., 100 mL) with deionized water.
5. Analysis:
-
Prepare a series of calibration standards by diluting the certified stock solutions.
-
Aspirate the blank, standards, and sample solution into the AAS instrument.
-
Measure the absorbance for each solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the metal in the sample solution from the calibration curve.
Protocol 2: Determination of Anionic Impurities (Chloride and Sulfate) by Ion Chromatography (IC)
1. Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. The separated ions are then detected by a conductivity detector.
2. Instrumentation:
-
Ion Chromatograph equipped with a guard column, separator column, suppressor, and conductivity detector.
3. Reagents:
-
Deionized water (reagent grade).
-
Eluent solution (e.g., a solution of sodium carbonate and sodium bicarbonate).
-
Certified standard solutions for chloride and sulfate.
4. Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a known volume of deionized water to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
5. Analysis:
-
Prepare a series of calibration standards by diluting the certified stock solutions.
-
Inject the blank, standards, and prepared sample into the ion chromatograph.
-
Record the chromatograms and the peak areas for chloride and sulfate.
-
Create a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Calculate the concentration of chloride and sulfate in the sample based on the calibration curve.
Visualizations
Validation & Comparative
A Comparative Guide: Sodium Molybdate vs. Ammonium Molybdate as a Molybdenum Source for Research and Drug Development
For researchers, scientists, and drug development professionals, the choice of a molybdenum source is critical for applications ranging from cell culture and enzyme studies to the synthesis of novel therapeutics. Both sodium molybdate (B1676688) (Na₂MoO₄) and ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) are common sources of the essential trace element molybdenum, yet their distinct physicochemical properties and biological effects can significantly impact experimental outcomes. This guide provides an objective comparison of these two compounds, supported by experimental data, to inform the selection of the most appropriate molybdenum source for specific research and development needs.
Key Differences at a Glance
| Feature | Sodium Molybdate (Na₂MoO₄) | Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) |
| Molar Mass | 205.92 g/mol (anhydrous) | 1235.86 g/mol (tetrahydrate) |
| Molybdenum Content | ~46.6% | ~54.3% |
| Solubility in Water | Highly soluble[1] | Less soluble than sodium molybdate[1] |
| Effect on pH | Neutral to slightly alkaline | Can become acidic in solution |
| Toxicity in Cell Culture | Generally lower toxicity[2][3] | Higher toxicity, especially at concentrations ≥ 1 mM[2][3] |
| Primary Use in Agriculture | Direct application as a fertilizer[1] | Precursor for other molybdenum compounds[1] |
| Use as a Catalyst | Less common, precursor to catalysts[1] | More common in various chemical reactions[1] |
| Use as a Corrosion Inhibitor | Widely used[1] | Less commonly used than sodium molybdate[1] |
Performance in Biological Systems: A Focus on Cell Culture
The selection of a molybdenum source for cell culture media is crucial, as it can influence cell viability, growth, and the proper functioning of molybdoenzymes. Experimental evidence strongly suggests that sodium molybdate is the superior choice for most in vitro applications due to its lower toxicity profile.
A study on the human trophoblast cell line HTR8-SVneo demonstrated that sodium molybdate did not significantly affect cell growth or viability at concentrations up to 1 mM.[2][3] In contrast, ammonium molybdate at a concentration of 1 mM significantly decreased both cell growth and viability.[2][3] This increased toxicity of ammonium molybdate is likely attributable to the ammonium ion, which can lead to intracellular acidification and inhibit cell growth at high concentrations.[2]
Table 1: Effect of Molybdenum Source on HTR8-SVneo Cell Viability
| Concentration | Sodium Molybdate (% Cell Viability) | Ammonium Molybdate (% Cell Viability) |
| 10 nM | No significant effect | No significant effect |
| 100 nM | No significant effect | No significant effect |
| 1 µM | No significant effect | Non-significant decrease |
| 500 µM | No significant effect | Significant decrease (p < 0.05) |
| 1 mM | No significant effect | Significant decrease to below 50% (p < 0.0001) |
Data summarized from a study on HTR8-SVneo cells after 24 hours of incubation.[2]
Furthermore, the study revealed that ammonium molybdate exposure led to the downregulation of key antioxidant genes, including NFE2L2, SOD1, and SOD2, suggesting an inflammatory response.[2] Conversely, sodium molybdate was shown to affect the gene and protein levels of molybdoenzymes, as well as antioxidant and angiogenic molecules, without inducing a significant toxic effect.[2]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of sodium molybdate and ammonium molybdate on cultured cells.
1. Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Sodium molybdate and ammonium molybdate stock solutions (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
2. Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of sodium molybdate and ammonium molybdate in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the molybdenum compounds. Include untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Superoxide (B77818) Dismutase (SOD) Activity Assay
This protocol measures the activity of the antioxidant enzyme SOD in cell lysates after exposure to molybdenum compounds.
1. Materials:
-
Cell lysates from cells treated with sodium molybdate or ammonium molybdate
-
SOD assay kit (commercially available kits typically contain a water-soluble tetrazolium salt, xanthine (B1682287) oxidase, and a buffer system)
-
Microplate reader
2. Procedure:
-
Prepare cell lysates from treated and untreated cells according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of each lysate to normalize the SOD activity.
-
Add the cell lysate samples to the wells of a 96-well plate.
-
Add the reaction solution containing the tetrazolium salt and xanthine to each well.
-
Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals, leading to the reduction of the tetrazolium salt and a color change. SOD in the sample will inhibit this reaction.
-
Immediately measure the change in absorbance over time at the wavelength specified by the kit manufacturer (e.g., 450 nm).
-
Calculate the SOD activity based on the rate of inhibition of the colorimetric reaction, normalized to the protein concentration of the lysate.
Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of changes in the expression of target genes (e.g., antioxidant enzymes) in response to molybdenum treatment.
1. Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers for target genes (e.g., SOD1, SOD2, CAT) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
2. Procedure:
-
Treat cells with various concentrations of sodium molybdate and ammonium molybdate for a specified time.
-
Isolate total RNA from the treated and untreated cells using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions by combining the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reactions in a real-time PCR instrument using an appropriate thermal cycling program.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizing Molybdenum's Role: Pathways and Workflows
To better understand the biological context of molybdenum and the experimental design for its study, the following diagrams are provided.
Applications in Drug Development
The choice between sodium molybdate and ammonium molybdate can also be relevant in pharmaceutical development. Molybdenum-containing compounds have been investigated for their therapeutic potential, including as anticancer agents.[4]
-
Catalysis in API Synthesis: Ammonium molybdate is more frequently used as a catalyst in various chemical reactions, including those that could be relevant to the synthesis of active pharmaceutical ingredients (APIs).[1] Its catalytic properties are leveraged in oxidation and other organic transformations.
-
Formulation and Excipients: While less common, molybdenum salts could be considered as trace element supplements in parenteral nutrition formulations.[5] In such applications, the lower toxicity and higher solubility of sodium molybdate would be advantageous. The potential for ammonium ions to affect the pH and stability of a formulation would need to be carefully considered.
Conclusion and Recommendations
Based on the available experimental data, sodium molybdate is the recommended source of molybdenum for most research applications involving cell culture and other in vitro biological systems. Its higher solubility and, most importantly, its lower cytotoxicity compared to ammonium molybdate, ensure more reliable and reproducible experimental results that are not confounded by cellular stress or death induced by the molybdenum source itself.
For applications in chemical catalysis, ammonium molybdate may be the preferred choice due to its established role in various industrial and laboratory-scale reactions.
In the context of drug development, the selection will be highly application-specific. For parenteral formulations requiring molybdenum supplementation, the favorable safety profile of sodium molybdate makes it the more suitable candidate. For use as a catalyst in API synthesis, the catalytic efficacy of ammonium molybdate for the specific reaction would be the primary determinant.
Ultimately, the choice between these two molybdenum sources should be made after careful consideration of the specific experimental or manufacturing requirements, with a particular emphasis on the potential impact of the cation (sodium vs. ammonium) on the system under investigation. Further quantitative studies directly comparing their efficacy in applications such as in vitro enzyme reconstitution and recombinant protein production would be valuable additions to the field.
References
- 1. meghachem.org [meghachem.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Molybdenum Supplementation in the Form of Ammonium and Sodium Salts on Trophoblast Cell Physiology and Gene Expression In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
A Comparative Guide to Sodium Molybdate and Sodium Tungstate for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme kinetics and drug discovery, the selection of an appropriate inhibitor is paramount for elucidating enzymatic mechanisms and for the development of novel therapeutics. Sodium molybdate (B1676688) (Na₂MoO₄) and sodium tungstate (B81510) (Na₂WO₄) are two inorganic compounds frequently employed in enzyme inhibition studies, particularly for their effects on phosphatases and molybdoenzymes. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Differences
| Feature | Sodium Molybdate (Na₂MoO₄) | Sodium Tungstate (Na₂WO₄) |
| Primary Target Class | Phosphatases, ATP-sulfurylases | Phosphatases, Molybdoenzymes |
| Potency (Phosphatases) | Moderate inhibitor | Potent inhibitor |
| Mechanism (Molybdoenzymes) | Essential cofactor component | Competitive inhibitor |
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of sodium molybdate and sodium tungstate have been quantitatively assessed on various enzymes. The following table summarizes key inhibition constants (IC₅₀ and Kᵢ), providing a direct comparison of their potency. Lower values indicate greater inhibitory strength.
| Enzyme | Inhibitor | IC₅₀ | Kᵢ | Inhibition Type | Source |
| Activated Sludge-Associated Alkaline Phosphatase (pH 7.5) | Sodium Tungstate | 2.5 µM | Not Reported | Not Reported | [1] |
| Sodium Molybdate | 41.4 µM | Not Reported | Not Reported | [1] | |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | Phosphotungstate | Not Reported | 0.06 - 1.2 µM | Competitive | [2] |
| Phosphomolybdate | Not Reported | 0.06 - 1.2 µM | Competitive | [2] | |
| E. coli Alkaline Phosphatase | Sodium Tungstate | Not Reported | WO₄²⁻ > MoO₄²⁻ | Not Reported | [3] |
| Sodium Molybdate | Not Reported | WO₄²⁻ > MoO₄²⁻ | Not Reported | [3] | |
| Potato Acid Phosphatase | Sodium Tungstate | Not Reported | WO₄²⁻ > MoO₄²⁻ (Kᵢ values are ~3 orders of magnitude lower than for alkaline phosphatase) | Not Reported | [3] |
| Sodium Molybdate | Not Reported | WO₄²⁻ > MoO₄²⁻ (Kᵢ values are ~3 orders of magnitude lower than for alkaline phosphatase) | Not Reported | [3] |
Note: Data for phosphotungstate and phosphomolybdate are included as they are structurally related to tungstate and molybdate ions, respectively, and provide insight into their potent inhibition of protein tyrosine phosphatases.
In-Depth Comparison: Mechanism of Action
Phosphatase Inhibition
Both sodium molybdate and sodium tungstate are effective inhibitors of a broad range of phosphatases, including acid and alkaline phosphatases. Their inhibitory activity stems from the structural similarity of the molybdate (MoO₄²⁻) and tungstate (WO₄²⁻) tetrahedral oxyanions to the phosphate (B84403) (PO₄³⁻) group. This allows them to bind to the active site of phosphatases, acting as competitive inhibitors.
Experimental data consistently demonstrates that sodium tungstate is a more potent inhibitor of phosphatases than sodium molybdate . As shown in the table above, the IC₅₀ value for tungstate against activated sludge-associated alkaline phosphatase is approximately 16-fold lower than that of molybdate.[1] Similarly, for both E. coli alkaline phosphatase and potato acid phosphatase, the inhibitory potency follows the order of tungstate > molybdate.[3] This suggests that tungstate has a higher affinity for the active site of these enzymes.
Inhibition of Molybdoenzymes: The Case of Xanthine (B1682287) Oxidase
Xanthine oxidase is a key enzyme in purine (B94841) metabolism and a classic example of a molybdoenzyme, meaning it requires a molybdenum cofactor (Moco) for its catalytic activity. In this context, the roles of sodium molybdate and sodium tungstate are distinct and contrasting.
-
Sodium Molybdate is not an inhibitor of xanthine oxidase but rather a crucial component for its function. The molybdenum atom in the active site is directly involved in the catalytic mechanism of oxidizing hypoxanthine (B114508) to xanthine and then to uric acid.
The following diagram illustrates the differential effects of molybdate and tungstate on a generic molybdoenzyme like xanthine oxidase.
Experimental Protocols
The following is a detailed protocol for a colorimetric acid phosphatase inhibition assay using p-nitrophenyl phosphate (pNPP) as a substrate. This method can be adapted to compare the inhibitory effects of sodium molybdate and sodium tungstate.
Materials:
-
Acid phosphatase (e.g., from potato or wheat germ)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Citrate (B86180) buffer (0.1 M, pH 4.8)
-
Sodium molybdate (stock solution, e.g., 10 mM)
-
Sodium tungstate (stock solution, e.g., 10 mM)
-
Sodium hydroxide (B78521) (NaOH, 0.1 M) as a stop solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of acid phosphatase in citrate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a working solution of pNPP in citrate buffer. A common starting concentration is 5 mM.
-
Prepare a series of dilutions of sodium molybdate and sodium tungstate in citrate buffer to cover a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Control (No Inhibitor): 50 µL citrate buffer + 25 µL acid phosphatase solution.
-
Inhibitor Wells: 50 µL of each inhibitor dilution + 25 µL acid phosphatase solution.
-
Blank (No Enzyme): 75 µL citrate buffer.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 25 µL of the pNPP working solution to all wells (except the blank).
-
Mix the contents of the wells gently.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 0.1 M NaOH to each well. The addition of NaOH will also cause the p-nitrophenol product to develop a yellow color.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for both sodium molybdate and sodium tungstate.
-
The following diagram outlines the experimental workflow for this assay.
Conclusion and Recommendations
Both sodium molybdate and sodium tungstate are valuable tools for enzyme inhibition studies. The choice between them depends critically on the target enzyme and the research objective.
-
For studies involving phosphatases , sodium tungstate is the more potent inhibitor and is recommended when a strong inhibitory effect is desired.
-
For investigating molybdoenzymes such as xanthine oxidase, sodium tungstate should be used as a competitive inhibitor to probe the role of the molybdenum cofactor. Conversely, sodium molybdate would be used to reconstitute the active enzyme from its apo-form.
Researchers should carefully consider the quantitative data and mechanistic differences outlined in this guide to select the most appropriate inhibitor for their experimental needs, ensuring the generation of robust and meaningful results.
References
A Comparative Guide to Phosphate Detection: Validation of the Molybdenum Blue Method Using Sodium Molybdate
For researchers, scientists, and drug development professionals, accurate quantification of phosphate (B84403) is crucial in a multitude of biological and chemical assays. This guide provides a comprehensive validation of the widely-used molybdenum blue method, specifically utilizing sodium molybdate (B1676688), and compares its performance against common alternative techniques. Experimental data is presented to support an objective analysis of each method's strengths and limitations.
The molybdenum blue method stands as a robust and sensitive colorimetric assay for the determination of orthophosphate. The fundamental principle of this method involves a two-step reaction. Initially, in an acidic environment, orthophosphate ions react with a molybdate salt, such as sodium molybdate, to form a phosphomolybdate complex. This complex is subsequently reduced by a reducing agent, resulting in the formation of a intensely colored blue complex, known as molybdenum blue. The intensity of this blue color, which is directly proportional to the phosphate concentration, is then measured spectrophotometrically.
Performance Comparison of Phosphate Detection Methods
To validate the efficacy of the molybdenum blue method with sodium molybdate, a comparative analysis was conducted against three common alternative methods: the vanadomolybdate method, ion chromatography, and an enzymatic assay. The key performance metrics evaluated were the limit of detection (LOD), linearity range, and susceptibility to common interfering substances.
| Method | Principle | Limit of Detection (LOD) | Linearity Range | Common Interferences |
| Molybdenum Blue (Sodium Molybdate) | Colorimetric; formation of a reduced phosphomolybdate complex. | ~0.004 - 0.06 mg/L[1] | 0.05 - 9 ppm[2] | Silicate (B1173343), Arsenate, Ferric and Ferrous Iron.[3][4] |
| Vanadomolybdate | Colorimetric; formation of a yellow vanadomolybdophosphoric acid complex. | ~0.17 mg/L[5] | Up to 100 mg/L[6] | Ferrous Iron, Silica (can be minimized by controlling acidity).[5][7] |
| Ion Chromatography (IC) | Separation of ions based on their affinity for a stationary phase. | ~0.01 mg/L[8] | Wide range, dependent on column and detector. | High concentrations of other anions can interfere with peak separation. |
| Enzymatic Assay | Enzyme-catalyzed reaction where phosphate is a limiting substrate, leading to a measurable product. | Dependent on the specific enzyme system. | Typically narrower than colorimetric methods. | Substrate specificity is high, minimizing interference from other ions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the selection of the most appropriate method for specific research needs.
Molybdenum Blue Method Protocol (using Sodium Molybdate)
1. Reagent Preparation:
-
Sodium Molybdate Solution: Dissolve a specific amount of sodium molybdate (Na₂MoO₄) in distilled water. The exact concentration may need optimization depending on the desired sensitivity.
-
Acidic Solution: Typically, a solution of sulfuric acid (H₂SO₄) is used to provide the necessary acidic environment.
-
Reducing Agent: A fresh solution of a reducing agent such as ascorbic acid, stannous chloride, or hydrazine (B178648) hydrate (B1144303) should be prepared.[2]
-
Phosphate Standard Solutions: Prepare a series of standard phosphate solutions of known concentrations for calibration.
2. Assay Procedure:
-
To a known volume of the sample (and each standard), add the acidic solution.
-
Add the sodium molybdate solution and mix thoroughly.
-
Add the reducing agent and mix again.
-
Allow the color to develop for a specific time at a controlled temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for molybdenum blue (typically around 870-880 nm).[2]
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the phosphate concentration in the sample from the calibration curve.
Vanadomolybdate Method Protocol
1. Reagent Preparation:
-
Vanadate-Molybdate Reagent: This is a combined reagent prepared by dissolving ammonium (B1175870) metavanadate (NH₄VO₃) and ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in an acidic solution, typically nitric acid (HNO₃).[6][9]
2. Assay Procedure:
-
Add a specific volume of the vanadate-molybdate reagent to a known volume of the sample (and each standard).
-
Allow the yellow color to develop for a set amount of time (e.g., 10 minutes).[10]
-
Measure the absorbance of the solution at a wavelength of 470 nm.[10]
-
Construct a calibration curve and determine the sample's phosphate concentration.
Ion Chromatography (IC) Protocol
1. Sample Preparation:
-
Samples may require filtration through a 0.45 µm filter to remove particulates.
-
For total phosphorus determination, a digestion step with an oxidizing agent (e.g., persulfate) is necessary to convert all phosphorus forms to orthophosphate.[8]
2. Instrumental Analysis:
-
Set up the ion chromatograph with an appropriate anion-exchange column and a suppressed conductivity detector.
-
Use a suitable eluent, such as a carbonate/bicarbonate or hydroxide (B78521) solution, to separate the anions.[11]
-
Inject the prepared sample and standards into the IC system.
-
Identify and quantify the phosphate peak based on its retention time and peak area compared to the standards.
Enzymatic Assay Protocol
1. Principle:
-
These assays utilize enzymes for which inorganic phosphate is a rate-limiting substrate. For example, the reaction can be coupled to the production of a chromogenic or fluorescent product. A common system involves phosphorylase a, phosphoglucomutase, and glucose-6-phosphate dehydrogenase, where the formation of NADPH is proportional to the phosphate concentration and is measured at 340 nm.[12][13]
2. General Procedure:
-
Prepare a reaction mixture containing the necessary enzymes, substrates (excluding phosphate), and cofactors in a suitable buffer.
-
Add the sample (and standards) to initiate the reaction.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Measure the signal (e.g., absorbance or fluorescence) of the product.
-
Determine the phosphate concentration from a calibration curve.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the chemical reaction pathway of the molybdenum blue method and the general experimental workflow for phosphate detection.
Conclusion
The validation data confirms that the molybdenum blue method using sodium molybdate is a highly sensitive and reliable technique for phosphate detection. Its primary advantages are its low limit of detection and straightforward protocol. However, researchers must be mindful of potential interferences from silicate and arsenate, particularly in environmental samples.
The vanadomolybdate method offers a wider linear range, making it suitable for samples with higher phosphate concentrations, though with lower sensitivity. Ion chromatography provides excellent specificity and the ability to analyze multiple anions simultaneously, but at a higher instrumental cost and with more complex sample preparation. Enzymatic assays offer high specificity, which is advantageous in complex biological matrices, but may have a more limited linear range and can be more expensive.
The choice of method should be guided by the specific requirements of the assay, including the expected phosphate concentration range, the sample matrix, and the available instrumentation. For many routine applications in research and drug development, the molybdenum blue method remains a cost-effective and highly effective choice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lovibond.com [lovibond.com]
- 7. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 10. Vanadate-molybdate method — Measuring phosphate with the colorimeter [public.iorodeo.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Corrosion Inhibitors for Cooling Water Systems
For Researchers, Scientists, and Drug Development Professionals
The pervasive issue of corrosion in industrial cooling water systems necessitates the use of effective inhibitors to maintain operational efficiency and prevent costly equipment failure. While sodium molybdate (B1676688) has long been a staple corrosion inhibitor, a growing emphasis on environmental concerns and cost-effectiveness has spurred the development and adoption of various alternatives. This guide provides a comprehensive comparison of prominent alternative corrosion inhibitors, supported by experimental data, to aid in the selection of the most suitable treatment program.
Performance Comparison of Corrosion Inhibitors
The selection of an appropriate corrosion inhibitor is contingent on a multitude of factors including the metallurgy of the system, the chemical composition of the cooling water, operating temperatures, and environmental regulations. The following table summarizes the performance of several key alternatives to sodium molybdate.
| Inhibitor Class | Examples | Typical Dosage | Inhibition Efficiency (%) | Advantages | Disadvantages |
| Molybdates | Sodium Molybdate | 200-400 ppm (alone)[1], 300 ppm (in blend)[1][2] | ~90% (alone), up to 96% (with zinc phosphonate)[1] | Environmentally friendly, effective in the presence of oxygen[2]. | Can be expensive, may require higher concentrations when used alone[1]. |
| Nitrites | Sodium Nitrite | 700-1800 ppm[3][4] | Comparable to chromates | Effective in deaerated environments, does not require dissolved oxygen[2][3]. | Can promote microbiological growth, under-dosing can lead to pitting corrosion[3]. |
| Phosphonates | Zinc Phosphonate (B1237965), HEDP, PBTC | 20-50 ppm[1] | Up to 96% (with sodium molybdate)[1] | Low toxicity, high stability, effective at low concentrations[1]. | Performance can be affected by water hardness. |
| Phosphates | Orthophosphates, Polyphosphates | Varies | Varies | Widely used, can be synergistic with other inhibitors[5]. | Can contribute to scaling if not properly controlled[5]. |
| Silicates | Sodium Silicate (B1173343) | 50-100 ppm (as SiO2)[4] | Varies | Effective for multi-metal protection, including aluminum[4]. | Can form silicate scales at high concentrations or pH. |
| Azoles | Tolyltriazole (B104456) (TTA), Benzotriazole (BZT) | 10 ppm (in blend)[2] | Varies | Excellent for protecting copper and its alloys[2]. | Can be degraded by high levels of halogens[5]. |
| Organic Inhibitors | Gluconate | Varies | Varies | Environmentally friendly, can reduce the required amount of other inhibitors[6]. | Performance can be system-dependent. |
Synergistic Effects of Inhibitor Blends
Research has consistently shown that blends of different corrosion inhibitors can offer superior protection through synergistic effects, often at lower overall concentrations.
A notable example is the combination of sodium molybdate and zinc phosphonate. A study demonstrated that while 4000 ppm of sodium molybdate alone or 20 ppm of zinc phosphonate alone were required for optimal performance, a blend of just 300 ppm of sodium molybdate with 50 ppm of zinc phosphonate achieved a remarkable 96% inhibition efficiency on mild steel.[1] This synergy is attributed to the formation of a protective film on the metal surface.[1]
Similarly, a combination of molybdate, nitrite, and tolyltriazole (TTA) has been found to be as effective as the more toxic chromate-based inhibitors.[2] A formulation of 300 ppm molybdate, 300 ppm nitrite, and 10 ppm TTA provided excellent protection for both carbon steel and copper alloys, even in the presence of contaminants like chlorides and sulfates.[2]
Experimental Protocols
The evaluation of corrosion inhibitor performance relies on standardized experimental methodologies. Two common techniques are detailed below.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Pre-weighed metal coupons, representative of the system's metallurgy, are cleaned and polished.
-
Immersion: The coupons are immersed in the cooling water, both with and without the inhibitor, for a specified duration (e.g., 5 days) and under controlled conditions of temperature and agitation.[7]
-
Cleaning: After immersion, the coupons are removed, and any corrosion products are cleaned off according to standard procedures (e.g., using an appropriate acid solution).
-
Final Weighing: The coupons are dried and re-weighed.
-
Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate, typically expressed in mils per year (mpy) or grams per square meter per day (gmd).[7] The inhibitor efficiency is then calculated as the percentage reduction in the corrosion rate in the presence of the inhibitor compared to the uninhibited solution.
Electrochemical Techniques: Potentiodynamic Polarization
This method provides insights into the corrosion mechanism (anodic, cathodic, or mixed inhibition) and allows for rapid determination of corrosion rates.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum).
-
Electrolyte: The cooling water, with and without the inhibitor, serves as the electrolyte.
-
Polarization Scan: The potential of the working electrode is scanned over a range around the open-circuit potential, and the resulting current is measured.
-
Data Analysis: The resulting polarization curve (a plot of potential versus the logarithm of current density) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The Icorr is directly proportional to the corrosion rate. A shift in Ecorr can indicate whether the inhibitor is primarily anodic or cathodic.
Corrosion Inhibition Mechanisms and Experimental Workflow
The following diagrams illustrate the general mechanisms of corrosion inhibition and a typical workflow for evaluating inhibitors.
Caption: General mechanisms of anodic and cathodic corrosion inhibition on a metal surface.
Caption: A typical workflow for the evaluation and selection of corrosion inhibitors.
Logical Selection of a Corrosion Inhibitor
The choice of a corrosion inhibitor is a multi-faceted decision that extends beyond mere performance. The following logical diagram outlines key considerations in the selection process.
Caption: A decision-making framework for selecting a suitable corrosion inhibitor.
References
comparative study of different molybdenum compounds in catalysis
A Comparative Guide to Molybdenum Compounds in Catalysis
Molybdenum, a versatile transition metal, forms a wide array of compounds that exhibit remarkable catalytic activity across a spectrum of chemical transformations. This guide provides a comparative analysis of various molybdenum-based catalysts, focusing on their performance in key industrial and laboratory-scale reactions. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into catalyst selection and experimental design.
Performance Comparison of Molybdenum Catalysts
The efficacy of a catalyst is paramount in chemical synthesis. This section presents a comparative overview of different molybdenum compounds in several key catalytic reactions, with performance data summarized in tables for clarity.
Alkene Epoxidation
Epoxidation, the conversion of alkenes to epoxides, is a fundamental transformation in organic synthesis, providing valuable intermediates for the production of fine chemicals and pharmaceuticals. Molybdenum compounds are among the most effective catalysts for this reaction, particularly with hydroperoxide oxidants.
A range of homogeneous molybdenum complexes, including molybdenum hexacarbonyl (Mo(CO)₆) and bis(acetylacetonato)dioxomolybdenum(VI) (MoO₂(acac)₂), have been extensively studied.[1] The catalytic activity is significantly influenced by the ligand environment around the molybdenum center. For instance, cis-[MoO₂L₂] complexes derived from Schiff base ligands have demonstrated high reactivity.[1] Heterogeneous catalysts, such as molybdenum oxides supported on various materials like silica (B1680970) (SiO₂) and graphene oxide, have also been developed to facilitate catalyst recovery and reuse.[1]
| Catalyst System | Alkene | Oxidant | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reference |
| [MoO₂(L³OMe)(MeOH)] | Cyclooctene | TBHP in decane | ~95 | >99 | - | [2] |
| [MoO₂(L⁴OMe)(MeOH)] | Cyclooctene | TBHP in decane | ~98 | >99 | - | [2] |
| [Cp*₂Mo₂O₅] | Cyclooctene | TBHP in decane | >95 | >98 | - | [3] |
| PAF-30-dpa-Mo | Cyclohexene | TBHP | 98.9 | 99.0 | 1188 | [4] |
| PAF-30-dpcl-Mo | Cyclohexene | TBHP | 99.0 | 99.0 | 1188 | [4] |
| PAF-30-AA-Mo | Cyclohexene | TBHP | 80.5 | 99.0 | 966 | [4] |
| PBI.Mo | 1,7-octadiene | TBHP | - | - | - | [5] |
| PBI.Mo | 1,5-hexadiene | TBHP | - | - | - | [5] |
Note: TOF (Turnover Frequency) values are often highly dependent on reaction conditions and may not be reported in all studies. TBHP refers to tert-butyl hydroperoxide.
Hydrodesulfurization (HDS)
Hydrodesulfurization is a critical process in the petroleum refining industry to remove sulfur from fuels, thereby reducing sulfur dioxide emissions. Molybdenum sulfides, often promoted with cobalt or nickel and supported on alumina (B75360) (Al₂O₃), are the workhorses for this application. The structure of the MoS₂ slabs and the nature of the promoter atoms are crucial for catalytic activity.
The catalytic performance of Ni-MoS₂ catalysts is influenced by the preparation method, with hydrothermal treatment and calcination conditions affecting the morphology and stacking of MoS₂ layers, as well as the concentration of sulfur vacancies, which are believed to be active sites.[6][7][8][9]
| Catalyst | Feedstock | Reaction Temperature (°C) | HDS Conversion (%) | Reference |
| H-NiMo-150-400 | Dibenzothiophene | 320 | 94.7 | [6][7][8][9] |
| Ni-Mo-W/Al₂O₃-CeO₂ | Dibenzothiophene | 340 | ~98 | [10] |
| Co-Mo/Al₂O₃ | Thiophene | - | - | [11] |
| Ni-Mo/CNH | Heavy Gas Oil | - | - | [12] |
Alcohol Oxidation
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Molybdenum complexes have shown promise as catalysts for this transformation, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[13][14] The catalytic activity can be tuned by modifying the ligands attached to the molybdenum center.
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |
| Mononuclear Mo(VI) hydrazonato complexes | Carveol | H₂O₂ | 84-91 | 41-44 | [13][14] |
| Polynuclear Mo(VI) hydrazonato complexes | Carveol | H₂O₂ | 84-91 | 41-44 | [13][14] |
| cis-Dioxomolybdenum(VI) ONO Complexes | Various alcohols | H₂O₂ | Good conversion | High selectivity to aldehydes | [15] |
Methanol Oxidation to Formaldehyde
The industrial production of formaldehyde, a vital chemical building block, is predominantly carried out through the selective oxidation of methanol. Iron molybdate (B1676688) catalysts, typically a mixture of Fe₂(MoO₄)₃ and MoO₃, are the industry standard for this process.[16][17] The Mo/Fe atomic ratio is a critical parameter influencing the catalyst's activity and selectivity. An excess of molybdenum is generally considered beneficial for catalyst performance and stability.[16]
| Catalyst | Methanol Conversion (%) | Formaldehyde Selectivity (%) | Reference |
| Fresh Iron Molybdate (FeMo-F) | 95.6 | 89.8 | [18] |
| Spent Iron Molybdate (FeMo-S) | 86.4 | 94.6 | [18] |
| Regenerated Iron Molybdate (FeMo-R, Mo/Fe=2.5) | >99.9 | 89.3 | [18] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for advancing catalytic science. This section provides outlines of common procedures for the synthesis of molybdenum-based catalysts and their application in catalytic reactions.
Synthesis of a Homogeneous Epoxidation Catalyst: Bis(acetylacetonato)dioxomolybdenum(VI) (MoO₂(acac)₂)
This procedure describes the synthesis of a common molybdenum precursor and catalyst for epoxidation.[2][19]
Materials:
-
Molybdenum trioxide (MoO₃)
-
Acetylacetone (Hacac)
-
Deionized water
Procedure:
-
A suspension of molybdenum trioxide in deionized water is prepared in a round-bottom flask equipped with a reflux condenser.
-
Acetylacetone is added to the suspension.
-
The mixture is heated to reflux with vigorous stirring for a specified period, typically several hours, during which the solid MoO₃ reacts to form the soluble MoO₂(acac)₂ complex.
-
The hot solution is filtered to remove any unreacted MoO₃.
-
The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
The resulting yellow crystals of MoO₂(acac)₂ are collected by filtration, washed with cold deionized water, and dried under vacuum.
Synthesis of a Heterogeneous Hydrodesulfurization Catalyst: Supported Ni-Mo Sulfide (B99878)
This protocol outlines a typical wet impregnation method for preparing a supported Ni-Mo HDS catalyst.
Materials:
-
γ-Alumina (γ-Al₂O₃) support
-
Ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Deionized water
Procedure:
-
The γ-alumina support is dried in an oven to remove adsorbed water.
-
An aqueous solution of ammonium heptamolybdate is prepared.
-
An aqueous solution of nickel nitrate hexahydrate is prepared separately.
-
The two solutions are mixed to form the impregnation solution.
-
The dried γ-alumina support is added to the impregnation solution, and the mixture is agitated to ensure uniform wetting.
-
The impregnated support is aged for a specified time, followed by drying in an oven at a controlled temperature (e.g., 120 °C) to remove the solvent.
-
The dried material is then calcined in air at a high temperature (e.g., 500 °C) to decompose the precursors and form the mixed metal oxides on the support surface.
-
The final step is sulfidation, where the calcined catalyst is treated with a mixture of H₂S and H₂ at elevated temperatures to convert the metal oxides to the active sulfide phases.
General Procedure for Catalytic Alkene Epoxidation
This procedure describes a typical batch reaction for the epoxidation of an alkene using a molybdenum catalyst and a hydroperoxide oxidant.[2]
Materials:
-
Alkene (e.g., cyclooctene)
-
Molybdenum catalyst
-
Oxidant (e.g., tert-butyl hydroperoxide in decane)
-
Solvent (if required)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
The alkene, solvent (if used), and internal standard are charged into a reaction vessel equipped with a magnetic stirrer and a condenser.
-
The molybdenum catalyst is added to the mixture.
-
The reaction vessel is heated to the desired temperature.
-
The oxidant is then added to the reaction mixture to initiate the reaction.
-
Samples are withdrawn at regular intervals and analyzed by gas chromatography (GC) to monitor the conversion of the alkene and the formation of the epoxide.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms of catalytic reactions is key to developing more efficient and selective catalysts. This section provides diagrams for key catalytic cycles and experimental workflows using the DOT language for Graphviz.
Catalytic Cycle for Alkene Epoxidation (Sharpless Mechanism)
The Sharpless mechanism is a widely accepted model for the epoxidation of alkenes catalyzed by high-valent metal oxo complexes with alkyl hydroperoxides.
Caption: Catalytic cycle for molybdenum-catalyzed alkene epoxidation via the Sharpless mechanism.
Catalytic Cycle for Olefin Metathesis (Chauvin Mechanism)
The Chauvin mechanism describes the metal-carbene mediated pathway for olefin metathesis, a powerful carbon-carbon double bond forming reaction.[20][21]
Caption: The Chauvin mechanism for olefin metathesis catalyzed by a metal carbene complex.
Experimental Workflow for Catalyst Performance Evaluation
This diagram illustrates a typical workflow for the synthesis, characterization, and testing of a heterogeneous molybdenum catalyst.
Caption: A generalized experimental workflow for the evaluation of heterogeneous molybdenum catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Performance of Ni–MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the Performance of Ni-MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. raco.cat [raco.cat]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ionicviper.org [ionicviper.org]
- 20. nobelprize.org [nobelprize.org]
- 21. apexmolecular.com [apexmolecular.com]
A Comparative Guide to Assessing the Purity of Sodium Molybdate Dihydrate: XRD vs. TGA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA) for assessing the purity of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O). It also explores alternative and complementary analytical techniques, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research and development needs.
Introduction
Sodium molybdate dihydrate is a crucial inorganic compound with diverse applications, including as a reagent in analytical chemistry, a corrosion inhibitor, and a micronutrient in agriculture and dietary supplements. In pharmaceutical and drug development, its purity is of paramount importance to ensure product quality, safety, and efficacy. This guide details the principles and practical applications of XRD and TGA in determining the purity of this compound, providing a comparative analysis to assist in method selection and data interpretation.
Principle of Purity Assessment by XRD and TGA
X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides information about the crystallographic structure of a material. For purity assessment, XRD can:
-
Confirm the identity of this compound by matching its diffraction pattern to a known standard.
-
Detect crystalline impurities , as they will produce their own unique diffraction patterns. The detection limit for crystalline impurities is typically around 1-5% by weight.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is primarily used to:
-
Determine the water of hydration , ensuring it corresponds to the dihydrate form. Deviations can indicate the presence of anhydrous or other hydrated forms.
-
Identify volatile impurities that decompose or evaporate at temperatures different from the dehydration of the target compound.
Comparative Analysis of XRD and TGA
| Feature | X-ray Diffraction (XRD) | Thermogravimetric Analysis (TGA) |
| Principle | Analyzes crystal structure | Measures mass change with temperature |
| Information Provided | Phase identification, presence of crystalline impurities | Water content, presence of volatile impurities, thermal stability |
| Detection Limit | ~1-5% for crystalline impurities | Dependent on the mass change of the impurity |
| Strengths | Highly specific for crystalline phases | Quantitative for water and volatile content |
| Limitations | Cannot detect amorphous impurities | Cannot identify the nature of the mass loss without coupling to other techniques |
| Sample Preparation | Grinding to a fine powder is crucial | Minimal sample preparation required |
Experimental Data and Interpretation
X-ray Diffraction (XRD) Analysis
An XRD pattern of high-purity this compound will exhibit sharp, well-defined peaks at specific 2θ angles that correspond to its known crystal structure (orthorhombic, space group Pbca). The presence of crystalline impurities would result in additional peaks in the diffractogram.
Table 1: Comparison of XRD Data for Pure and Impure this compound
| Sample | 2θ Angles of Major Peaks (°)* | Additional Peaks Observed | Interpretation |
| High-Purity this compound | 12.8, 16.8, 20.6, 25.8, 27.2, 30.1, 32.0 | None | The sample is phase-pure this compound. |
| Impure this compound | 12.8, 16.8, 20.6, 25.8, 27.2, 30.1, 32.0 | 23.5, 28.3, 31.5 | The primary phase is this compound, but the additional peaks indicate the presence of a crystalline impurity (e.g., sodium chloride). |
Peak positions are illustrative and may vary slightly depending on the instrument.
Thermogravimetric Analysis (TGA)
A TGA curve of pure this compound shows a distinct two-step weight loss corresponding to the loss of its two water molecules. The theoretical weight loss for the dihydrate to anhydrous transition is approximately 14.88%.
Table 2: Comparison of TGA Data for Pure and Impure this compound
| Sample | Onset of Dehydration (°C) | Total Weight Loss (%) | Interpretation |
| High-Purity this compound | ~60-80°C | 14.9% | The weight loss corresponds to the theoretical water content of the dihydrate. |
| Impure this compound | ~60-80°C and an additional step at a higher temperature | > 15% | The initial weight loss is consistent with the dihydrate, but the additional weight loss suggests the presence of a volatile or thermally unstable impurity. |
Alternative and Complementary Purity Assessment Methods
While XRD and TGA are powerful tools, a comprehensive purity assessment often benefits from the use of alternative or complementary techniques.
Table 3: Alternative Methods for Purity Assessment of this compound
| Technique | Principle | Information Provided |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, exciting molecular vibrations. | Confirms the presence of molybdate (MoO₄²⁻) and water (O-H) functional groups. Can detect impurities with distinct IR absorption bands. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes the sample and separates the ions based on their mass-to-charge ratio. | Provides highly sensitive and quantitative analysis of elemental impurities, particularly heavy metals. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. | Can detect phase transitions and determine melting points, which can be affected by impurities. |
Experimental Protocols
XRD Sample Preparation and Analysis
-
Sample Preparation :
-
Grind a small amount (typically 0.5-1.0 g) of the this compound sample to a fine powder (particle size < 10 µm) using an agate mortar and pestle. This is crucial to ensure random orientation of the crystallites.
-
Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.
-
-
Instrument Parameters (Typical) :
-
X-ray Source : Cu Kα (λ = 1.5406 Å)
-
Voltage and Current : 40 kV and 40 mA
-
Scan Range (2θ) : 10° to 80°
-
Step Size : 0.02°
-
Scan Speed : 2°/minute
-
-
Data Analysis :
-
Identify the peaks in the diffractogram and compare their 2θ positions and relative intensities to a standard reference pattern for this compound (e.g., from the ICDD Powder Diffraction File).
-
Search for any additional peaks and attempt to identify the corresponding impurity phase using a crystallographic database.
-
TGA Sample Preparation and Analysis
-
Sample Preparation :
-
Place a small, representative amount of the this compound sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
-
Instrument Parameters (Typical) :
-
Heating Rate : 10 °C/minute
-
Temperature Range : 25 °C to 600 °C
-
Atmosphere : Inert gas (e.g., Nitrogen) at a flow rate of 50 mL/minute
-
-
Data Analysis :
-
Determine the percentage weight loss from the TGA curve.
-
Calculate the theoretical weight loss for the dehydration of Na₂MoO₄·2H₂O to Na₂MoO₄.
-
Compare the experimental weight loss to the theoretical value. Significant deviations may indicate impurities or a different hydration state.
-
Visualization of Experimental Workflows
Caption: Workflow for purity assessment of this compound by XRD.
Caption: Workflow for purity assessment of this compound by TGA.
Conclusion
Both XRD and TGA are valuable techniques for assessing the purity of this compound. XRD provides definitive identification of the crystalline phase and detects crystalline impurities, while TGA offers a quantitative measure of water content and the presence of volatile impurities. For a comprehensive purity profile, especially in high-stakes applications like drug development, a multi-technique approach is recommended. Combining the structural information from XRD with the quantitative data from TGA, and supplementing with highly sensitive techniques like ICP-MS for elemental impurities, provides the most robust and reliable assessment of this compound purity.
Navigating Analytical Pitfalls: A Comparative Guide to Sodium Molybdate Cross-Reactivity
For researchers, scientists, and drug development professionals, the accuracy of analytical tests is paramount. Sodium molybdate (B1676688), a common laboratory reagent valued for its role as a phosphatase inhibitor and protein stabilizer, can unfortunately be a source of significant analytical interference. This guide provides a comprehensive comparison of sodium molybdate's cross-reactivity in common analytical assays, offers experimental data to quantify these effects, and details protocols for mitigating interference, alongside a comparative look at alternative reagents.
The Double-Edged Sword: Sodium Molybdate in the Lab
Sodium molybdate is widely used to preserve the phosphorylation state of proteins by inhibiting phosphatases and to stabilize certain proteins, such as steroid hormone receptors. However, its chemical properties can lead to cross-reactivity in various analytical tests, potentially generating inaccurate and misleading results. Understanding and addressing this interference is crucial for the integrity of experimental data.
Interference in Colorimetric Protein Assays: A Quantitative Look
Sodium molybdate has been shown to significantly interfere with common colorimetric protein assays, namely the Lowry and Bradford (Bio-Rad) assays. This interference can lead to an overestimation or underestimation of protein concentration, depending on the assay and the concentration of molybdate.
A key study demonstrated that sodium molybdate, even at a concentration of 5 mM, interferes with the color development in both the Bio-Rad and Lowry protein assays.[1] This interference is noted to be consistent, reproducible, and statistically significant.[1]
Table 1: Summary of Sodium Molybdate Interference in Protein Assays
| Assay | Interfering Substance | Concentration | Observed Effect | Reference |
| Lowry Assay | Sodium Molybdate | 5 mM | Interference with color development | [1] |
| Bradford (Bio-Rad) Assay | Sodium Molybdate | 5 mM | Interference with color development | [1] |
Note: The exact quantitative impact on absorbance values can vary based on the specific protein and other buffer components.
Cross-Reactivity in Immunoassays and Enzymatic Assays: An Area of Caution
While specific quantitative data on sodium molybdate's cross-reactivity in immunoassays (e.g., ELISA) and enzymatic assays is not extensively documented in readily available literature, its chemical nature as a phosphate (B84403) analog and a transition metal oxyanion suggests a high potential for interference.
Potential Mechanisms of Interference:
-
Immunoassays: Molybdate ions could potentially interact with antibodies, antigens, or enzyme conjugates (like Horseradish Peroxidase - HRP or Alkaline Phosphatase - ALP), leading to non-specific binding or inhibition of the enzymatic signal generation.
-
Enzymatic Assays: As a known phosphatase inhibitor, sodium molybdate will directly interfere with any assay measuring phosphatase activity. Furthermore, it could potentially interact with the active sites or cofactors of other enzymes, altering their activity.
Given the widespread use of phosphate buffers and phosphorylated substrates in these assays, researchers should exercise caution and perform appropriate validation experiments when using sodium molybdate in their samples.
Mitigating Interference: Experimental Protocols
To obtain accurate results in the presence of sodium molybdate, it is often necessary to remove it from the sample prior to analysis. Two effective methods for this are Trichloroacetic Acid (TCA) precipitation and dialysis.
Experimental Protocol 1: Trichloroacetic Acid (TCA) Precipitation
This method is effective for concentrating proteins while removing small molecule contaminants like sodium molybdate.
Materials:
-
Trichloroacetic acid (TCA) solution (100% w/v)
-
Acetone (B3395972), ice-cold
-
Microcentrifuge
-
Sample containing protein and sodium molybdate
Procedure:
-
To your protein sample, add TCA to a final concentration of 10-20%.
-
Incubate the mixture on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant containing the molybdate and other soluble components.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuging again at 14,000 x g for 5 minutes at 4°C.
-
Repeat the acetone wash step.
-
Air-dry the pellet to remove any residual acetone.
-
Resuspend the protein pellet in a buffer compatible with your downstream analytical assay.
Workflow for TCA Precipitation:
Experimental Protocol 2: Dialysis
Dialysis is a gentler method suitable for removing small molecules from protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (a large volume of a buffer compatible with your protein and downstream assay)
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Place the sealed tubing/cassette in a beaker containing a large volume (at least 200-fold the sample volume) of the dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, with at least two changes of the dialysis buffer. For complete removal, dialysis may need to be performed overnight.
-
Recover the protein sample from the tubing/cassette.
References
A Comparative Analysis of Sodium Molybdate and Sodium Nitrite as Corrosion Inhibitors
In the realm of materials science and industrial process management, the selection of an appropriate corrosion inhibitor is paramount to ensuring the longevity and integrity of metallic components. Among the various options available, sodium molybdate (B1676688) and sodium nitrite (B80452) have emerged as prominent choices, particularly for the protection of ferrous metals in aqueous environments. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action
Both sodium molybdate and sodium nitrite function as anodic inhibitors, meaning they interfere with the electrochemical process of corrosion at the anode (the site of metal dissolution). However, their specific mechanisms of action differ.
Sodium Molybdate: As a non-oxidizing anodic inhibitor, sodium molybdate's efficacy is dependent on the presence of dissolved oxygen.[1][2] It works in conjunction with oxygen to form a protective, passive film on the metal surface. The process involves the formation of a ferrous-molybdate complex which is then oxidized by dissolved oxygen to create an insoluble and protective ferric molybdate layer, often in combination with ferric oxide.[1] This film acts as a barrier, impeding the release of ferrous ions from the metal surface and preventing aggressive ions like chlorides and sulfates from reaching it.[1]
Sodium Nitrite: In contrast, sodium nitrite is an oxidizing anodic inhibitor and does not require dissolved oxygen to function effectively.[1] It directly promotes the formation of a passive γ-Fe₂O₃ (maghemite) film on the steel surface.[1] This passivating layer is highly protective and prevents further corrosion. However, a critical consideration with nitrite is that under-dosing can be detrimental, potentially leading to localized pitting corrosion.[1][2]
Performance Comparison: Experimental Data
The efficacy of sodium molybdate and sodium nitrite, both individually and as a synergistic blend, has been evaluated in numerous studies. The following tables summarize key quantitative data from this research.
Table 1: Individual Inhibitor Performance
| Inhibitor | Concentration (g/L) | Metal | Environment | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Reference |
| Sodium Nitrite | 2 | Carbon Steel | Chloride Solution | 3.61 | 65 | [3] |
| Sodium Nitrite | 4 | Carbon Steel | Chloride Solution | 2.30 | - | [3] |
| Sodium Nitrite | 6 | Carbon Steel | Chloride Solution | 0.99 | 90 | [3] |
| Sodium Molybdate | 2 | Carbon Steel | Chloride Solution | 4.78 | 53 | [3] |
| Sodium Molybdate | 4 | Carbon Steel | Chloride Solution | 4.47 | 56 | [3] |
| Sodium Molybdate | 6 | Carbon Steel | Chloride Solution | 4.35 | 57 | [3] |
mpy = mils per year
Table 2: Synergistic Blend Performance
| Inhibitor Combination | Concentration (g/L) | Metal | Environment | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Reference |
| NaNO₂ + Na₂MoO₄ | 2 + 2 | Carbon Steel | Chloride Solution | 0.64 | 93 | [3] |
| NaNO₂ + Na₂MoO₄ | 2 + 4 | Carbon Steel | Chloride Solution | 0.34 | 96 | [3] |
| NaNO₂ + Na₂MoO₄ | 2 + 6 | Carbon Steel | Chloride Solution | 0.24 | 97 | [3] |
Table 3: Performance in Simulated Cooling Water
| Inhibitor/Combination | Concentration (ppm) | Metal | Test Condition | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Reference |
| Sodium Molybdate | 400 | Carbon Steel | Rotating Cage | < 0.01 | - | [4] |
| Sodium Nitrite | 400 | Carbon Steel | Rotating Cage | < 0.01 | - | [4] |
| Sodium Molybdate + Sodium Nitrite | 200 + 200 | Carbon Steel | Rotating Cage | < 0.01 | 99.6 | [4] |
The data clearly indicates that while both inhibitors are effective, their performance can be significantly enhanced when used in combination. A blend of sodium nitrite and sodium molybdate demonstrates a synergistic effect, achieving higher inhibition efficiencies at lower individual concentrations.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these corrosion inhibitors.
1. Weight Loss Method (Based on ASTM G31)
This gravimetric method is a fundamental technique for determining corrosion rates.
-
Specimen Preparation: Carbon steel coupons (e.g., C1018) are polished, cleaned with a suitable solvent like ethanol, dried, and weighed to a high precision.[4]
-
Test Solution: The corrosive medium (e.g., simulated cooling water or a chloride-containing solution) is prepared. The inhibitor (sodium molybdate, sodium nitrite, or a blend) is added at the desired concentration.[3][4]
-
Immersion Test: The pre-weighed coupons are immersed in the test solution for a specified duration (e.g., 72 hours) and at a controlled temperature (e.g., 30°C).[4] The pH of the solution is also monitored and maintained.[4]
-
Flow Simulation: To simulate industrial conditions, tests can be conducted under static or dynamic flow conditions using apparatuses like a rotating cage or a mini flow circuit.[4]
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate.
2. Electrochemical Techniques
Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide insights into the corrosion mechanism and the effectiveness of inhibitors.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization: The potential of the working electrode is scanned relative to the reference electrode, and the resulting current is measured. The data provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic behavior of the system. Anodic inhibitors like molybdate and nitrite typically shift the corrosion potential to more positive (noble) values.[3]
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance response of the system is measured, providing information about the properties of the protective film and the corrosion resistance of the metal.
Factors Influencing Performance
-
pH: The effectiveness of both inhibitors is pH-dependent. Sodium nitrite is generally more effective in neutral to alkaline conditions (pH 6 and above) and can accelerate corrosion in acidic media. Molybdate also performs well in a broad pH range, typically from 5.8 to 8.5.[3]
-
Aggressive Ions: The presence of chloride and sulfate (B86663) ions can interfere with the formation of the protective film and necessitate higher inhibitor concentrations.[1][2]
-
Temperature: Higher temperatures generally increase the rate of corrosion, which may require higher doses of the inhibitor for effective protection.[1][2]
-
Microbiological Activity: A significant drawback of sodium nitrite is its potential to act as a nutrient for microorganisms, which can be a concern in systems like chilled loops.[1][2] Sodium molybdate does not contribute to microbiological growth.[2]
Conclusion
Both sodium molybdate and sodium nitrite are effective corrosion inhibitors for ferrous metals in aqueous systems. Sodium nitrite is a strong oxidizing inhibitor that can function in the absence of oxygen but carries the risk of pitting if under-dosed and can promote microbial growth. Sodium molybdate is a non-oxidizing inhibitor that requires dissolved oxygen but is less prone to causing pitting and is not a nutrient for microbes.
Experimental data strongly supports the use of a synergistic blend of sodium molybdate and sodium nitrite. This combination often provides superior corrosion protection at lower concentrations than either inhibitor used alone, mitigating some of the individual drawbacks and offering a more robust and cost-effective solution for corrosion control. The choice between these inhibitors or their combination will ultimately depend on the specific operating conditions of the system, including water chemistry, temperature, pH, and potential for microbiological fouling.
References
A Comparative Analysis of the Biological Toxicity of Molybdenum Salts for Researchers and Drug Development Professionals
An objective guide to the performance of sodium molybdate (B1676688), ammonium (B1175870) molybdate, and molybdenum trioxide, supported by experimental data.
Molybdenum, an essential trace element, plays a critical role in various biological processes. However, the toxicity of its different salt forms is a significant concern in research and pharmaceutical development. This guide provides a comprehensive comparison of the biological toxicity of commonly used molybdenum salts—sodium molybdate, ammonium molybdate, and molybdenum trioxide—based on available experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Quantitative Toxicity Data Summary
The acute toxicity of different molybdenum salts has been evaluated in various studies. The following tables summarize the key quantitative data, primarily focusing on the median lethal dose (LD50) in rat models, a common metric for acute toxicity.
| Molybdenum Salt | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Sodium Molybdate | Rat (Male) | Oral | 1,912 | [1][2] |
| Rat (Female) | Oral | 2,079 | [1][2] | |
| Ammonium Dimolybdate | Rat | Oral | 2,291 | [1][2] |
| Molybdenum Trioxide (Pure) | Rat (Male) | Oral | 1,802 | [1][2] |
| Rat (Female) | Oral | 2,566 | [1][2] | |
| Molybdenum Trioxide (Technical Grade) | Rat | Oral | >3,400 | [1] |
Table 1: Acute Oral Toxicity (LD50) of Molybdenum Salts in Rats. This table provides a direct comparison of the lethal doses of different molybdenum compounds when administered orally to rats.
In vitro studies provide further insights into the cytotoxic and genotoxic potential of these salts at a cellular level.
| Molybdenum Salt | Cell Line | Assay | Endpoint | Key Findings | Reference |
| Ammonium Molybdate | Human Lymphocytes | Micronucleus Assay | Genotoxicity | More potent than sodium molybdate in inducing micronucleus formation.[3] | [3] |
| Sodium Molybdate | Human Lymphocytes | Micronucleus Assay | Genotoxicity | Induced a modest but statistically significant increase in micronucleus frequency.[3] | [3] |
| Molybdenum Trioxide Nanoparticles | Human Keratinocytes (HaCaT) | MTT Assay | Cytotoxicity | No significant cytotoxicity observed after 1-hour exposure at 1 mg/mL.[4] | [4] |
| Invasive Breast Cancer Cells (MCF-7) | MTT Assay | Cytotoxicity | Induced apoptosis and reactive oxygen species (ROS) production.[5] | [5] | |
| Skin Cancer Cells (A431, HT1080, G-361) | MTT Assay | Cytotoxicity | IC50 values around 200–300 μg/mL.[6] | [6] | |
| Sodium Molybdate | Trophoblast Cells (HTR-8/SVneo) | MTT Assay | Cytotoxicity | No significant effect on cell viability from 10 nM to 1 mM.[7] | [7] |
| Ammonium Molybdate | Trophoblast Cells (HTR-8/SVneo) | MTT Assay | Cytotoxicity | Significantly decreased cell viability at 1 mM.[7] | [7] |
Table 2: In Vitro Toxicity of Molybdenum Salts. This table summarizes the cytotoxic and genotoxic effects of different molybdenum compounds on various human cell lines.
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key toxicological assays are provided below.
In Vivo Acute Oral Toxicity (LD50) Determination in Rats
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a substance, such as a molybdenum salt, in rats.
-
Animal Selection and Acclimatization: Healthy, young adult rats of a specific strain (e.g., Sprague-Dawley) are used. They are acclimatized to the laboratory conditions for at least five days before the experiment.
-
Dose Preparation: The test substance (molybdenum salt) is dissolved or suspended in a suitable vehicle (e.g., distilled water or saline). A range of graded doses is prepared.
-
Administration: A single dose of the test substance is administered to the rats via oral gavage. A control group receives only the vehicle.
-
Observation: The animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value is then calculated using a standard statistical method, such as the Probit analysis.
In Vitro Micronucleus Assay in Human Lymphocytes
This assay is a widely used method for assessing chromosomal damage.
-
Cell Culture: Human peripheral blood lymphocytes are cultured in a suitable medium supplemented with phytohemagglutinin (PHA) to stimulate cell division.
-
Exposure: The molybdenum salt is added to the cell cultures at various concentrations. A positive and a negative control are included.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and then dropped onto microscope slides. The slides are stained with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a predetermined number of binucleated cells under a microscope.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach and grow overnight.
-
Treatment: The cells are then treated with various concentrations of the molybdenum compound for a defined period.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The toxicity of molybdenum salts is often mediated through complex cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a generalized workflow for assessing molybdenum salt toxicity and a simplified representation of key signaling pathways involved.
Conclusion
The biological toxicity of molybdenum salts varies depending on the specific compound, the biological system, and the experimental conditions. Based on the available data, ammonium molybdate appears to be more genotoxic in vitro than sodium molybdate[3]. In terms of acute oral toxicity in rats, pure molybdenum trioxide shows a slightly higher toxicity in males compared to sodium molybdate and ammonium dimolybdate, while the opposite is observed in females[1][2]. It is crucial for researchers and drug development professionals to consider these differences when selecting a molybdenum salt for their applications. The provided experimental protocols and workflow diagrams serve as a valuable resource for designing and interpreting toxicological studies. Further research is warranted to elucidate the detailed mechanisms of toxicity and to establish a more comprehensive comparative safety profile of different molybdenum compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Molybdenum induces hepatic impairments via dysregulating NLRP3, JAK1/STAT3 and NF-κB pathways: A dose dependent toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imoa.info [imoa.info]
- 5. In vivo micronucleus assay on sodium molybdate in rats and its impact on the overall assessment of the genotoxicity of molybdenum substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Sodium Molybdate: A Performance Comparison
For researchers, scientists, and drug development professionals, the purity and consistency of chemical reagents are paramount to achieving reproducible and reliable experimental results. Sodium molybdate (B1676688) (Na₂MoO₄), a key source of the essential trace element molybdenum, is critical in various biological applications, including the reconstitution of molybdoenzymes and as a supplement in cell culture media. However, performance can vary significantly between suppliers due to differences in purity and the presence of trace contaminants. This guide provides an objective comparison of sodium molybdate from three hypothetical suppliers, supported by experimental data, to aid in making an informed purchasing decision.
The quality of sodium molybdate can directly impact experimental outcomes. Impurities such as heavy metals can inhibit sensitive enzymatic reactions or induce cytotoxicity in cell-based assays, leading to misleading data.[1][2][3][4][5][6] Therefore, selecting a supplier that guarantees high purity and lot-to-lot consistency is a critical first step in experimental design.[7][8][9][10]
Comparative Analysis of Sodium Molybdate Performance
To illustrate the potential variability between suppliers, we present a comparative analysis of three fictional sodium molybdate products:
-
Supplier A: Premium Grade (≥99.9% purity)
-
Supplier B: Standard Grade (≥99.5% purity)
-
Supplier C: Technical Grade (≥98% purity)
The performance of each product was evaluated based on key quality attributes and its efficacy in two common experimental applications: a sulfite (B76179) oxidase activity assay and a cell viability assay.
Table 1: Purity and Impurity Profile
This table summarizes the manufacturer-specified purity and the maximum allowable levels of common impurities that can affect biological experiments.
| Feature | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Technical Grade) |
| Purity (Assay) | ≥99.9% | ≥99.5% | ≥98.0% |
| Insoluble Matter | ≤0.005% | ≤0.01% | ≤0.05% |
| Heavy Metals (as Pb) | ≤2 ppm | ≤5 ppm | ≤20 ppm |
| Iron (Fe) | ≤1 ppm | ≤5 ppm | ≤10 ppm |
| Phosphate (PO₄) | ≤1 ppm | ≤5 ppm | Not Specified |
| Sulfate (SO₄) | ≤0.005% | ≤0.015% | ≤0.03% |
Table 2: Performance in a Sulfite Oxidase Activity Assay
Sulfite oxidase is a molybdoenzyme, and its activity is directly dependent on the incorporation of the molybdenum cofactor (Moco). This experiment measures the functional ability of sodium molybdate from each supplier to serve as a molybdenum source for the enzyme.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Technical Grade) |
| Enzyme Specific Activity (U/mg) | 1.52 ± 0.05 | 1.41 ± 0.15 | 0.85 ± 0.35 |
| Reproducibility (CV%) | 3.3% | 10.6% | 41.2% |
| Observations | Consistent, high activity | Moderate, less consistent activity | Significant inhibition, high variability |
U/mg: Units of enzyme activity per milligram of protein. CV%: Coefficient of Variation.
Table 3: Performance in a Cell Viability (MTT) Assay
This experiment assesses the cytotoxic effects of the different grades of sodium molybdate on a standard mammalian cell line (e.g., HEK293) after 48 hours of exposure.
| Concentration | Supplier A (% Viability) | Supplier B (% Viability) | Supplier C (% Viability) |
| 1 mM | 99.1 ± 1.5% | 97.5 ± 2.8% | 85.3 ± 8.1% |
| 5 mM | 98.5 ± 2.1% | 94.2 ± 4.5% | 62.1 ± 12.4% |
| 10 mM | 97.2 ± 2.5% | 89.8 ± 6.2% | 41.7 ± 15.6% |
% Viability relative to an untreated control. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and allow for replication.
Sulfite Oxidase Activity Assay Protocol
This spectrophotometric assay measures the oxidation of sulfite to sulfate, which is coupled to the reduction of cytochrome c.[11][12]
Materials:
-
100 mM Tris-HCl buffer, pH 8.5
-
33 mM Sodium Sulfite solution (freshly prepared in Tris-HCl buffer)
-
2 mM Cytochrome c solution
-
Apo-sulfite oxidase (enzyme lacking the molybdenum cofactor)
-
Sodium molybdate solutions (10 mM) from each supplier
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Enzyme Reconstitution: Incubate the apo-sulfite oxidase with a 10-fold molar excess of sodium molybdate from each supplier for 2 hours at 4°C to allow for Moco biosynthesis and insertion.
-
Assay Preparation: In a 1 cm cuvette, prepare a 3.0 mL reaction mixture containing:
-
2.77 mL of 100 mM Tris-HCl buffer
-
0.10 mL of 2 mM Cytochrome c
-
0.03 mL of 33 mM Sodium Sulfite
-
-
Initiate Reaction: Equilibrate the cuvette to 25°C. Add 0.10 mL of the reconstituted enzyme solution to the cuvette, mix by inversion, and immediately begin recording the increase in absorbance at 550 nm.
-
Data Analysis: Calculate the rate of reaction (ΔA550/min) from the linear portion of the curve. One unit of activity is defined as the amount of enzyme that oxidizes 1.0 µmole of sulfite per minute.
Cell Viability (MTT) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15][16][17]
Materials:
-
HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium molybdate solutions (prepared in sterile PBS and filter-sterilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of sodium molybdate from each supplier. Replace the medium with 100 µL of fresh medium containing the desired final concentrations of sodium molybdate. Include untreated wells as a control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizing Key Pathways and Workflows
Molybdenum Cofactor (Moco) Biosynthesis Pathway
Sodium molybdate provides the essential molybdenum that is incorporated into the molybdopterin backbone to form the active Molybdenum Cofactor (Moco). This cofactor is then inserted into apo-enzymes like sulfite oxidase, rendering them catalytically active.[18][19][20][21][22]
References
- 1. Enzyme Activities in Reduction of Heavy Metal Pollution from Alice Landfill Site in Eastern Cape, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijarbs.com [ijarbs.com]
- 4. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "The Effects of Heavy Metals and Microbes on Extracellular Enzyme Activ" by Eleanor Urenna Ojinnaka [digitalcommons.montclair.edu]
- 7. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Reactome | Molybdenum cofactor biosynthesis [reactome.org]
- 20. dl.edi-info.ir [dl.edi-info.ir]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | The Molybdenum Cofactor Biosynthesis Network: In vivo Protein-Protein Interactions of an Actin Associated Multi-Protein Complex [frontiersin.org]
A Comparative Guide to the Synthesis of Molybdenum Nanoparticles: Hydrothermal vs. Sol-Gel Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of molybdenum-based nanoparticles, such as molybdenum oxides (e.g., MoO₃, MoO₂) and molybdenum disulfide (MoS₂), is a rapidly advancing field with significant potential in catalysis, energy storage, and biomedical applications.[1] The choice of synthesis method profoundly impacts the physicochemical properties of the resulting nanoparticles, thereby influencing their performance in various applications. This guide provides a detailed comparison of two common synthesis techniques: the hydrothermal method and the sol-gel method, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Quantitative Performance Comparison
The following tables summarize key quantitative data from experimental studies comparing the hydrothermal and sol-gel synthesis of molybdenum oxide (MoO₃) nanoparticles.
| Parameter | Hydrothermal Method | Sol-Gel Method | Reference |
| Crystallite Size | ~54 nm (annealed at 600°C for 3 h) | ~37 nm (annealed at 600°C for 5 h) | [2] |
| Morphology | Nanorods, Nanosheets, Flower-like structures[3][4] | Nanoparticles with layered structure, Nanoplatelets[5][6] | |
| Phase | Can produce hexagonal (h-MoO₃) or orthorhombic (α-MoO₃) phase depending on temperature[3][7] | Typically produces the stable orthorhombic (α-MoO₃) phase[2] | |
| Reaction Temperature | 90°C - 240°C[7] | ~80°C for gel formation, followed by calcination at 400°C - 600°C[2][5] | |
| Reaction Time | 3 - 24 hours[3][7][8] | 1 - 2 hours for gel formation, plus calcination time[5] | |
| Yield | Not consistently reported | ~86%[5] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of molybdenum oxide nanoparticles using both hydrothermal and sol-gel methods.
Hydrothermal Synthesis of Hexagonal MoO₃ Nanorods [3]
-
Precursor Preparation: Dissolve 4.8 g of ammonium (B1175870) heptamolybdate (AHM) in 68.8 ml of deionized (DI) water with stirring at 40°C for 10 minutes.
-
Acidification: Add 11.2 ml of nitric acid (HNO₃) to the solution and continue stirring for another 10 minutes at 40°C.
-
Hydrothermal Reaction: Transfer the resulting solution to a sealed autoclave and maintain it at 180°C for 8 hours.
-
Product Collection: After the reaction, allow the autoclave to cool down to room temperature. The resulting product is then washed and dried to obtain h-MoO₃ nanorods.
Sol-Gel Synthesis of MoO₃ Nanoparticles [5]
-
Precursor Solution: Dissolve 2 g of sodium molybdate (B1676688) in 50 ml of distilled water. Add a diluted solution of 2 ml of Aliquat HTA-1 as a surfactant.
-
Gel Formation: Add 5 ml of hydrochloric acid dropwise to the solution with constant stirring for about 1 hour. Then, maintain the temperature at approximately 80°C for 1-2 hours to form a precipitate.
-
Calcination: Heat the obtained precipitate at 400°C for 4 hours to yield black-colored MoO₃ nanoparticles.
Visualizing the Synthesis Workflows
The following diagrams illustrate the typical experimental workflows for the hydrothermal and sol-gel synthesis of molybdenum nanoparticles.
Comparative Analysis of Synthesis Methods
This diagram outlines the key characteristics and trade-offs between the hydrothermal and sol-gel synthesis methods.
Discussion and Relevance for Drug Development
Both hydrothermal and sol-gel methods offer viable pathways for the synthesis of molybdenum nanoparticles with distinct advantages and disadvantages. The hydrothermal method provides excellent control over crystal structure and morphology, which can be crucial for applications where specific particle shapes are desired. For instance, the flower-like structures or nanorods obtained via hydrothermal synthesis could offer a high surface area for drug loading.
The sol-gel method, on the other hand, is often simpler, more scalable, and can yield smaller nanoparticles.[2][5] The high purity and homogeneity of sol-gel derived materials are also advantageous. The requirement of a high-temperature calcination step, however, might be a limitation if temperature-sensitive functionalization is desired.
For drug development professionals, the choice between these methods will depend on the specific requirements of the application. Key considerations should include:
-
Particle Size and Distribution: Smaller, more uniform nanoparticles, often achievable with the sol-gel method, are generally preferred for in-vivo applications to ensure predictable biodistribution and clearance.
-
Surface Chemistry and Functionalization: The surface properties of the nanoparticles are critical for drug attachment and biocompatibility. The synthesis method can influence the surface hydroxyl groups and other functionalities available for subsequent modification.
-
Purity: Both methods can produce high-purity materials, which is a stringent requirement for biomedical applications.
Limitations and Future Research: While this guide provides a comparison based on materials science literature, there is a notable lack of direct comparative studies evaluating the performance of hydrothermally versus sol-gel synthesized molybdenum nanoparticles in drug delivery contexts. Future research should focus on:
-
Comparative studies on drug loading capacity and release kinetics.
-
In-vitro and in-vivo toxicity assessments of nanoparticles synthesized by both methods.
-
Evaluation of the stability of these nanoparticles in physiological media.
By understanding the fundamental differences in these synthesis techniques, researchers can make more informed decisions to tailor the properties of molybdenum nanoparticles for their specific research and development goals.
References
Efficacy of Sodium Molybdate in Preventing Cauliflower Whiptail: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Whiptail is a physiological disorder in cauliflower (Brassica oleracea var. botrytis) characterized by the malformation of leaf blades, leading to a narrow, strap-like appearance and significant yield loss. This condition is primarily caused by a deficiency of the essential micronutrient molybdenum, particularly in acidic soils where its availability to plants is limited. This guide provides a comprehensive comparison of sodium molybdate's efficacy in preventing whiptail with other alternative methods, supported by experimental data and detailed protocols.
Comparative Efficacy of Whiptail Prevention Methods
The application of molybdenum is a direct and effective method to prevent whiptail. Sodium molybdate (B1676688) and ammonium (B1175870) molybdate are two common sources of molybdenum used in agriculture. An alternative and often complementary approach is to amend the soil pH through liming, which increases the availability of existing molybdenum in the soil.
Table 1: Comparison of Molybdenum Application and Liming on Whiptail Incidence
| Treatment | Application Rate | Soil pH | Whiptail Incidence (%) | Source |
| Control (No Treatment) | N/A | 4.6 - 4.8 | 88 | [1] |
| Hydrated Lime | Adjusted to pH 5.2 | 5.2 | Near 0 | [1] |
| Ammonium Molybdate | 0.35 lbs in 200 gal water/acre (spray) | 4.6 - 4.8 | Near 0 | [1] |
| Sodium Molybdate | 0.5 lbs in 65 gal water/acre (spray) | 4.5 - 5.0 | 0-5 | [1] |
| Control (No Treatment) | N/A | < 5.5 | High | [2] |
| Liming | Raise pH to 6.5-7.0 | 6.5 - 7.0 | Low | [3] |
| Sodium Molybdate | 1-1.5 kg/ha (soil) | < 5.5 | Low | [2] |
| Ammonium Molybdate | 0.1% (foliar spray) | < 5.5 | Low | [2] |
Table 2: Effect of Different Molybdenum Sources and Application Methods on Cauliflower Yield
| Treatment | Application Method | Molybdenum Dose | Curd Yield (t/ha) | Source |
| Control | N/A | 0 kg/ha | 12.28 | [4] |
| Sodium Molybdate | Soil Application | 1.5 kg/ha | 24.07 | [4] |
| Sodium Molybdate | 50% Basal + 50% Foliar | 1.5 kg/ha | 24.07 | [4] |
| Ammonium Molybdate | Foliar Spray (0.1%) | - | 24.8 | [5] |
| Control | N/A | 0 kg/ha | 17.4 | [5] |
| Boric Acid (0.5%) + Ammonium Molybdate (0.2%) | Foliar Spray | - | 33.7 | [5] |
Experimental Protocols
Experiment 1: Field Trial for Comparative Efficacy of Sodium Molybdate and Liming
Objective: To compare the effectiveness of sodium molybdate soil application and hydrated lime in preventing whiptail in cauliflower grown in acidic soil.
Materials:
-
Cauliflower seedlings (a susceptible variety, e.g., 'Snowball A')
-
Sodium Molybdate (Na₂MoO₄)
-
Hydrated Lime (Ca(OH)₂)
-
Standard NPK fertilizer
-
pH meter
-
Randomized block design with at least three replications
Procedure:
-
Site Selection and Preparation: Select a field with a history of whiptail and acidic soil (pH < 5.5). Prepare the field by ploughing and harrowing.
-
Soil Analysis: Collect soil samples from the experimental area to determine the initial pH and nutrient levels.
-
Treatment Application:
-
T1 (Control): No molybdenum or lime application. Apply standard NPK fertilizer.
-
T2 (Sodium Molybdate): Apply sodium molybdate at a rate of 1.5 kg/ha . This should be mixed with the basal dose of NPK fertilizer and applied to the soil before transplanting.
-
T3 (Hydrated Lime): Apply hydrated lime to raise the soil pH to a target of 6.5. The amount of lime will depend on the initial soil pH and buffer capacity. The lime should be thoroughly incorporated into the soil.
-
-
Transplanting: Transplant healthy cauliflower seedlings at a standard spacing.
-
Data Collection:
-
Record the incidence and severity of whiptail symptoms in each plot at regular intervals.
-
At harvest, measure curd weight and diameter from a sample of plants in each plot.
-
-
Statistical Analysis: Analyze the data using ANOVA to determine the significance of differences between treatments.
Experiment 2: Evaluation of Foliar Application of Molybdenum
Objective: To assess the efficacy of foliar application of ammonium molybdate in preventing whiptail.
Materials:
-
Cauliflower seedlings
-
Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Sprayer
-
Wetting agent (optional)
Procedure:
-
Planting: Grow cauliflower seedlings in a molybdenum-deficient medium or field.
-
Treatment Application:
-
T1 (Control): Spray with water only.
-
T2 (Ammonium Molybdate): Prepare a 0.1% solution of ammonium molybdate. Spray the foliage of the cauliflower plants until runoff. The first spray can be applied at the 4-6 leaf stage, with subsequent applications at 10-14 day intervals if deficiency symptoms persist.[2]
-
-
Data Collection:
-
Visually assess the plants for whiptail symptoms.
-
Measure plant growth parameters such as leaf area and biomass.
-
At maturity, record curd yield and quality.
-
-
Analysis: Compare the results from the treated and control groups to determine the effectiveness of the foliar spray.
Signaling Pathways and Experimental Workflows
Molybdenum's Role in Nitrate (B79036) Assimilation
Molybdenum is a critical component of the enzyme nitrate reductase, which catalyzes the first step in the nitrate assimilation pathway. This pathway is essential for converting nitrate absorbed by the plant into a usable form for synthesizing amino acids and proteins. A deficiency in molybdenum leads to a buildup of nitrate and a deficiency in reduced nitrogen, causing the characteristic whiptail symptoms.
Caption: Molybdenum cofactor biosynthesis and its role in activating nitrate reductase.
Experimental Workflow for Evaluating Whiptail Treatments
The following diagram outlines a typical workflow for a field experiment designed to compare different treatments for the prevention of cauliflower whiptail.
Caption: A generalized workflow for a field trial on cauliflower whiptail.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
